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7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Documentation Hub

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  • Product: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine
  • CAS: 957760-19-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

The following technical guide details the synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., GSK3, CLK1) and potential anticoagulants. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., GSK3, CLK1) and potential anticoagulants.

This guide prioritizes the Sklepari et al. route, which utilizes a modified Jacobson indazole synthesis followed by regioselective nitration. This pathway is chosen for its scalability, use of accessible precursors, and operational robustness compared to direct hydrazine cyclizations which often yield isomeric mixtures.

Executive Summary & Retrosynthetic Analysis

The target molecule, 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine , features a fused bicyclic system where a pyrazole ring is annulated to the c-bond (3,4-position) of a pyridine ring. The presence of the electron-withdrawing nitro group at the 3-position and the reactive chloro group at the 7-position (alpha to the pyridine nitrogen) creates a highly functionalizable "push-pull" scaffold suitable for SNAr diversifications.

Retrosynthetic Logic

The synthesis is best approached by constructing the pyrazole ring onto a pre-functionalized pyridine core.

  • C-N Disconnection (Nitration): The 3-nitro group is introduced last via electrophilic aromatic substitution on the electron-rich pyrazole ring.

  • Ring Construction (N-N Bond Formation): The pyrazolo[3,4-c]pyridine core is formed via the diazotization and intramolecular cyclization of a 3-amino-4-methylpyridine precursor.

  • Precursor Selection: To ensure the chlorine is at the 7-position (alpha to nitrogen in the fused system), the starting material must be 2-chloro-4-methyl-3-nitropyridine .

Retrosynthesis Target 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (Target Scaffold) Intermediate 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Core Heterocycle) Target->Intermediate Nitration (HNO3/H2SO4) Precursor1 3-Amino-2-chloro-4-methylpyridine (Cyclization Precursor) Intermediate->Precursor1 Diazotization & Cyclization Start 2-Chloro-4-methyl-3-nitropyridine (Commercially Available) Precursor1->Start Selective Reduction (Fe/NH4Cl)

Figure 1: Retrosynthetic strategy isolating the core cyclization and functionalization steps.

Synthetic Route & Experimental Protocols

Phase 1: Preparation of the Cyclization Precursor

Objective: Selective reduction of the nitro group in 2-chloro-4-methyl-3-nitropyridine to the corresponding amine without dechlorinating the pyridine ring.

Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol (EtOH), Water.

Mechanism: The reduction proceeds via a single-electron transfer mechanism on the iron surface. The use of NH4Cl as a weak proton source (buffered conditions) is critical. Strong acids (HCl) or catalytic hydrogenation (H2/Pd) pose a high risk of hydrogenolysis, which would strip the essential chlorine atom.

Protocol:

  • Dissolution: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in a mixture of EtOH and water (3:1 v/v).

  • Activation: Add NH4Cl (5.0 eq) and Iron powder (4.0 eq, activated).

  • Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous mechanical stirring. Monitor by TLC (typically 1–2 hours).[1]

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Dry the organic phase over Na2SO4 and concentrate to yield 3-amino-2-chloro-4-methylpyridine .

    • Yield Expectation: 85–95%[2]

    • Appearance: Off-white to pale yellow solid.

Phase 2: Construction of the Pyrazolo[3,4-c]pyridine Core

Objective: Intramolecular cyclization of the 3-amino-4-methylpyridine derivative to form the pyrazole ring.

Reagents: Sodium Nitrite (NaNO2), Acetic Acid (AcOH), or Isoamyl Nitrite/Ac2O/KOAc (Phase Transfer conditions).

Mechanism (Jacobson-Type Cyclization):

  • Diazotization: The primary amine reacts with the nitrosonium ion (NO+) to form a diazonium salt.

  • Tautomerization/Cyclization: The diazonium cation exerts a strong electron-withdrawing effect, increasing the acidity of the adjacent 4-methyl protons. This facilitates the formation of a transient indazole-like intermediate, which tautomerizes to the stable 1H-pyrazolo[3,4-c]pyridine system.

Protocol (Standard Acidic Method):

  • Diazotization: Dissolve 3-amino-2-chloro-4-methylpyridine (1.0 eq) in Glacial Acetic Acid.

  • Addition: Add a solution of NaNO2 (1.1 eq) in minimal water dropwise at 0–5°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12–24 hours. The diazonium species will spontaneously cyclize.

  • Workup: Neutralize the mixture with aqueous NH4OH or NaHCO3. Extract with EtOAc.[1][3]

  • Purification: Flash column chromatography (SiO2, EtOAc/Hexanes) may be required if azo-coupling byproducts are present.

    • Product:7-Chloro-1H-pyrazolo[3,4-c]pyridine (Compound 6 in literature).

    • Note: In this fused system, the chlorine originating from position 2 of the pyridine is located at position 7 (alpha to the pyridine nitrogen) based on the specific numbering used in the reference literature (Sklepari et al.).

Phase 3: Regioselective Nitration

Objective: Introduction of the nitro group at the 3-position of the pyrazole ring.

Reagents: Concentrated Sulfuric Acid (H2SO4), Fuming Nitric Acid (HNO3).

Mechanism (Electrophilic Aromatic Substitution - SEAr): The pyrazolo[3,4-c]pyridine system is electron-deficient due to the pyridine ring. However, the pyrazole moiety is relatively more electron-rich than the pyridine. The 3-position is the most nucleophilic site available for electrophilic attack. The protonated pyridine nitrogen (under acidic conditions) further directs substitution away from the pyridine ring.

Protocol:

  • Solubilization: Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in concentrated H2SO4 at 0°C. Ensure complete dissolution.

  • Nitration: Add a mixture of conc. H2SO4 and fuming HNO3 (1:1 ratio, 1.5 eq HNO3) dropwise, maintaining the temperature below 10°C.

  • Heating: After addition, heat the reaction mixture to 95°C for 1 hour. This high temperature is necessary to overcome the deactivating effect of the protonated pyridine ring.

  • Quenching: Cool the mixture to room temperature and pour onto crushed ice.

  • Neutralization: Carefully neutralize with aqueous NH3 to pH 7–8. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with water, and dry. Recrystallize from EtOAc if necessary.

    • Target:7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine .

    • Yield: ~90–94%.

    • Melting Point: 172–173°C.

Reaction Workflow & Mechanism

SynthesisWorkflow cluster_0 Phase 1: Reduction cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Nitration Step1 2-Cl-4-Me-3-NO2-Py + Fe / NH4Cl Step1_Prod 3-Amino-2-Cl-4-Me-Py Step1->Step1_Prod 80°C, 2h Step2 Diazotization (NaNO2 / AcOH) Step1_Prod->Step2 Cyclization Step2_Prod 7-Chloro-1H-pyrazolo [3,4-c]pyridine Step2->Step2_Prod N-N Bond Formation Step3 Nitration (HNO3 / H2SO4, 95°C) Step2_Prod->Step3 SEAr Final 7-Chloro-3-nitro-1H- pyrazolo[3,4-c]pyridine Step3->Final Electrophilic Subst.

Figure 2: Step-by-step synthetic workflow from commercial precursor to final nitro-scaffold.

Key Data & Troubleshooting

Physicochemical Properties
CompoundFormulaMW ( g/mol )Melting PointAppearance
Precursor (3-Amino-2-Cl...)[4]C₆H₇ClN₂142.5999–101°COff-white solid
Intermediate (7-Chloro-1H...)C₆H₄ClN₃153.57195–197°CYellow solid
Target (7-Cl-3-NO2...)C₆H₃ClN₄O₂198.57172–173°CYellow solid
Troubleshooting Guide
  • Dechlorination during Reduction: If you observe loss of chlorine (formation of 3-amino-4-methylpyridine), ensure the reaction is not too acidic. Switch from Fe/AcOH to Fe/NH4Cl or SnCl2. Avoid catalytic hydrogenation.

  • Incomplete Cyclization: If the diazonium salt does not cyclize spontaneously, buffer the solution with Sodium Acetate (NaOAc) or heat gently to 40–50°C. The "Phase Transfer" method using 18-crown-6 and KOAc in benzene/chloroform is a high-yield alternative for difficult substrates.

  • Isomer Formation: The 7-chloro isomer (alpha to pyridine N) is thermodynamically stable. However, ensure the starting material is pure 2-chloro-4-methyl-3-nitropyridine. Contamination with 2-chloro-3-methyl-4-nitropyridine would yield the [4,3-b] isomer.

Safety Considerations
  • Nitration: The reaction is highly exothermic. The addition of HNO3 to H2SO4 must be controlled. 7-Chloro-1H-pyrazolo[3,4-c]pyridine is stable, but nitro-heterocycles can be energetic.

  • Diazonium Salts: While the intermediate diazonium species cyclizes rapidly, never isolate diazonium salts in solid form due to explosion hazards.

References

  • Sklepari, M., et al. (2016). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin , 64(1), 7-18.

  • Ambeed . Product Analysis: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine. Accessed via Ambeed Chemical Directory.

  • Chapman, N. B., et al. (1980). Synthesis of substituted pyridines. Journal of the Chemical Society, Perkin Transactions 1 , 2398-2404. (Primary source for 3-amino-2-chloro-4-methylpyridine synthesis).[4]

  • Grozinger, K. G., et al. (1995). Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 32, 259.

Sources

Exploratory

chemical properties of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

This guide provides an in-depth technical analysis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine , a specialized heterocyclic scaffold used in the development of kinase inhibitors and anticoagulants. CAS Registry Number...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine , a specialized heterocyclic scaffold used in the development of kinase inhibitors and anticoagulants.

CAS Registry Number: 135867536 (and related isomers) Molecular Formula: C₆H₃ClN₄O₂ Molecular Weight: 198.57 g/mol [1]

Structural Architecture & Electronic Properties

The 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine scaffold represents a fusion of a π-deficient pyridine ring and a π-excessive pyrazole ring. This unique electronic "push-pull" system creates distinct zones of reactivity, making it a versatile template for fragment-based drug discovery (FBDD).

Numbering and Nomenclature

Correct IUPAC numbering is critical for predicting regioselectivity. In the [3,4-c] fusion system:

  • Positions 1 & 2: Pyrazole nitrogen atoms.[2] N1 is typically the protonated tautomer in the neutral state.

  • Position 3: Pyrazole carbon (bearing the nitro group).

  • Position 6: Pyridine nitrogen.[3][4]

  • Position 7: Pyridine carbon (bearing the chlorine atom), located ortho to the pyridine nitrogen (N6) and adjacent to the bridgehead (C7a).

Electronic Distribution
  • C7-Chlorine (Electrophilic Zone): The chlorine atom at C7 is highly activated for Nucleophilic Aromatic Substitution (S_NAr). This activation arises from the inductive electron-withdrawal of the adjacent pyridine nitrogen (N6) and the overall electron-deficiency of the pyridine ring, further enhanced by the electron-withdrawing nitro group on the fused ring.

  • C3-Nitro (Reducible Zone): The nitro group at C3 renders the pyrazole ring less electron-rich than a standard pyrazole, increasing the acidity of the N1-proton (pKa ~9-10).

  • N1-Proton (Nucleophilic Zone): The pyrazole NH is acidic and serves as a nucleophile for alkylation or arylation reactions.

Synthetic Pathways[5]

The synthesis of this core typically follows a convergent route, constructing the pyrazole ring onto a functionalized pyridine precursor, followed by late-stage nitration.

Core Construction (Diazo-Cyclization Strategy)

A robust method involves the diazotization of 3-amino-4-methylpyridine derivatives.

  • Precursor: 2-chloro-4-methyl-3-aminopyridine.

  • Diazotization: Treatment with sodium nitrite (NaNO₂) in acetic acid generates the diazonium salt.

  • Cyclization: Spontaneous intramolecular cyclization onto the C4-methyl group (Boekelheide rearrangement type) yields the 7-chloro-1H-pyrazolo[3,4-c]pyridine core.

Functionalization: C3-Nitration

Direct electrophilic aromatic substitution is used to install the nitro group. The pyrazole C3 position is the most nucleophilic site on the fused system, allowing for selective nitration despite the deactivated pyridine ring.

  • Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Conditions: 0°C to Room Temperature, 2-4 hours.

  • Mechanism: Formation of the nitronium ion (NO₂⁺) followed by electrophilic attack at C3.

Visualization of Synthesis

SynthesisRoute Start 2-chloro-4-methyl- 3-aminopyridine Diazo Diazonium Intermediate Start->Diazo NaNO2, AcOH 0°C Core 7-chloro-1H-pyrazolo [3,4-c]pyridine Diazo->Core Cyclization (-H2O) Final 7-chloro-3-nitro-1H- pyrazolo[3,4-c]pyridine Core->Final HNO3, H2SO4 Electrophilic Subst. (C3)

Caption: Step-wise synthesis from pyridine precursor to the 3-nitro derivative via diazotization and electrophilic nitration.

Chemical Reactivity Profile

The orthogonality of the functional groups allows for sequential derivatization.

Nucleophilic Aromatic Substitution (S_NAr) at C7

The C7-chloride is a "privileged" leaving group. The reaction proceeds via a Meisenheimer-like transition state, stabilized by the N6 nitrogen.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions:

    • Amines: Ethanol or DMF, Et₃N base, 60-80°C.

    • Alkoxides: NaH in THF/DMF.

  • Selectivity: Substitution occurs exclusively at C7 over other potential sites due to the specific activation by N6.

Nitro Group Reduction

The C3-nitro group is a masked amine. Reduction yields the 3-amino-7-chloro derivative, a key intermediate for urea/amide formation (common in kinase inhibitors).

  • Method A (Chemoselective): Stannous chloride (SnCl₂) in EtOH/HCl. Preserves the C7-Cl bond.

  • Method B (Catalytic): H₂ (1 atm), Pd/C or Raney Nickel. Risk: Potential dehalogenation (loss of C7-Cl) if not carefully monitored.

  • Method C (Iron): Fe powder, NH₄Cl, EtOH/H₂O reflux. Mild and highly selective.

N1-Alkylation

The pyrazole nitrogen (N1) can be alkylated to modulate solubility and potency.

  • Reagents: Alkyl halides (R-X), K₂CO₃ or Cs₂CO₃, DMF/CH₃CN.

  • Regiochemistry: Alkylation typically favors N1 over N2 due to steric and electronic factors, though N2 isomers can form as minor byproducts.

Reactivity Workflow Diagram

Reactivity Central 7-chloro-3-nitro-1H- pyrazolo[3,4-c]pyridine SNAr C7-Amino Derivative (S_NAr) Central->SNAr R-NH2, Et3N, Heat (Displaces Cl) Reduction 3-Amino-7-chloro Derivative Central->Reduction SnCl2 or Fe/NH4Cl (Reduces NO2 -> NH2) Alkylation N1-Alkyl-7-chloro-3-nitro Derivative Central->Alkylation R-X, K2CO3 (N1 Substitution) FinalDrug Kinase Inhibitor Candidate SNAr->FinalDrug Nitro Reduction Reduction->FinalDrug Acylation/Urea Formation

Caption: Divergent reactivity map showing three primary vectors for chemical modification.

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
pKa (N1-H) ~9.5 (Predicted)Acidic enough for mild base deprotonation.
C7-Cl Reactivity High (k_rel > 5-chloro isomer)Allows rapid library generation via amine displacement.
LogP ~1.6 (Predicted)Moderate lipophilicity; good starting point for drug design.
H-Bond Donors 1 (NH)Key interaction point with kinase hinge regions.
H-Bond Acceptors 4 (N1, N2, N6, NO2)Facilitates water solubility and target binding.

Experimental Protocol: S_NAr Displacement

Objective: Synthesis of N-benzyl-3-nitro-1H-pyrazolo[3,4-c]pyridin-7-amine.

  • Setup: Charge a reaction vial with 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (1.0 eq, 100 mg).

  • Solvent: Add anhydrous Ethanol (3.0 mL).

  • Base: Add Triethylamine (Et₃N) (2.0 eq).

  • Nucleophile: Add Benzylamine (1.2 eq) dropwise.

  • Reaction: Heat to reflux (80°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Observation: Spot for starting material (Rf ~0.6) disappears; new fluorescent spot appears (Rf ~0.4).

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend residue in water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layer (Na₂SO₄), filter, and concentrate. Purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Avoid concentrating to absolute dryness at high temperatures.

  • Halogenated Heterocycles: Can be skin sensitizers. Use gloves and work in a fume hood.

  • Waste: Dispose of aqueous layers containing nitro-aromatics separately; do not mix with strong oxidizers.

References

  • Synthesis of Pyrazolopyridines

    • Title: Pyrazolopyridines.[4][5][6][7] Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines.

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][3][8][9]

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[10] (Review covering related [3,4-b] and [3,4-c] scaffolds).

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Substitutions of Nitroarenes and Pyridines.[11]

    • Source: Synthesis (Thieme).[9]

  • Compound Identification

    • Title: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CID 135867536).[1]

    • Source: PubChem.[5]

    • URL:[Link]

Sources

Foundational

Unlocking the Pyrazolo[3,4-c]pyridine Scaffold: Mechanism of Action and Derivatization of 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted therapeutics, the design of highly selective kinase inhibitors relies heavily on privileged pharmacophoric scaffolds. 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CAS: 95776...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the design of highly selective kinase inhibitors relies heavily on privileged pharmacophoric scaffolds. 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CAS: 957760-19-9) serves as a critical synthetic precursor in the development of ATP-competitive inhibitors targeting glycogen synthase kinase 3 (GSK3)α/β, cdc2-like kinases 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[1][2].

As a Senior Application Scientist, I have structured this technical guide to dissect the chemical biology of this scaffold, elucidate the mechanism of action of its derivatives, and provide field-proven, self-validating protocols for its derivatization and biological evaluation.

Chemical Biology & Scaffold Significance

The structural architecture of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is purposefully designed for modular drug discovery[2][3]:

  • The Pyrazolo[3,4-c]pyridine Core: This bicyclic system acts as a bioisostere for the adenine ring of ATP. It inserts deeply into the highly conserved ATP-binding pocket of target kinases.

  • The N1-H Requirement: Molecular simulations and crystallographic docking reveal that the unsubstituted N1-H is an absolute requirement for activity. It serves as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region[2]. Alkylation at this position completely abrogates kinase binding.

  • The 7-Chloro Group (Versatile Leaving Group): The chlorine atom at the C-7 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows medicinal chemists to introduce various amines or anilines to probe the solvent-exposed channel or the DFG motif of the kinase. However, Structure-Activity Relationship (SAR) studies indicate that bulky 7-substituents cause steric clashes, rendering the compounds inactive[2].

  • The 3-Nitro Group (Synthetic Handle): The nitro group is biologically inert in this context but serves as a vital synthetic handle. It can be reduced to a primary amine, which is subsequently functionalized (e.g., via chloroacetylation) to form N-substituted acetamides that interact with specific residues within the active site[2].

Derivatization A 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CAS: 957760-19-9) B Nucleophilic Substitution (C-7) (Optional: Arylamines) A->B SNAr C Nitro Reduction (C-3) (Yields 3-amino derivative) A->C Reduction B->C D Chloroacetylation & Amine Coupling C->D Derivatization E Target Kinase Inhibitor (e.g., N-substituted acetamides) D->E Final Product

Caption: Chemical derivatization workflow of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine.

Mechanism of Action: Kinase Inhibition

Derivatives synthesized from the 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine scaffold function as Type I ATP-competitive inhibitors . They exhibit profound effects on intracellular signaling pathways implicated in neurodegenerative diseases.

Target Kinase Pathology
  • GSK3α/β: Malfunction of GSK3 is a central node in Alzheimer's disease (AD). GSK3 promotes neuronal death by hyperphosphorylating the microtubule-binding Tau protein, leading to Tau aggregation and the formation of intracellular neurofibrillary tangles[2].

  • DYRK1A: Encoded in the Down syndrome critical region (DSCR) of chromosome 21, DYRK1A overexpression is directly linked to the early onset of Alzheimer's in Down syndrome patients, also via Tau hyperphosphorylation[4][5].

Pharmacological Intervention

By occupying the ATP-binding site, pyrazolo[3,4-c]pyridine derivatives block the transfer of the γ-phosphate from ATP to the serine/threonine residues of the Tau protein. This halts the pathogenic cascade of Tau hyperphosphorylation, preventing protein aggregation and subsequent neuronal apoptosis[2][5].

MOA Inhibitor Pyrazolo[3,4-c]pyridine Derivatives ATP ATP Binding Pocket (Hinge Region) Inhibitor->ATP Competitive Binding Kinases GSK3α/β & DYRK1A (Active Kinases) Inhibitor->Kinases Inhibits ATP->Kinases Blocked Tau Tau Protein (Unphosphorylated) Kinases->Tau Phosphorylation PTau Hyperphosphorylated Tau (Pathogenic) Tau->PTau Hyperphosphorylation NFT Neurofibrillary Tangles (Alzheimer's / Down Syndrome) PTau->NFT Aggregation

Caption: Mechanism of action for GSK3/DYRK1A inhibition preventing Tau hyperphosphorylation.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological evaluation of derivatives synthesized from this scaffold reveals distinct SAR trends. Crucially, these compounds demonstrate high target selectivity without exhibiting broad cytotoxicity against standard cell lines (e.g., MCF7, MDA-MB-231), making them viable candidates for neurodegenerative therapeutics[2].

Structural FeatureModificationImpact on GSK3/DYRK1A InhibitionCytotoxicity (Breast Cancer Lines)
N1 Position Unsubstituted (N1-H)Highly Active (Essential for hinge binding)Non-cytotoxic (IC₅₀ ≥ 10 µM)
N1 Position Alkylated (e.g., N1-CH₃)Inactive (Loss of H-bond donor)Non-cytotoxic
C7 Position Small Nucleophile / HActive (Fits within binding pocket)Non-cytotoxic
C7 Position Bulky SubstituentInactive (Steric clash with active site)Non-cytotoxic
C3 Position N-substituted acetamidesVariable/Active (Modulates target selectivity)Non-cytotoxic

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Scaffold Derivatization (Nitro Reduction & Amidation)

Objective: Convert 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine into an active 3-amino derivative for subsequent functionalization[2].

  • Reduction: Dissolve 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine in anhydrous ethanol. Add a catalytic amount of Palladium on Carbon (Pd/C) or Tin(II) chloride (SnCl₂) depending on the desired retention of the C7-chloro group.

  • Reaction: Stir under a hydrogen atmosphere (if using Pd/C) or reflux (if using SnCl₂) until the nitro group is fully reduced to a primary amine.

  • Self-Validation Checkpoint: The completion of the reaction is self-validating via Thin Layer Chromatography (TLC), showing a distinct shift to a higher polarity spot. Furthermore, FTIR spectroscopy will confirm success through the disappearance of the characteristic nitro-group NO₂ stretching bands (~1530 and 1350 cm⁻¹) and the emergence of primary amine N-H stretches (~3300-3500 cm⁻¹).

  • Derivatization: React the resulting amine with chloroacetyl chloride in the presence of a mild base (e.g., K₂CO₃) to yield a chloroacetamide intermediate, which is then treated with various secondary amines to generate the final inhibitor library[2].

Protocol 2: In Vitro Luminescent Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC₅₀ of the synthesized derivatives against DYRK1A and GSK3 using a luminescent readout[4][6].

  • Preparation: In a 384-well plate, prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: Add recombinant DYRK1A or GSK3 enzyme, the specific peptide substrate (e.g., DYRKtide), and the test compound to the assay buffer. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add ultra-pure ATP (10 µM) to initiate the kinase reaction. Incubate for 60 minutes. Causality: The inhibitor and ATP compete for the same binding pocket. The amount of ADP produced is inversely proportional to the inhibitor's efficacy.

  • Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This step actively depletes all unreacted ATP, ensuring that any subsequent signal is derived solely from the ADP produced by the kinase.

  • Detection: Add Kinase Detection Reagent and incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light[4].

  • Self-Validation Checkpoint: This luminescent system is intrinsically self-validating. A "no-enzyme" control establishes the baseline luminescence of unreacted ATP depletion (background noise), while a "no-inhibitor" control defines the maximum physiological ADP production. A proportional, dose-dependent decrease in luminescence with increasing inhibitor concentration definitively validates competitive target engagement.

References

  • Sklepari, M., et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

  • Promega Corporation. DYRK1A Kinase Assay Protocol (ADP-Glo™). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine: Synthesis, Properties, and Applications

Forward The landscape of heterocyclic chemistry is vast and ever-evolving, with certain scaffolds demonstrating exceptional utility in the realm of medicinal chemistry and materials science. Among these, the pyrazolopyri...

Author: BenchChem Technical Support Team. Date: March 2026

Forward

The landscape of heterocyclic chemistry is vast and ever-evolving, with certain scaffolds demonstrating exceptional utility in the realm of medicinal chemistry and materials science. Among these, the pyrazolopyridines, structural analogs of purines, have garnered significant attention for their diverse biological activities. This guide focuses on a specific, yet important, derivative: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine. While a detailed historical account of its initial discovery is not prominently documented in scientific literature, its existence is confirmed in chemical databases.[1] This guide, therefore, aims to provide a comprehensive technical overview, grounded in established chemical principles, of its plausible synthesis, key characteristics, and potential applications for researchers, scientists, and drug development professionals.

The Pyrazolo[3,4-c]pyridine Scaffold: A Foundation of Versatility

The pyrazolo[3,4-c]pyridine ring system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This arrangement imparts a unique electronic and structural profile, making it a valuable pharmacophore. The nitrogen atoms in both rings provide sites for hydrogen bonding and coordination, while the aromatic system allows for a range of chemical modifications.

The general synthetic strategies for pyrazolopyridines typically involve one of two main approaches:

  • Annulation of a pyrazole ring onto a pre-existing pyridine.

  • Construction of a pyridine ring fused to a starting pyrazole. [2]

These strategies have led to a vast library of substituted pyrazolopyridines with applications as kinase inhibitors, central nervous system agents, and anti-infectives.[3][4][5]

Plausible Synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Direct literature detailing the synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is scarce. However, based on the known reactivity of the parent heterocycle, a logical and efficient synthetic route can be proposed. The key transformation is the electrophilic nitration of a 7-chloro-1H-pyrazolo[3,4-c]pyridine precursor. Research has shown that the pyrazolo[3,4-c]pyridine ring system readily undergoes electrophilic substitution at the 3-position.[6]

Proposed Synthetic Workflow

The proposed synthesis can be envisioned as a two-step process starting from a suitable pyridine derivative.

G cluster_0 Step 1: Synthesis of 7-chloro-1H-pyrazolo[3,4-c]pyridine cluster_1 Step 2: Nitration A 3-Acetamido-4-methylpyridine B N-Acetyl-N-nitroso intermediate A->B Nitrosation C 7-chloro-1H-pyrazolo[3,4-c]pyridine B->C Rearrangement & Cyclization + Chlorination D 7-chloro-1H-pyrazolo[3,4-c]pyridine E 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine D->E Electrophilic Nitration (e.g., HNO3/H2SO4)

Caption: Proposed two-step synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 7-chloro-1H-pyrazolo[3,4-c]pyridine

This procedure is adapted from the general synthesis of pyrazolo[3,4-c]pyridines.[6]

  • Nitrosation: 3-Acetamido-4-methylpyridine is dissolved in an appropriate solvent (e.g., acetic anhydride). The solution is cooled in an ice bath, and a nitrosating agent (e.g., sodium nitrite in sulfuric acid) is added dropwise while maintaining a low temperature.

  • Rearrangement and Cyclization: The resulting N-acetyl-N-nitroso compound is then gently warmed, which induces rearrangement and cyclization to form the pyrazolo[3,4-c]pyridine ring system.

  • Chlorination: The intermediate pyrazolopyridine can be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield 7-chloro-1H-pyrazolo[3,4-c]pyridine.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Step 2: Electrophilic Nitration

  • Reaction Setup: 7-chloro-1H-pyrazolo[3,4-c]pyridine is added portion-wise to a cooled mixture of concentrated nitric acid and sulfuric acid. The temperature should be carefully controlled to prevent side reactions.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration.

  • Purification: The crude 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Physicochemical Properties and Characterization

PropertyValueSource
Molecular FormulaC₆H₃ClN₄O₂PubChem[1]
Molecular Weight198.57 g/mol PubChem[1]
InChIKeyPSJJYTFYDCJOFS-UHFFFAOYSA-NPubChem[1]
XlogP (predicted)1.6PubChem[1]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H bond of the pyrazole, C=N and C=C stretching of the aromatic rings, and strong absorptions for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Potential Applications in Research and Drug Development

The structural features of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine make it a promising candidate for further investigation in several areas:

  • Medicinal Chemistry: The pyrazolopyridine core is a known "privileged scaffold" in drug discovery. The chloro and nitro substituents provide handles for further chemical modifications. The nitro group can be reduced to an amine, which can then be derivatized to generate a library of compounds for screening against various biological targets. The chlorine atom can be displaced by nucleophiles in SₙAr reactions to introduce further diversity.

  • Kinase Inhibition: Many pyrazolopyrimidine and pyrazolopyridine derivatives have been investigated as kinase inhibitors.[5] The structural similarity of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine to purine suggests it could be a starting point for the design of novel kinase inhibitors for oncology or inflammatory diseases.

  • Materials Science: Nitro-containing heterocyclic compounds can have interesting optical and electronic properties, making them potentially useful in the development of new materials.

Future Directions

The study of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is still in its infancy. Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.

  • Exploration of Chemical Reactivity: A systematic study of the reactivity of both the chloro and nitro groups will be crucial for its use as a versatile building block.

  • Biological Screening: The compound and its derivatives should be screened against a panel of biological targets, particularly protein kinases, to uncover potential therapeutic applications.

Conclusion

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine represents a molecule of significant potential, situated at the intersection of established heterocyclic chemistry and the ongoing search for novel therapeutic agents. While its specific history is not well-documented, a logical synthetic pathway can be devised based on the known reactivity of the pyrazolo[3,4-c]pyridine scaffold. This guide provides a foundational understanding for researchers looking to explore the chemistry and potential applications of this intriguing heterocyclic compound.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). DAU. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026, February 25). Der Pharma Chemica. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (1988, March). Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023, November 23). RSC Publishing. Available at: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Available at: [Link]

  • Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. (2017, December 15). ResearchGate. Available at: [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023, February 27). MDPI. Available at: [Link]

  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. (2018, March 22). PubMed. Available at: [Link]

  • 7-chloro-3-nitro-1h-pyrazolo[3,4-c]pyridine. (n.d.). PubChem. Available at: [Link]

  • Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022, May 17). RSC Publishing. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC. Available at: [Link]

  • Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. (1989, May 1). ACS Publications. Available at: [Link]

Sources

Foundational

potential biological targets of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

The following technical guide details the biological relevance, synthetic utility, and experimental profiling of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine . A Strategic Scaffold for CMGC Kinase Inhibitor Development Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological relevance, synthetic utility, and experimental profiling of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine .

A Strategic Scaffold for CMGC Kinase Inhibitor Development

Executive Summary

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a high-value heterocyclic intermediate used primarily in the discovery of ATP-competitive kinase inhibitors. Unlike final drug candidates, this molecule serves as a divergent pharmacophore precursor . Its structural architecture—featuring an electrophilic chlorine at position 7 and a reducible nitro group at position 3—allows medicinal chemists to rapidly generate libraries of CMGC family kinase inhibitors (specifically GSK-3, DYRK1A, and CLK1).

This guide addresses the compound's role as a "linchpin" scaffold, detailing its transformation into bioactive agents, the biological rationale for its targets, and validated protocols for its utilization in drug discovery.

Molecular Architecture & Reactivity

The biological potential of this compound is dictated by its chemical reactivity. It is designed to mimic the adenine core of ATP but requires derivatization to achieve potency and selectivity.

FeatureChemical NatureBiological Function (Post-Derivatization)
Core Scaffold 1H-pyrazolo[3,4-c]pyridineMimics the purine ring of ATP; binds to the kinase hinge region.
7-Chloro Electrophile (SNAr active)Displaced by amines to introduce "Solvent Front" or "Ribose Pocket" interacting groups.
3-Nitro Reducible functionalityPrecursor to 3-amino; allows amide/urea coupling to reach the "Back Pocket" or "Gatekeeper" residues.
N1-Proton H-bond DonorCritical for H-bonding with the kinase hinge backbone (e.g., Val135 in GSK-3

).
Primary Biological Targets

While the nitro-precursor itself possesses low intrinsic affinity, its derivatives are potent inhibitors of the CMGC kinase family . The conservation of the ATP-binding pocket across this family makes the pyrazolo[3,4-c]pyridine core a "privileged structure."

A. Glycogen Synthase Kinase 3 (GSK-3

/

)[1]
  • Relevance: Alzheimer’s Disease (Tau hyperphosphorylation), Type 2 Diabetes (Glycogen synthesis), and Oncology (Wnt signaling).

  • Mechanism: Derivatives bind to the ATP pocket. The N1 of the pyrazole donates a hydrogen bond to the hinge region, while substituents at C7 and C3 dictate selectivity over CDKs.

  • Key Insight: Substitution at the 7-position with bulky aryl amines often reduces GSK-3 activity due to steric clash with the gatekeeper residue, whereas smaller alkyl-amines or specific heteroaryls are tolerated.

B. DYRK1A (Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A)[1]
  • Relevance: Down Syndrome (overexpressed on Chr21) and Alzheimer’s Disease.

  • Mechanism: DYRK1A shares high structural homology with GSK-3. The 7-chloro-3-nitro core allows for the synthesis of "hybrid" inhibitors that can dual-target or selectively target DYRK1A depending on the C3-amide tail length.

C. CLK1 (Cdc2-like Kinase 1)[1]
  • Relevance: Regulation of mRNA splicing; potential target for viral infections (Influenza) and cancer.

  • Mechanism: CLK1 inhibitors derived from this scaffold often require a specific hydrogen bond acceptor motif at the C3 position, accessible via reduction of the nitro group.

Experimental Protocols
Protocol A: Synthesis of the Scaffold (Nitration)

Context: High-purity synthesis of the nitro-intermediate is the first step in library generation.

  • Reagents: 7-chloro-1H-pyrazolo[3,4-c]pyridine, H₂SO₄ (conc), HNO₃ (fuming).

  • Workflow:

    • Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1 eq) in concentrated H₂SO₄ at 0°C.

    • Dropwise add a mixture of HNO₃/H₂SO₄ while maintaining temperature <10°C.

    • Heat to 95°C for 1 hour (monitor by TLC for disappearance of starting material).

    • Quench: Pour onto crushed ice. Neutralize with NH₄OH to pH 7–8.

    • Isolation: Filter the yellow precipitate. Recrystallize from EtOAc.

    • QC: Verify 3-nitro insertion via ¹H-NMR (loss of C3-H signal).

Protocol B: Divergent Library Generation (SNAr & Reduction)

Context: Transforming the scaffold into a bioactive inhibitor.

  • Step 1 (SNAr): React 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine with an amine (R-NH₂) in EtOH/Et₃N at reflux. The 7-Cl is displaced, yielding 7-(R-amino)-3-nitro derivatives.

  • Step 2 (Reduction): Treat the intermediate with SnCl₂/HCl or H₂/Pd-C to reduce the 3-NO₂ to 3-NH₂.

  • Step 3 (Acylation): React the 3-amino group with acyl chlorides or isocyanates to finalize the inhibitor structure.

Protocol C: Kinase Profiling (ADP-Glo Assay)

Context: Validating affinity against GSK-3


.[1]
  • System: Promega ADP-Glo™ Kinase Assay.

  • Steps:

    • Reaction Mix: 5 ng GSK-3

      
      , 10 µM ATP, 25 µM GSK-3 substrate peptide, and Test Compound (0.1 nM – 10 µM) in kinase buffer.
      
    • Incubation: 60 min at room temperature.

    • Depletion: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Read: Measure luminescence (RLU). Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Visualizations
Diagram 1: Divergent Synthesis Workflow

This diagram illustrates how the 7-chloro-3-nitro core serves as a branching point for inhibitor synthesis.

SynthesisWorkflow Scaffold 7-chloro-3-nitro- 1H-pyrazolo[3,4-c]pyridine Intermediate 7-Substituted-3-nitro Intermediate Scaffold->Intermediate Step 1: S_NAr (R-NH2, Reflux) Amine 7-Substituted-3-amino Precursor Intermediate->Amine Step 2: Reduction (SnCl2 or H2/Pd) Inhibitor1 GSK-3 Inhibitor (Amide Derivative) Amine->Inhibitor1 Step 3a: Acylation (R'-COCl) Inhibitor2 DYRK1A Inhibitor (Urea Derivative) Amine->Inhibitor2 Step 3b: Urea Formation (R'-NCO)

Caption: Divergent synthetic pathway transforming the 7-chloro-3-nitro scaffold into specific kinase inhibitors.

Diagram 2: CMGC Kinase Signaling Context

This diagram places the targets (GSK-3, DYRK1A) within their pathological signaling pathways.

SignalingPathway Wnt Wnt Signaling GSK3 GSK-3 beta (Target) Wnt->GSK3 Inhibits Insulin Insulin Signaling Insulin->GSK3 Inhibits Tau Tau Protein GSK3->Tau Hyper-phosphorylation Glycogen Glycogen Synthase GSK3->Glycogen Inhibition DYRK1A DYRK1A (Target) DYRK1A->Tau Priming Phosphorylation Splicing Splicing Factors (SF3B1) DYRK1A->Splicing Regulation Alzheimers Alzheimer's (Neurofibrillary Tangles) Tau->Alzheimers Diabetes Diabetes (Hyperglycemia) Glycogen->Diabetes

Caption: Pathological signaling pathways controlled by GSK-3 and DYRK1A, highlighting therapeutic intervention points.

References
  • Bouloumie, A., et al. (2020). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin. Link

  • Lence, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

  • Ambeed. (n.d.). 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Product Record. Link

  • Vertex Pharmaceuticals. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Link

  • Promega. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Exploratory

Architecting Purine Isosteres: A Comprehensive Technical Guide to Pyrazolo[3,4-c]pyridine Derivatives in Drug Discovery

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the pyrazolo[3,4-c]pyridine scaffold has emerged as a highly privileged bioisostere. By replacing the imidazole ring of endogenous purin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the pyrazolo[3,4-c]pyridine scaffold has emerged as a highly privileged bioisostere. By replacing the imidazole ring of endogenous purines (such as ATP) with a pyrazole ring, medicinal chemists can significantly enhance metabolic stability while preserving the critical hydrogen-bond donor/acceptor network required for target engagement. This structural paradigm has proven exceptionally versatile, yielding potent inhibitors for a variety of kinases (e.g., GSK3, RIP1, Pim-1) and agonists for G-protein coupled receptors (GPCRs).

This whitepaper dissects the structure-activity relationships (SAR), synthetic methodologies, and biological validation protocols necessary for developing pyrazolo[3,4-c]pyridine-based therapeutics.

BindingModel Core Pyrazolo[3,4-c]pyridine Scaffold Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N1-H / N2 Pocket Hydrophobic Pocket (C3-Aryl Substitution) Core->Pocket C3-Position Solvent Solvent Front (N-Alkylation) Core->Solvent N-Capping

Fig 1. Pharmacophore mapping of pyrazolo[3,4-c]pyridine in kinase domains.

Structure-Activity Relationships (SAR) & Mechanistic Causality

The biological efficacy of pyrazolo[3,4-c]pyridines is heavily dictated by precise functionalization at the N1, C3, and C7 positions.

  • Kinase Hinge Binding (GSK3 & CLK1): Molecular docking and empirical data reveal that the N1-H of the pyrazole ring acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region. Alkylation at the N1 position abolishes this interaction, leading to a precipitous drop in inhibitory activity against targets like Glycogen Synthase Kinase 3 (GSK3) and cdc2-like kinases (CLK1) ()[1].

  • Overcoming Efflux in CNS Targets (RIP1 Kinase): For central nervous system (CNS) targets, blood-brain barrier penetration is paramount. By utilizing a 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine core, researchers successfully lowered the topological polar surface area (TPSA) and removed excess hydrogen bond donors. This rational design significantly reduced P-glycoprotein (P-gp) mediated efflux, yielding highly brain-penetrant Receptor Interacting Protein 1 (RIP1) kinase inhibitors with extended drug-target residence times ()[2].

  • GPCR Agonism (GPR119): Beyond kinases, ligand-based drug design has optimized the scaffold for GPCRs. Specific modifications, such as piperidine N-capping, have led to the discovery of single-digit nanomolar GPR119 agonists, presenting a novel mechanism for treating Type 2 diabetes mellitus ()[3].

  • Anticancer Efficacy: 3,7-disubstituted derivatives, specifically those bearing a 3-(3-fluorophenyl) moiety, have demonstrated potent antiproliferative activity against prostate cancer cell lines (PC3, DU145) by inducing targeted S-phase cell cycle arrest ()[4]. Additionally, these compounds have shown efficacy against Pim kinases, which are critical mediators in oncogenic survival pathways ()[5].

Quantitative Pharmacological Data Summary
Compound Class / DerivativePrimary TargetQuantitative ActivityMechanistic NoteSource
N-substituted (pyrazolo[3,4-c]pyridin-3-yl)acetamidesGSK3α/β, CLK1High potency (nM range)Requires unsubstituted N1-H for hinge binding[1]
7-oxo-2,4,5,7-tetrahydro derivatives (e.g., Cmpd 14)RIP1 KinasepKi = 8.41 (t1/2 = 59 min)Reduced TPSA lowers P-gp efflux ratio (ER = 0.7)[2]
3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)Prostate Cancer (PC3)IC50 = 3.0 - 16.0 μMInduces S-phase cell cycle arrest[4]
Compound 24 (Piperidine N-capped derivative)GPR119 ReceptorSingle-digit nM (EC50)Ligand-based agonist optimization[3]

Synthetic Methodologies & Causality in Design

The construction of the pyrazolo[3,4-c]pyridine core requires strict regiocontrol. The following protocol outlines the de novo synthesis of 3,7-disubstituted derivatives.

Synthesis SM 2-Amino-3-nitro-4-picoline Step1 Diazotization & Cyclization (NaNO2, HCl) SM->Step1 Int1 7-Chloropyrazolo[3,4-c]pyridine Step1->Int1 Step2 C3-Iodination (NIS, DMF) Int1->Step2 Step3 Suzuki Coupling (Pd-cat, Ar-B(OH)2) Step2->Step3 Prod Target Derivatives Step3->Prod

Fig 2. Standard synthetic workflow for 3,7-disubstituted pyrazolo[3,4-c]pyridines.

Protocol 1: De Novo Synthesis of the Core Scaffold
  • Diazotization and Intramolecular Cyclization:

    • Procedure: Dissolve 2-amino-3-nitro-4-picoline in concentrated HCl at 0°C. Slowly add aqueous NaNO2.

    • Causality: The ortho-relationship between the methyl and amino groups is exploited here. The diazonium salt intermediate undergoes spontaneous intramolecular cyclization with the adjacent methyl group, efficiently forming the fused pyrazole ring.

  • Regioselective Halogenation (Iodination):

    • Procedure: Treat the resulting core with N-iodosuccinimide (NIS) in DMF at 80°C.

    • Causality: NIS is selected over molecular iodine (I2) due to its milder electrophilic nature. This ensures strict regioselectivity at the electron-rich C3 position of the pyrazole ring, preventing unwanted over-halogenation on the electron-deficient pyridine moiety.

  • Late-Stage Functionalization:

    • Procedure: Perform a Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C3-iodo position using appropriate aryl boronic acids, followed by nucleophilic aromatic substitution (SNAr) at the C7-chloro position using cyclic amines (e.g., piperazine).

Experimental Validation: Self-Validating Kinase Assay Protocol

To ensure data integrity and prevent false positives (often caused by compound autofluorescence, aggregation, or ATP-depletion artifacts), biological evaluation must utilize a self-validating, orthogonal assay system.

Bioassay Prep Compound Prep (10-Point Titration) Primary Radiometric Assay (33P-ATP Incorporation) Prep->Primary Secondary Orthogonal Assay (ADP-Glo Luminescence) Primary->Secondary Hits Validation Data Validation (Z'-factor > 0.6) Secondary->Validation Cross-Check

Fig 3. Self-validating orthogonal workflow for kinase inhibitor screening.

Protocol 2: Orthogonal Kinase Inhibition Screening
  • Primary Screen (Radiometric 33P-ATP Assay):

    • Incubate the purified kinase (e.g., GSK3β or Pim-1) with the pyrazolo[3,4-c]pyridine derivative (10-point dose-response, 3-fold dilutions starting at 10 μM).

    • Initiate the reaction by adding a substrate peptide and [γ-33P]-ATP.

    • Self-Validation Check: Include Staurosporine as a positive control and DMSO as a negative vehicle control. Calculate the Z'-factor for each plate; only plates with a Z'-factor > 0.6 are accepted, ensuring high assay robustness.

  • Orthogonal Confirmation (Luminescence ADP-Glo Assay):

    • Re-test compounds exhibiting an IC50 < 1 μM in a non-radiometric ADP-Glo assay.

    • Causality: Radiometric assays directly measure product formation, while ADP-Glo measures ATP depletion. If a compound acts as an assay-interfering aggregator (forming colloidal suspensions), it will fail to replicate its IC50 in the orthogonal assay. Concordance between both assays validates true target engagement.

References

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. J-Stage.[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. ACS Publications.[Link]

  • Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines. PubMed.[Link]

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed.[Link]

  • PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE.

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Analytical Characterization of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

This technical guide is structured as an advanced whitepaper designed for medicinal chemists and structural biologists. It prioritizes the logical deduction required to validate the structure of 7-chloro-3-nitro-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as an advanced whitepaper designed for medicinal chemists and structural biologists. It prioritizes the logical deduction required to validate the structure of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine , a critical scaffold in the development of kinase inhibitors and antithrombotic agents.

Executive Summary & Synthetic Context[1][2][3][4][5][6][7]

The pyrazolo[3,4-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibition (e.g., JAK/STAT pathways). The introduction of a nitro group at the C3 position and a chlorine atom at the C7 position creates a highly functionalized intermediate. However, the synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (Compound 1 ) presents significant regiochemical ambiguity.

Common synthetic routes, such as the nitration of 7-chloro-1H-pyrazolo[3,4-c]pyridine, can theoretically yield N-nitro species or isomers where the core scaffold rearranges. Therefore, rigorous structural elucidation is required to distinguish Compound 1 from potential impostors like the [3,4-b] isomer or N-nitro tautomers.

This guide details a self-validating analytical workflow to unambiguously assign the structure of Compound 1 .

Theoretical Framework & Isomeric Challenges

Before spectral assignment, we must define the atomic numbering and potential isomeric pitfalls. The IUPAC numbering for the 1H-pyrazolo[3,4-c]pyridine system places the pyridine nitrogen at position 5.

Structural Parameters[5][6][7][8][9][10][11][12]
  • Formula:

    
    
    
  • Exact Mass: 197.99

  • Critical Features:

    • Pyridine Ring: Contains N5.

    • Pyrazole Ring: Contains N1, N2.

    • Substituents:

      
       at C3; 
      
      
      
      at C7.
The Elucidation Logic Flow

The following decision tree illustrates the stepwise logic used to rule out isomers.

ElucidationLogic cluster_decision Critical Decision Points Start Unknown C6H3ClN4O2 Solid HRMS Step 1: HRMS & Isotope Pattern (Confirm Cl presence & Formula) Start->HRMS Dissolve in MeOH HNMR Step 2: 1H NMR Analysis (Identify Pyridine Singlets) HRMS->HNMR Pass: m/z 197.99 Decision1 Isotope Ratio 3:1? HRMS->Decision1 CNMR Step 3: 13C & DEPT-135 (Distinguish Cq from CH) HNMR->CNMR Pass: 2 Ar-H signals Decision2 NOE between NH & H7? HNMR->Decision2 HMBC Step 4: 2D HMBC (The 'Smoking Gun' Connectivity) CNMR->HMBC Map Quaternary Carbons XRay Step 5: X-Ray Crystallography (Absolute Configuration) HMBC->XRay Confirmation Decision1->HNMR Yes (Cl confirmed) Decision2->HMBC No (Confirming [3,4-c])

Figure 1: Analytical decision tree for structural validation.

Spectroscopic Elucidation

High-Resolution Mass Spectrometry (HRMS)

The first validation step is elemental composition and halogen verification.

  • Method: ESI-TOF (Negative/Positive Mode).

  • Diagnostic Signal: The Chlorine atom provides a distinct isotopic signature.

  • Expected Data:

    • Monoisotopic Peak (

      
      ):  m/z ~198.
      
    • Isotope Peak (

      
      ):  m/z ~200.
      
    • Intensity Ratio: The

      
       ratio must be approximately 3:1 . Any deviation suggests dechlorination or contamination.
      
    • Fragmentation: Loss of

      
       (46 Da) is common in nitro-heterocycles, yielding an [M-46] peak.
      
Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary tool for solving the regiochemistry of the [3,4-c] system.

1H NMR (Proton)

In the [3,4-c] isomer, the pyridine nitrogen is at position 5. With a substituent at C7 (Cl), the remaining protons are at C4 and C6 .

  • Solvent: DMSO-

    
     (essential for observing the labile pyrazole NH).
    
  • Predicted Signals:

    • 
       ~14.0 - 14.5 ppm (Broad s, 1H):  Pyrazole NH (H1). The extreme downfield shift is characteristic of nitro-pyrazoles due to electron withdrawal.
      
    • 
       ~9.0 - 9.2 ppm (s, 1H):  H4. This proton is highly deshielded as it is alpha to the pyridine nitrogen (N5) and adjacent to the bridgehead.
      
    • 
       ~8.2 - 8.5 ppm (s, 1H):  H6. Located between N5 and the C7-Cl. It is slightly less deshielded than H4 but still in the aromatic pyridine range.
      
  • Coupling: H4 and H6 are meta to each other across N5. A small coupling constant (

    
    ) is often observed, appearing as a singlet or narrow doublet.
    
13C NMR & DEPT-135
  • Quaternary Carbons (

    
    ):  C3 (C-NO2), C7 (C-Cl), C3a, C7a.
    
  • Methine Carbons (

    
    ):  C4, C6 (Positive in DEPT-135).
    
  • Key Shift: The C3 carbon bearing the nitro group will typically appear between 150-160 ppm but may be broadened due to the quadrupolar nitrogen nucleus.

2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment to distinguish [3,4-c] from [3,4-b].

  • The "Bridgehead" Test:

    • H4 should show a strong

      
       correlation to C7a  (bridgehead) and C6 .
      
    • H6 should show a strong

      
       correlation to C4  and C7a .
      
    • Critical: If it were the [3,4-b] isomer (pyridine N at position 7), the coupling patterns would shift significantly. In [3,4-c], the H1 (NH) proton often shows a correlation to C3a and C7a , anchoring the pyrazole ring to the pyridine core.

Data Summary Tables

Table 1: Predicted NMR Chemical Shifts (DMSO- )
PositionAtom Type

(ppm)

(ppm)
HMBC Correlations (H

C)
1 NH14.2 (br)-C3, C3a, C7a
3 C-NO2-~155.0-
3a Cq-~135.0-
4 CH9.1 (s)~140.0C3, C6, C7a
5 N---
6 CH8.4 (s)~145.0C4, C7a, C7
7 C-Cl-~150.0-
7a Cq-~148.0-

(Note: Exact values depend on concentration and temperature; these are representative ranges for this scaffold).

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Maximize signal-to-noise for quaternary carbons and labile protons.

  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D) + 0.03% TMS.
    
    • Why DMSO? Chloroform-d often fails to solvate nitro-heterocycles and promotes rapid exchange of the NH proton, making it invisible.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

  • Acquisition: Run at 298K. For 13C, set relaxation delay (

    
    ) to 2.0s to allow relaxation of quaternary carbons.
    
Protocol B: LC-MS Purity & ID Check

Objective: Confirm molecular weight and halogen pattern.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254nm and 280nm; MS in ESI(+) and ESI(-).

    • Note: Nitro compounds often ionize well in Negative mode (

      
      ).
      

Visualization of Connectivity[7]

The following diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Correlation) interactions that prove the fusion of the rings.

HMBC_Connectivity Figure 2: Key HMBC Correlations establishing the [3,4-c] fusion. H4 H4 (9.1) C3a C3a H4->C3a 3J C6 C6 H4->C6 3J H6 H6 (8.4) C7a C7a H6->C7a 3J C4 C4 H6->C4 3J NH NH (14.2) NH->C3a 3J NH->C7a 3J C3 C3 (NO2)

Figure 2: HMBC correlations. Green arrows indicate correlations from pyridine protons; Blue dashed arrows indicate correlations from the pyrazole NH.

References

  • Lynch, B. M., et al. (1988).[1] "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry.[1]

  • Sigma-Aldrich. (n.d.). "7-Chloro-1H-pyrazolo[3,4-c]pyridine Product Specification."

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 135867536, 7-chloro-3-nitro-1h-pyrazolo[3,4-c]pyridine." PubChem.

  • Hassan, A. S., et al. (2018). "Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium." Arkivoc.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for HMBC/DEPT protocols).

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Application Note: Strategic Functionalization of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Introduction & Mechanistic Rationale The scaffold 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine represents a high-value pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Introduction & Mechanistic Rationale

The scaffold 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine represents a high-value pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Structurally, this fused bicyclic system acts as a purine bioisostere , mimicking the adenine core found in ATP.

The utility of this specific building block lies in its orthogonal reactivity profile :

  • C7-Chlorine (Electrophilic Center): The chlorine atom at position 7 is activated by the adjacent pyridine nitrogen (ortho-position) and the electron-withdrawing nitro group at C3. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid introduction of diversity elements (amines, alkoxides).

  • C3-Nitro (Latent Nucleophile): The nitro group serves as a masked exocyclic amine. Post-functionalization at C7, this group can be reduced to the C3-amine, establishing the donor-acceptor hydrogen bonding motif critical for hinge-binding in kinase pockets.

This guide provides a validated protocol for the sequential functionalization of this scaffold, prioritizing regioselectivity and yield.

Safety & Handling (Critical)

  • Energetic Hazard: Nitro-substituted heterocycles can be energetic. While this specific compound is generally stable, avoid subjecting dry solids to high friction or shock.

  • Skin Sensitization: Halogenated nitro-heterocycles are potent sensitizers. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C7-chloride.

Experimental Workflow Visualization

The following flowchart outlines the logic for sequential functionalization, highlighting the decision points for solvent and catalyst selection.

G Start Starting Material 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine SNAr Step 1: S_NAr Reaction (Diversity Introduction) Start->SNAr R-NH2, DIPEA THF or DMF Check QC Check: Is Regioselectivity >95%? SNAr->Check Check->SNAr No (Adjust Temp/Solvent) Purify Purification (Flash Chromatography) Check->Purify Yes Reduct Step 2: Nitro Reduction (Unmasking Hinge Binder) Purify->Reduct Pure Intermediate Final Final Product 7-substituted-3-amino-pyrazolo[3,4-c]pyridine Reduct->Final Fe/NH4Cl or H2/Pd-C

Figure 1: Strategic workflow for the elaboration of the pyrazolo[3,4-c]pyridine core. The SNAr step must precede reduction to prevent side reactions involving the resulting amine.

Protocol 1: Regioselective SNAr Functionalization at C7

Objective: Displacement of the C7-chloride with a primary or secondary amine. Mechanism: The pyridine nitrogen at N6 renders the C7 position electron-deficient. The C3-nitro group further lowers the LUMO energy, accelerating the reaction.

Reagents:
  • Substrate: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous THF (Standard) or DMF (for low solubility amines)

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in Anhydrous THF (5 mL).

    • Note: If the substrate is not fully soluble, add DMF dropwise until dissolution. Avoid pure DMF if possible to simplify workup.

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.0 mmol) followed by the slow addition of the amine (1.2 mmol).

    • Critical: Slow addition prevents exotherms that can lead to bis-addition or decomposition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Cl-SM) usually elutes faster than the amine product.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with saturated NH4Cl (2 x 10 mL) to remove unreacted amine and DIPEA.

    • Wash with Brine (10 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, gradient 0–10% MeOH in DCM).

Table 1: Troubleshooting the SNAr Reaction

ObservationProbable CauseCorrective Action
Low Conversion Nucleophile is sterically hindered or weak.Switch solvent to DMF/DMAc and heat to 60°C.
Side Products N1-alkylation (if using alkyl halides) or bis-addition.Ensure strictly anhydrous conditions; do not use alkyl halides in this step.
Precipitation Product has low solubility in THF.Filter the solid; it might be the pure product (wash with cold ether).

Protocol 2: Chemoselective Reduction of C3-Nitro Group

Objective: Convert the C3-NO2 group to C3-NH2 without dehalogenating the ring (if other halogens are present) or reducing the pyridine ring. Method Choice: Iron/Ammonium Chloride (Fe/NH4Cl) is preferred over catalytic hydrogenation (H2/Pd) to avoid potential hydrogenolysis of the C7-substituent if it contains sensitive benzyl or aryl-halide groups.

Reagents:
  • Substrate: C7-substituted-3-nitro-intermediate (1.0 equiv)

  • Reductant: Iron Powder (5.0 equiv, <10 micron particle size preferred)

  • Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:
  • Setup: Suspend the substrate (1.0 mmol) in EtOH (8 mL) and Water (2 mL).

  • Activation: Add NH4Cl (5.0 mmol) and Iron powder (5.0 mmol).

  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring.

    • Visual Cue: The reaction mixture will turn from yellow/orange to a dark rusty brown sludge.

  • Monitoring: Check LC-MS after 1 hour. The mass shift will be -30 Da (Conversion of -NO2 [46] to -NH2 [16]).

  • Workup (Filtration):

    • Cool to RT.

    • Filter through a pad of Celite® to remove iron residues. Wash the pad copiously with MeOH/DCM (1:1) to recover adsorbed product.

    • Note: The amine product can be polar and stick to the iron sludge.

  • Isolation: Concentrate the filtrate. Resuspend in EtOAc/Water, separate layers, and dry the organic phase.

Analytical Validation

For the final 7-substituted-3-amino-pyrazolo[3,4-c]pyridine:

  • 1H NMR (DMSO-d6):

    • Pyridine Protons: Look for two singlets or doublets (depending on C4/C5 substitution) in the aromatic region (8.0–9.5 ppm).

    • Exocyclic Amine (C3-NH2): A broad singlet integrating to 2H, typically between 5.0–6.5 ppm. This signal is exchangeable with D2O.

    • N1-H: A very broad singlet downfield (12.0–14.0 ppm), often invisible unless the sample is very dry.

References

  • Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34266-34275. [Link]

  • PubChem. (n.d.). "7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Compound Summary." National Center for Biotechnology Information. [Link]

  • Foloppe, N., et al. (2006). "Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and hydrophobic interactions." Journal of Medicinal Chemistry, 49(12), 3467-3470. (Contextual grounding for pyrazolopyridine kinase inhibitors).

Sources

Application

Application Note: Bio-Evaluation of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Scaffolds

From Chemical Intermediate to Kinase Modulator Executive Summary 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing ATP-comp...

Author: BenchChem Technical Support Team. Date: March 2026

From Chemical Intermediate to Kinase Modulator

Executive Summary

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing ATP-competitive kinase inhibitors. While the molecule itself often displays low baseline cytotoxicity (IC50 > 10 µM), its functionalized derivatives are potent modulators of kinases such as GSK-3


/

, CLK1 , and DYRK1A .

This guide details the experimental framework for evaluating this scaffold and its library derivatives. We focus on distinguishing the baseline biological "noise" of the parent scaffold from the specific therapeutic activity of its N1- and C7-substituted progeny.

Chemical Context & Handling

Before initiating biological assays, researchers must understand the reactivity profile of the core structure. The 7-chloro position is highly susceptible to nucleophilic aromatic substitution (


), while the 3-nitro group is a precursor for amino-linked functionalization.
PropertySpecificationBiological Implication
Molecular Formula

Small fragment, high ligand efficiency potential.
Solubility DMSO (up to 50 mM)Compatible with standard cell-based high-throughput screens.
Stability Sensitive to nucleophilesCritical: Avoid buffers with reactive thiols (e.g., DTT,

-ME) during stock preparation to prevent unwanted 7-Cl substitution.
Baseline Toxicity Generally Low (>10 µM)Ideal negative control for structure-activity relationship (SAR) studies.
Strategic Assay Architecture

The evaluation workflow follows a logic gate system: Scaffold Safety


 Target Engagement 

Pathway Modulation
.

AssayWorkflow Scaffold 7-chloro-3-nitro- 1H-pyrazolo[3,4-c]pyridine Assay1 Assay 1: Cytotoxicity (MTT/ATP) Target: Non-toxic Baseline Scaffold->Assay1 Control Deriv Functionalized Derivatives (e.g., 7-amino, 3-amido) Deriv->Assay1 Screen Assay2 Assay 2: Kinase Screen (GSK3/DYRK1A) Target: Phospho-reduction Assay1->Assay2 Hit Selection (IC50 > 10µM) Assay3 Assay 3: Phenotypic (Neuroprotection/Apoptosis) Assay2->Assay3 Lead Opt

Figure 1: Logic flow for evaluating pyrazolo[3,4-c]pyridine scaffolds. The parent nitro-compound serves as a baseline control.

Protocol 1: Baseline Cytotoxicity Profiling (The "Safety" Screen)

Objective: To confirm the parent scaffold (7-chloro-3-nitro...) is inert and to identify cytotoxic derivatives for oncology applications. Cell Lines: MCF7 (Breast), SH-SY5Y (Neuroblastoma), HEK293 (Control).

Materials
  • Compound Stock: 10 mM in DMSO (Freshly prepared, store -20°C).

  • Reagent: CellTiter-Glo® (Promega) or MTT Reagent.

  • Plate: 96-well white opaque (for luminescence) or clear (for MTT).

Methodology
  • Seeding: Plate cells at 5,000 cells/well in 90 µL media. Incubate 24h for attachment.

  • Treatment:

    • Prepare 10x serial dilutions of the 7-chloro-3-nitro scaffold and derivatives in media (0.1% DMSO final).

    • Control A: DMSO Vehicle (0% inhibition).

    • Control B: Staurosporine (1 µM) (100% kill).

    • Add 10 µL of compound solution to wells.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout (CellTiter-Glo):

    • Equilibrate plate to RT (30 min).

    • Add 100 µL CellTiter-Glo reagent. Shake 2 min.

    • Incubate 10 min (stabilize signal).

    • Measure Luminescence.

Data Interpretation:

  • Parent Scaffold: Should show minimal toxicity (

    
    ). Significant toxicity suggests off-target reactivity of the chloro-group.
    
  • Derivatives: For kinase inhibitors (e.g., GSK3), look for cytostatic effects in cancer lines or lack of toxicity in neuronal lines (neuroprotection window).

Protocol 2: Cellular Kinase Engagement (GSK-3 / DYRK1A)

Objective: To measure the functional inhibition of GSK-3


 by derivatives synthesized from the nitro-scaffold.
Mechanism:  GSK-3

phosphorylates

-catenin (triggering degradation) and Tau. Inhibition leads to accumulation of

-catenin
or reduction of p-Tau .

GSK3Pathway Inhibitor Pyrazolo[3,4-c]pyridine Derivative GSK3 GSK-3β (Active) Inhibitor->GSK3 Inhibits BetaCat β-Catenin Inhibitor->BetaCat Stabilizes pTau Phospho-Tau (Neurotoxicity) Inhibitor->pTau Reduces GSK3->BetaCat Phosphorylates Tau Tau Protein GSK3->Tau Phosphorylates Degradation Proteasomal Degradation BetaCat->Degradation Tau->pTau

Figure 2: Mechanism of Action. Inhibition of GSK-3 prevents


-catenin degradation and Tau hyperphosphorylation.
Methodology:

-Catenin Stabilization Assay
  • Cell Model: HEK293 or SH-SY5Y (Wnt-pathway responsive).

  • Starvation: Serum-starve cells for 4h to synchronize basal GSK-3 activity.

  • Treatment:

    • Treat with 7-chloro-3-nitro scaffold (Negative Control).

    • Treat with Derivatives (Test) at

      
       concentrations determined in biochemical assays.
      
    • Positive Control: LiCl (20 mM) or CHIR99021 (GSK3 inhibitor).

    • Incubate 6–24 hours.

  • Lysis & Western Blot:

    • Lyse in RIPA buffer + Phosphatase Inhibitors.

    • Blot for Total

      
      -Catenin  (increased signal = hit) and Phospho-
      
      
      
      -Catenin (S33/S37/T41)
      (decreased signal = hit).
    • Blot for GAPDH (Loading Control).

Advanced Application: Reactivity Probing

Context: The 7-chloro group on the parent scaffold is an electrophile. In some cellular contexts, researchers may wish to test if the scaffold forms covalent adducts with intracellular thiols (e.g., Glutathione).

Protocol: GSH-Depletion Assay

  • Incubate cells with the 7-chloro-3-nitro parent (50 µM) for 2h.

  • Measure free cellular Glutathione (GSH) using a fluorometric GSH probe (e.g., Monochlorobimane).

  • Result: A significant drop in fluorescence compared to vehicle indicates the 7-chloro group is reacting non-specifically with cellular thiols.

    • Note: This is a "de-selection" assay. Good drug candidates should not deplete GSH.

References
  • Marvaniya, V., et al. (2022).[1] "Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines." J-Stage.

  • PubChem. (n.d.). "7-chloro-3-nitro-1h-pyrazolo[3,4-c]pyridine Compound Summary." National Library of Medicine.

  • Stavropoulos, F., et al. (2022).[2] "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors." Pharmaceuticals.[1][3]

Sources

Method

Application Note: High-Throughput Screening of Kinase Inhibitors Using the 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Scaffold

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Scaffold diversification, combinatorial library generation, and luminescent High-Throughput Screening (HTS) for neurodegenerat...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Scaffold diversification, combinatorial library generation, and luminescent High-Throughput Screening (HTS) for neurodegenerative and oncological kinase targets (GSK3β, CLK1, DYRK1A).

Introduction & Mechanistic Rationale

The discovery of selective kinase inhibitors requires starting scaffolds that effectively mimic the purine ring of adenosine triphosphate (ATP) while offering orthogonal handles for late-stage diversification. 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CAS: 957760-19-9) has emerged as a highly privileged building block in fragment-based drug discovery and combinatorial chemistry [1].

As a Senior Application Scientist, I select this specific scaffold for HTS campaigns due to three distinct mechanistic advantages:

  • ATP-Mimetic Hinge Binding: The unsubstituted N1-H of the pyrazolo[3,4-c]pyridine core is strictly required to form critical hydrogen bonds with the backbone carbonyls in the kinase hinge region.

  • Orthogonal Reactivity: The 7-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, pointing substituents toward the solvent-exposed ribose pocket. Concurrently, the 3-nitro group can be selectively reduced to an amine and functionalized (e.g., amidation) to probe the deeply buried DFG-motif/back pocket.

  • Target Selectivity: Libraries derived from this scaffold have demonstrated potent, non-cytotoxic inhibition of glycogen synthase kinase 3 (GSK3) α/β, cdc2-like kinases 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [1]—kinases heavily implicated in Alzheimer's disease (Tau hyperphosphorylation) and oncology.

HTS Library Generation Workflow

To leverage this scaffold in HTS, a focused combinatorial library must first be synthesized. The workflow relies on sequential functionalization, followed by plating and luminescent screening.

HTS_Workflow A 7-chloro-3-nitro-1H- pyrazolo[3,4-c]pyridine B Library Synthesis A->B C 384-Well Plating B->C D ADP-Glo Assay C->D E Data Analysis D->E F Hit Identification E->F

Figure 1: HTS workflow from scaffold diversification to hit identification using ADP-Glo.

Structure-Activity Relationship (SAR) Guidelines for Library Design

When designing the combinatorial matrix from the 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine core, adhere to the following empirically validated SAR rules to maximize your HTS hit rate:

Substitution SitePreferred MoietiesMechanistic Effect on Kinase Binding
N1 Position Free (N1-H)Critical: Essential for hydrogen bonding with the kinase hinge region. Alkylation here abolishes activity.
C7 Position Small amines / AnilinesBulky groups clash sterically; small groups optimize interactions within the solvent-exposed pocket.
C3 Position Phenyl / AmidesInteracts with the DFG motif, driving selectivity between GSK3β and DYRK1A.

High-Throughput Screening (HTS) Protocol: Luminescent Kinase Assay

To screen the synthesized library, we utilize a homogeneous luminescent ADP detection assay (e.g., ADP-Glo™). This method is chosen over radiometric assays because it is universally applicable to any kinase, highly scalable to 384-well formats, and provides a robust signal-to-background ratio by measuring the direct product of the kinase reaction (ADP) [2].

Self-Validating Assay Design

Every 384-well plate must act as a self-validating system. We achieve this by dedicating columns 1 and 24 to controls:

  • Positive Control (100% Inhibition): 10 µM Staurosporine or CHIR-99021 (establishes the background luminescence of unreacted ATP).

  • Negative Control (0% Inhibition): 1% DMSO vehicle (establishes the maximum luminescence from uninhibited kinase activity).

  • Causality: Continuously calculating the Z'-factor from these controls ensures that any signal drop in the test wells is due to true target inhibition, not assay drift or reagent degradation.

Step-by-Step 384-Well Protocol

Reagent Preparation:

  • Prepare Kinase Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

  • Dilute the target kinase (e.g., GSK3β) to a working concentration of 2 nM in Kinase Buffer.

  • Prepare a Substrate/ATP mix: 20 µM of specific peptide substrate (e.g., GS-1 peptide) and 10 µM ATP in Kinase Buffer.

Kinase Reaction: 4. Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the pyrazolo[3,4-c]pyridine library compounds (10 mM in DMSO) into a solid white 384-well microplate. Final assay concentration: 10 µM compound, 1% DMSO. 5. Dispense 2.5 µL of the Kinase solution into all wells. Incubate for 10 minutes at room temperature to allow compound binding to the hinge region. 6. Initiate the reaction by dispensing 2.5 µL of the Substrate/ATP mix. 7. Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at room temperature.

ADP Detection (Luminescence): 8. Add 5 µL of ADP-Glo™ Reagent to all wells. This step halts the kinase reaction and actively depletes any unconsumed ATP, eliminating background noise. Incubate for 40 minutes. 9. Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP and utilizes a luciferase/luciferin reaction to produce light. Incubate for 30 minutes in the dark. 10. Read the plate on a multimode microplate reader (e.g., EnVision) using the luminescence module (integration time: 0.5–1 second/well).

Data Analysis & Hit Triage

Convert raw Relative Light Units (RLU) to % Inhibition. The luminescent signal is directly proportional to kinase activity; therefore, active inhibitors will yield lower RLU values.

Quantitative HTS Metrics
ParameterTarget ValueCausality / Rationale
Z'-Factor > 0.6Ensures statistical reliability and clear separation between positive and negative controls. Plates with Z' < 0.5 must be discarded.
Signal-to-Background (S/B) > 3.0Guarantees assay sensitivity for detecting weak inhibitors during the primary single-dose screen.
Primary Hit Threshold > 50% inhibitionFilters out weak binders; prioritizes compounds with high ligand efficiency at 10 µM.
Hit Confirmation (IC₅₀) < 1 µMValidates a dose-dependent response (10-point curve) and eliminates false positives/aggregators.

Mechanism of Action: Pathway Rescue

Identifying a potent hit from the 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine library has profound downstream effects. In the context of Alzheimer's Disease, inhibiting GSK3β and DYRK1A prevents the pathological hyperphosphorylation of the Tau protein.

MOA ATP ATP Kinase GSK3β / DYRK1A ATP->Kinase Binds Hinge Inhibitor Pyrazolo[3,4-c]pyridine Hit Inhibitor->Kinase Competitive Inhibition Phos Hyperphosphorylated Tau Kinase->Phos Pathological Substrate Tau Protein Substrate->Phos Phosphorylation Healthy Microtubule Stability Substrate->Healthy Rescued by Inhibitor

Figure 2: Mechanism of action for pyrazolo[3,4-c]pyridine hits inhibiting GSK3β/DYRK1A.

By competitively displacing ATP at the hinge region, the pyrazolo[3,4-c]pyridine derivative halts the kinase's catalytic transfer of phosphate groups. This rescues Tau from hyperphosphorylation, thereby maintaining microtubule stability and preventing the formation of neurofibrillary tangles.

References

  • Sklepari, M., Lougiakis, N., Papastathopoulos, A., Pouli, N., Marakos, P., Myrianthopoulos, V., Robert, T., Bach, S., Mikros, E., & Ruchaud, S. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin (Tokyo), 65(1), 66-81. [Link][1][2][3]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 7(6), 560-572.[Link][4][5]

Sources

Application

Application Note: Synthetic Routes and Orthogonal Functionalization of 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Introduction & Strategic Rationale The 1H-pyrazolo[3,4-c]pyridine heterocyclic core is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of ATP-competitive kinase inhibitors targeti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1H-pyrazolo[3,4-c]pyridine heterocyclic core is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of ATP-competitive kinase inhibitors targeting GSK3α/β, CLK1, and DYRK1A[1]. Among its derivatives, 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CAS: 957760-19-9) stands out as a critical bifunctional building block[2].

The strategic value of this specific intermediate lies in its orthogonal reactivity handles. The C7-chloro atom and the C3-nitro group allow for rapid, regiospecific diversification without cross-interference. This application note details the validated synthetic protocols for generating this scaffold and its subsequent functionalization, providing mechanistic insights to ensure reproducible scale-up and analog library generation for 1[1].

Mechanistic Overview & Functionalization Workflow

The functionalization of the pyrazolo[3,4-c]pyridine core relies on exploiting the distinct electronic environments of its fused ring system:

  • Electrophilic Aromatic Substitution (Nitration): The pyridine ring is inherently electron-deficient, a property exacerbated by protonation in strongly acidic media. Consequently, electrophilic nitration is directed exclusively to the more electron-rich C3 position of the pyrazole ring[1].

  • Nucleophilic Aromatic Substitution (SNAr): The C7 position is highly activated toward nucleophilic attack. The adjacent pyridine nitrogen stabilizes the anionic Meisenheimer intermediate, an effect further amplified by the electron-withdrawing nature of the C3-nitro group. This enables SNAr reactions even with relatively weak nucleophiles like arylamines[1].

  • Orthogonal Deprotection/Reduction: The C3-nitro group serves as a stable, masked amine. Following C7 and N1/N2 functionalization, the nitro group can be reduced to a primary amine, which is then typically acylated to form the crucial hinge-binding motif required for kinase inhibition[1].

Functionalization_Pathway A 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Starting Material) B Electrophilic Nitration (H2SO4 / HNO3, 95°C) A->B C3-Activation C 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (Bifunctional Scaffold) B->C 94% Yield D N-Alkylation / Protection (K2CO3, R-X, 50°C) C->D N1/N2 Diversification E SNAr at C7 (Arylamines, Heat) C->E Direct SNAr (Unprotected) D->E C7-Substitution F Nitro Reduction (SnCl2, EtOH) E->F Amine Unmasking G Advanced Kinase Inhibitor (e.g., GSK3α/β Target) F->G Amide Coupling

Workflow for the orthogonal functionalization of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine via Electrophilic Nitration

Causality & Insight: The use of a concentrated H₂SO₄/HNO₃ mixture serves a dual purpose. Sulfuric acid acts as the solvent and protonates the pyridine nitrogen, protecting the six-membered ring from electrophilic attack while generating the highly reactive nitronium ion (NO₂⁺) from nitric acid. Temperature control is critical; heating to 95 °C is required to overcome the activation energy barrier for nitration on this deactivated fused system, but exceeding this can lead to oxidative degradation[1].

Step-by-Step Procedure:

  • Preparation: Cool 9.50 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath under an inert argon atmosphere.

  • Addition: Slowly dissolve 490 mg (3.19 mmol) of 7-chloro-1H-pyrazolo[3,4-c]pyridine into the chilled sulfuric acid, maintaining the temperature at 0 °C[1].

  • Nitration Mixture: In a separate vial, carefully prepare a mixture of 0.49 mL concentrated H₂SO₄ and 0.49 mL concentrated nitric acid (HNO₃). Add this mixture dropwise to the reaction flask to maintain the internal temperature near 0 °C[1].

  • Reaction: Remove the ice bath and heat the reaction mixture to 95 °C for 1 hour[1].

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the highly acidic solution by slowly adding an aqueous ammonia (NH₃) solution until a pH of ~7 is reached[1].

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Validation: The procedure typically yields ~600 mg (94%) of the title compound as a pure yellow solid. The melting point should be verified at 195–197 °C (EtOAc) to ensure purity before downstream use[1].

Protocol 2: Regioselective N-Alkylation / Protection

Causality & Insight: The pyrazole N-H is acidic and can interfere with downstream cross-coupling or SNAr reactions. Alkylation requires a mild base (K₂CO₃) to deprotonate the pyrazole without causing premature hydrolysis of the C7-chloride. The reaction yields a mixture of N1 and N2 alkylated isomers due to annular tautomerization, which must be separated via column chromatography[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 540 mg (2.72 mmol) of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine in 20 mL of anhydrous acetonitrile (CH₃CN). Cool to 0 °C under argon[1].

  • Base Addition: Add 530 mg (3.84 mmol) of anhydrous potassium carbonate (K₂CO₃). Stir the suspension for 30 minutes to ensure complete deprotonation[1].

  • Alkylation: Add the alkylating agent dropwise (e.g., 3.53 mmol of iodomethane or 3.00 mmol of 4-methoxybenzyl chloride)[1].

  • Reaction: Heat the mixture to 50 °C and stir for 5 hours[1].

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between water (100 mL) and ethyl acetate (3 × 100 mL)[1].

  • Purification: Dry the organic layers (Na₂SO₄), concentrate, and purify via silica gel chromatography (e.g., cyclohexane/ethyl acetate 7:3 v/v) to isolate the N1 and N2 isomers[1].

Protocol 3: C7 Nucleophilic Aromatic Substitution (SNAr) with Arylamines

Causality & Insight: The SNAr reaction at the C7 position is thermodynamically driven by the restoration of aromaticity. Because the C7-chloride is highly activated, transition-metal catalysis (e.g., Buchwald-Hartwig amination) is often unnecessary[1]. Simple thermal heating with the nucleophile (aniline derivatives) in a polar aprotic solvent is sufficient to achieve high conversions.

Step-by-Step Procedure:

  • Reaction Setup: Combine the N-protected 7-chloro-3-nitro derivative (1.0 eq) and the desired arylamine (1.5 - 2.0 eq) in a polar solvent such as DMF or n-butanol.

  • Heating: Heat the mixture to 80–100 °C for 4–8 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is completely consumed.

  • Isolation: Cool the reaction, dilute with water, and extract with dichloromethane or ethyl acetate. Purify the resulting 7-arylamino-3-nitro-1H-pyrazolo[3,4-c]pyridine via flash chromatography.

Quantitative Data & Analytical Summaries

The following table summarizes the expected yields and physical properties of the key intermediates generated using the protocols above, providing a benchmark for experimental validation[1].

Compound / IntermediateReaction TypeReagents & ConditionsYield (%)Melting Point (°C)
7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Electrophilic NitrationH₂SO₄ / HNO₃, 95 °C, 1 h94%195–197
1-Methyl-7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine N-AlkylationMeI, K₂CO₃, CH₃CN, 50 °C, 5 h80%172
2-Methyl-7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine N-AlkylationMeI, K₂CO₃, CH₃CN, 50 °C, 5 h14%177

References

  • Source: Chemical and Pharmaceutical Bulletin (J-Stage)

Sources

Method

analytical methods for detecting 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Executive Summary 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CAS: N/A for specific isomer, generic scaffold ref) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors (e.g., bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CAS: N/A for specific isomer, generic scaffold ref) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors (e.g., bioisosteres of purine-based drugs).[1][2] Its structural complexity—featuring an amphoteric core, a labile chlorine atom, and a reducible nitro group—presents unique analytical challenges.[2]

This guide details the method development and validation protocols for this compound. It addresses two distinct analytical needs:

  • High-Concentration Assay: For raw material release and reaction monitoring (HPLC-UV).

  • Trace-Level Impurity Profiling: For detecting potential genotoxic impurities (PGIs) in final drug substances (LC-MS/MS).[1]

Physicochemical Profile & Analytical Implications

Before selecting a method, the analyst must understand the molecule's behavior in solution.[1][2]

FeatureChemical PropertyAnalytical Consequence
Core Structure Pyrazolo[3,4-c]pyridineAmphoteric: Contains a basic pyridine nitrogen and an acidic pyrazole NH.[2][3][4] Retention is highly pH-dependent.
Substituent 1 3-Nitro (

)
Chromophore: Strong UV absorption (254–280 nm). Redox Risk: Susceptible to in-source reduction in MS or degradation by antioxidants.
Substituent 2 7-Chloro (

)
Isotope Pattern: Distinctive 3:1 (

) ratio in Mass Spec.[2] Reactivity: Prone to nucleophilic aromatic substitution (

) in protic solvents (e.g., methanolysis).[2]
Solubility Moderate LipophilicityPoor water solubility.[1] Dissolve in DMSO or acidified Methanol/Acetonitrile.[4]

Analytical Workflow Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on the development phase and sensitivity requirements.

AnalyticalWorkflow Start Sample Origin Goal Define Analytical Goal Start->Goal Assay Purity / Assay (>0.1% w/w) Goal->Assay Synthesis Monitoring Trace Trace Impurity / GTI (<100 ppm) Goal->Trace Final Drug Safety (ICH M7) HPLC Method A: HPLC-UV (C18, Acidic pH) Assay->HPLC Quantification LCMS Method B: LC-MS/MS (MRM Mode) Trace->LCMS Limit Test Consideration1 Check for Regioisomers ([3,4-b] or [4,3-c] analogs) HPLC->Consideration1 Consideration2 Monitor Nitro-Reduction (Amine impurity) LCMS->Consideration2

Figure 1: Analytical workflow for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements.

Method A: HPLC-UV for Purity and Assay

Objective: Quantify the main compound and detect related organic impurities (0.05% – 100% range).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2][4]

    • Rationale: The "Plus" or highly end-capped base deactivation is critical. Non-end-capped silanols will interact with the pyrazole nitrogen, causing severe peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).

    • Rationale: Acidic pH ensures the pyridine ring is protonated (increasing polarity/solubility) and suppresses the ionization of the pyrazole NH, sharpening the peak.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 270 nm (Nitro-aromatic

    
     transition) and 220 nm (General).[2]
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (Polar impurities)
15.090Linear Gradient
18.090Wash
18.15Re-equilibration
23.05End
Sample Preparation
  • Stock: Weigh 10 mg into a 25 mL flask. Dissolve in DMSO (2 mL) and sonicate.

  • Diluent: Dilute to volume with Water:ACN (50:50) .

    • Warning: Do not use pure methanol as the diluent if the sample is left standing >24 hours. The 7-chloro position is susceptible to nucleophilic attack by methoxide traces (

      
      ), creating a methoxy-impurity artifact.
      

Method B: LC-MS/MS for Trace Genotoxic Impurity (GTI) Analysis[2]

Objective: Detect 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine at ppm levels (e.g., <10 ppm) in a drug substance matrix. Nitro-aromatics are often flagged as Class 3 mutagenic impurities under ICH M7.[4]

Mass Spectrometry Parameters (ESI+)

The molecule ionizes well in positive mode (


) due to the pyridine nitrogen.[1]
  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Precursor Ion: m/z 199.0 (for

    
    ) and 201.0 (for 
    
    
    
    ).[2]
  • MRM Transitions (Multiple Reaction Monitoring):

Precursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
199.0 153.0 20Loss of

(46 Da).[2] Characteristic of nitro-aromatics.
199.0 164.0 25Loss of

(35 Da).[4] Confirmation ion.
199.0 126.0 35Ring fragmentation (Pyridine/Pyrazole cleavage).[2]
Protocol for Trace Analysis
  • System Suitability: Inject a standard at the Limit of Quantitation (LOQ), e.g., 10 ng/mL. Signal-to-Noise (S/N) must be > 10.

  • Matrix Effect Check: Spike the final drug substance with the analyte. Compare response to a neat standard. If suppression > 20% is observed, use a Deuterated Internal Standard or Standard Addition Method.[2][4]

Troubleshooting & Common Pitfalls

Issue 1: Peak Tailing
  • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the column stationary phase.

  • Solution: Increase buffer strength (e.g., use 10 mM Ammonium Formate pH 3.0 instead of just 0.1% Formic Acid) or switch to a "Charged Surface Hybrid" (CSH) C18 column.[1][2][4]

Issue 2: "Ghost" Peaks
  • Cause: Degradation of the nitro group.

  • Mechanism: In the presence of metallic impurities (e.g., iron in HPLC lines) or high temperatures, the

    
     group can reduce to 
    
    
    
    (Amino) or
    
    
    (Nitroso).[2]
  • Solution: Use PEEK tubing where possible; ensure autosampler is kept at 4°C.

Issue 3: Regioisomer Co-elution
  • Context: Synthesis of pyrazolo-pyridines often yields mixtures of [3,4-c] and [3,4-b] isomers.[2]

  • Solution: These isomers have different dipole moments. If C18 fails to separate them, switch to a Phenyl-Hexyl column, which discriminates based on

    
     interactions.[1][2]
    

Visualizing the Degradation Pathways

Understanding how the molecule degrades is vital for validating the method's specificity.

DegradationPathways Parent 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (Analyte) Hydrolysis 7-Hydroxy analog (Acidic Hydrolysis) Parent->Hydrolysis H2O / Heat Reduction 7-chloro-3-amino-... (Reduction of Nitro) Parent->Reduction Reductive Stress (Zn/Acid or H2/Pd) Methoxy 7-Methoxy analog (Methanolysis Artifact) Parent->Methoxy MeOH / Base Note Method must resolve Parent from these species Reduction->Note Methoxy->Note

Figure 2: Potential degradation pathways and impurities that must be resolved by the analytical method.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017).[2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]

  • Foks, H., et al. (2005).[2] "Synthesis and biological activity of 1H-pyrazolo[3,4-b]pyridines." Heterocycles, 65(11).[2] (Cited for general pyrazolopyridine properties).[2][3][4][5][6]

  • Dolan, S., et al. (2016).[2] "Recent Advances in the Synthesis of Pyrazolo[3,4-c]pyridines." European Journal of Organic Chemistry. (Context for regioisomer formation).

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Application

in vivo studies using 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Application Note: In Vivo Evaluation of Kinase Inhibitors Derived from the 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Scaffold Executive Summary This guide details the protocols for the in vivo pharmacological evaluatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Evaluation of Kinase Inhibitors Derived from the 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Scaffold

Executive Summary

This guide details the protocols for the in vivo pharmacological evaluation of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine and its bioactive derivatives. While the parent nitro-compound primarily serves as a synthetic intermediate (scaffold) for Glycogen Synthase Kinase-3 (GSK-3


/

)
, CLK1 , and DYRK1A inhibitors, its structural core governs the pharmacokinetic (PK) and safety profiles of the resulting drug candidates.

This document provides a standardized workflow for:

  • Formulation: Solubilizing the hydrophobic pyrazolo[3,4-c]pyridine core for parenteral and oral administration.

  • Metabolic Stability: Assessing the in vivo reduction of the 3-nitro group, a critical metabolic soft spot.

  • Efficacy Models: Evaluating GSK-3 inhibition in Alzheimer’s Disease (AD) and Diabetes murine models.

  • Safety: Monitoring potential nitro-aromatic toxicity.

Compound Profile & Mechanism of Action

Target Compound: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Role: Privileged Scaffold / Key Intermediate Primary Biological Targets (Derivatives):

  • GSK-3

    
    /
    
    
    
    :
    Central regulator of glycogen synthesis and Wnt signaling; implicated in Type 2 Diabetes and Alzheimer's Disease.
  • DYRK1A: Associated with Down syndrome and neurodegeneration.

Mechanism: The 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine core is typically functionalized at the 3-position (via nitro reduction to amine) and 5- or 7-positions to create ATP-competitive kinase inhibitors. The "3-nitro" motif itself is often a prodrug or metabolic liability; thus, in vivo studies must distinguish between the parent scaffold's toxicity and the derivative's efficacy.

Signaling Pathway Context

GSK-3 is constitutively active. Inhibition prevents the phosphorylation of


-catenin and Tau proteins.

GSK3_Pathway Drug Pyrazolo[3,4-c]pyridine Derivative GSK3 GSK-3u03b1/u03b2 (Active Kinase) Drug->GSK3 Inhibits BetaCat u03b2-Catenin (Degradation) GSK3->BetaCat Phosphorylates Tau Tau Protein (Hyperphosphorylation) GSK3->Tau Phosphorylates Wnt Wnt Signaling (Activation) BetaCat->Wnt Stabilization leads to Neuro Neuroprotection (AD Model) Tau->Neuro Reduced p-Tau improves survival

Figure 1: Mechanism of Action.[1] The scaffold derivatives inhibit GSK-3, preventing Tau hyperphosphorylation and stabilizing


-catenin.

Formulation & Preparation

The pyrazolo[3,4-c]pyridine core is lipophilic and poorly soluble in water. Proper formulation is critical to ensure bioavailability and avoid precipitation in the peritoneum or gut.

Standard Vehicle Protocol (IV/IP/PO):

  • Primary Solvent: Dimethyl sulfoxide (DMSO) – Max 5-10% final volume.

  • Co-solvent: PEG-400 or PEG-300 – 30-40%.

  • Surfactant: Tween 80 (Polysorbate 80) – 5%.

  • Diluent: Sterile Saline (0.9% NaCl) or PBS – Balance.

Preparation Steps:

  • Weigh the precise amount of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine.

  • Dissolve completely in 100% DMSO (vortex/sonicate for 5 mins). Note: Solution should be clear yellow/orange.

  • Add PEG-400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm Saline (37°C) while vortexing to prevent crashing out.

    • Check: If precipitation occurs, increase PEG ratio or switch to 20% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin).
      

Stability Note: Nitro-compounds can be light-sensitive. Store dosing solutions in amber vials and use within 4 hours of preparation.

Protocol A: Pharmacokinetics & Metabolic Stability

Objective: Determine the half-life (


) and monitor the reduction of the 3-nitro group to the 3-amino metabolite (a common biotransformation pathway for nitro-heterocycles).

Experimental Design:

  • Species: Male C57BL/6 Mice or Sprague-Dawley Rats (n=3 per timepoint).

  • Dose: 5 mg/kg (IV) and 10-20 mg/kg (PO).

  • Sampling: Serial tail vein bleeding.

Workflow:

  • Administration: Administer formulated compound.

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Blood Processing: Collect into K2EDTA tubes; centrifuge at 3000g for 10 min (4°C) to harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation with Acetonitrile (1:3 ratio) containing Internal Standard (e.g., Warfarin or Tolbutamide).

    • Analytes: Monitor Parent (Nitro) and Metabolite (Amine).[1]

    • MRM Transitions: Optimize for the specific Cl-isotope pattern (

      
      /
      
      
      
      ratio ~3:1).

Data Output Table:

Parameter Definition Target Value (Lead Candidate)

|


  | Peak Plasma Concentration | > 1000 ng/mL |
| 

| Time to Peak | 0.5 - 2.0 h | |

| Total Exposure | High (indicating stability) | |

| Oral Bioavailability | > 30% | | Nitro-Red | Nitro-to-Amine Conversion | < 20% (if Nitro is the active species) |

Protocol B: Efficacy in Alzheimer’s Disease Model

Objective: Evaluate the ability of the compound (or its derivative) to cross the Blood-Brain Barrier (BBB) and inhibit GSK-3


-mediated Tau phosphorylation.

Model: Scopolamine-induced amnesia or Transgenic (3xTg-AD) mice.

Step-by-Step Protocol:

  • Acclimatization: 7 days.

  • Pre-treatment: Administer Test Compound (10, 30 mg/kg PO) or Vehicle daily for 14 days.

    • Positive Control: Donepezil (2 mg/kg) or Lithium Chloride (GSK-3 inhibitor).

  • Induction (if Scopolamine): On Day 14, inject Scopolamine (1 mg/kg IP) 30 mins post-dose.

  • Behavioral Test (Morris Water Maze):

    • Train mice to find a hidden platform.

    • Measure Escape Latency (time to find platform) and Time in Target Quadrant .

  • Terminal Endpoint:

    • Euthanize mice.

    • Harvest Hippocampus and Cortex.

    • Western Blot: Probe for p-Tau (Ser396/404) and p-

      
      -Catenin .
      
    • Success Criteria: Significant reduction in p-Tau levels compared to Vehicle group.

Safety & Toxicity Considerations

Nitro-Aromatic Toxicity Warning: The 3-nitro moiety on the pyrazolo[3,4-c]pyridine ring is a structural alert.

  • Hepatotoxicity: Nitro-reduction can generate reactive hydroxylamines or nitroso intermediates, leading to DNA adducts or oxidative stress.

  • Protocol: Include a 5-day Repeat-Dose Tolerability Study .

    • Dose: 50 mg/kg/day.

    • Endpoint: Serum ALT/AST levels and liver histopathology.

Handling Precautions:

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • PPE: Double nitrile gloves, lab coat, and handling inside a fume hood (prevent inhalation of powder).

Visual Experimental Workflow

Workflow cluster_Analysis Analysis Phase Start Compound Synthesis (Nitration Step) Form Formulation (DMSO/PEG/Tween) Start->Form InVivo In Vivo Dosing (PO/IP, 10-50 mg/kg) Form->InVivo PK PK Analysis (LC-MS/MS) InVivo->PK Blood PD PD Markers (p-Tau / p-Glycogen Synthase) InVivo->PD Brain/Liver

Figure 2: Experimental workflow from synthesis to readout.

References

  • Stampelou, M., et al. (2016). "Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines." J-Stage / Chemical and Pharmaceutical Bulletin.

  • Eldar-Finkelman, H., & Martinez, A. (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS." Frontiers in Molecular Neuroscience.

  • Ambeed. (2023). "7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Product Page." Ambeed Chemical Catalog.

Sources

Method

Application Notes &amp; Protocols: Experimental Formulation of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the experimental formulation of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental formulation of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound with potential applications in drug discovery. Due to the limited publicly available data on its physicochemical properties, this guide emphasizes a systematic, first-principles approach. It covers pre-formulation assessment, solubility screening, detailed protocols for preparing solutions for in vitro and in vivo studies, and the analytical techniques required to validate these formulations. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific experimental needs.

Introduction & Pre-Formulation Analysis

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a substituted pyrazolopyridine. The pyrazolopyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the molecule's properties and biological activity.[3][4] However, nitro-substituted heterocycles often exhibit poor aqueous solubility, a primary challenge for biological testing.[5][6]

A thorough pre-formulation study is the foundation of rational formulation development, minimizing risks and ensuring reproducible results.[7]

1.1. Physicochemical Properties (Predicted & Inferred)

No experimental physicochemical data for 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is readily available in public databases.[8] However, we can infer likely properties based on its structure and data from similar compounds.

PropertyPredicted/Inferred ValueRationale & Implication for Formulation
Molecular Formula C₆H₃ClN₄O₂[8]-
Molecular Weight 198.57 g/mol Essential for all concentration calculations.
XlogP (Predicted) 1.6[8]A positive XlogP suggests the compound is lipophilic and likely to have low water solubility.
pKa (Predicted) Acidic: ~5.7, Basic: ~7.0 (Inferred from similar structures[9])The molecule may have limited pH-dependent solubility. Formulation with buffers should be considered.
Appearance Likely a yellow or off-white solid.Nitroaromatic compounds are often colored. Visual inspection for dissolution is a primary step.
Thermal Stability UnknownThermal analysis (DSC/TGA) is recommended before using heat for dissolution.[7][10]

1.2. Safety & Handling Precautions

As a novel compound, 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine must be handled with care. Safety protocols for related chloro- and nitro-substituted heterocyclic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • Ventilation: Handle the solid powder and concentrated solutions only in a certified chemical fume hood to avoid inhalation of dust or aerosols.[11][12]

  • Exposure: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[11][14] Recommended storage temperature is often 2-8°C for long-term stability.[11]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste according to local regulations.[11]

Systematic Formulation Development Workflow

A structured approach is critical to efficiently identify a suitable vehicle for your experiments. This workflow progresses from initial solubility screening to the preparation of validated dosing solutions.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Aqueous Compatibility cluster_2 Phase 3: Formulation & Validation A Weigh Compound (e.g., 1-2 mg) into multiple vials B Add Solvents (e.g., 100 µL) (DMSO, DMF, Ethanol, PEG400) A->B C Assess Solubility (Vortex, Sonicate, Visual Inspection) B->C D Determine Max Stock Concentration C->D E Prepare High-Conc Stock in Best Solvent D->E Select best organic solvent F Serially Dilute Stock into Aqueous Buffer/Media E->F G Incubate (e.g., 1-2h at RT or 37°C) F->G H Observe for Precipitation (Visual, Microscopy, Turbidity) G->H I Select Optimal Vehicle (e.g., 5% DMSO, 10% Solutol in Saline) H->I Identify highest stable aqueous conc. J Prepare Final Formulation I->J K Validate Formulation (HPLC for Conc., DLS for Particles) J->K L Proceed to Experiment K->L

Caption: Workflow for systematic formulation development.

Protocols for In Vitro Assays (e.g., Cell-Based Assays)

The primary goal for in vitro studies is to achieve complete dissolution in a stock solution, which can then be diluted into the aqueous cell culture medium while maintaining solubility and minimizing solvent toxicity. DMSO is the most common initial solvent of choice.

3.1. Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the initial preparation of a standard stock solution. The concentration may need to be adjusted based on solubility screening.

Materials:

  • 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (MW: 198.57 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, water bath type preferred)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.986 mg of the compound.

    • Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / L) * (198.57 g / mol) * (1000 mg / g) = 1.986 mg

  • Dispensing: Carefully weigh the compound into a sterile vial. It is best practice to weigh a slightly larger amount (e.g., 2.5 mg) and adjust the DMSO volume accordingly for accuracy.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspection: Visually inspect the solution against a light source. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes.[6] Gentle warming to 37°C can also be attempted if thermal stability is confirmed.[6]

  • Filtration (Optional but Recommended): For cell-based assays, sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

3.2. Protocol 2: Determining Maximum Solubility in Cell Culture Medium

It is crucial to determine the concentration at which the compound precipitates when diluted from the DMSO stock into your specific aqueous medium.[6]

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • The specific cell culture medium to be used in the experiment (e.g., DMEM with 10% FBS)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance (turbidity)

Procedure:

  • Serial Dilution: Prepare a series of dilutions of your compound in the cell culture medium. A common approach is to keep the final DMSO concentration constant and below a non-toxic level (typically ≤0.5%).

  • Plate Setup: In a 96-well plate, add medium to each well. Then, add the required volume of DMSO stock (or a pre-dilution in DMSO) to achieve final compound concentrations ranging from, for example, 100 µM down to 1 µM. Include a "vehicle control" well containing only the medium and the same final concentration of DMSO.

  • Incubation: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a relevant duration (e.g., 2 hours).

  • Assessment:

    • Visual: Inspect the wells for any signs of cloudiness or precipitate.

    • Microscopic: Examine the wells under a microscope to detect micro-precipitates.

    • Turbidity Measurement: Measure the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, such as 600-650 nm.[6] A significant increase in absorbance compared to the vehicle control indicates precipitation.

Protocols for In Vivo Studies

Formulations for in vivo administration must prioritize safety, tolerability, and bioavailability. Simple DMSO solutions are generally not suitable for direct injection. Co-solvent systems are a common starting point for poorly soluble compounds.[15]

4.1. Protocol 3: Preparation of a Co-Solvent Formulation

This protocol provides a widely used co-solvent system suitable for intraperitoneal (IP) or intravenous (IV) administration in preclinical models, such as mice. The ratios must be optimized for the specific compound and desired dose.

Vehicle Composition (Example):

  • 5-10% DMSO

  • 40% PEG400

  • 5% Tween 80 (or Solutol HS 15)

  • 45-50% Sterile Saline (0.9% NaCl) or PBS

Materials:

  • 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

  • Injectable/Sterile grade DMSO, PEG400, Tween 80, and Saline

  • Sterile, conical-bottom vials

  • Vortex mixer and sonicator

Procedure:

  • Calculation: Determine the total volume of formulation needed and the mass of the compound required to achieve the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose in mice at a 10 mL/kg dosing volume).

  • Stepwise Dissolution: The order of solvent addition is critical to prevent precipitation. a. Weigh the compound into a sterile vial. b. Add the required volume of DMSO and vortex/sonicate until the compound is fully dissolved. This creates a concentrated pre-solution. c. Add the PEG400 and vortex until the solution is homogeneous. d. Add the Tween 80 and vortex until the solution is homogeneous. e. Crucially, add the saline dropwise while continuously vortexing to avoid shocking the compound out of solution.[16]

  • Final Inspection: The final formulation should be a clear, particle-free solution.

  • Vehicle Control: Prepare a batch of the formulation vehicle without the compound, following the exact same procedure. This is essential for the control group in your study.[15]

  • Use: Use the formulation immediately or assess its short-term stability (e.g., 4 hours at room temperature). Do not store complex aqueous formulations for extended periods unless stability has been formally demonstrated.

Analytical Validation of Formulations

Visual clarity is not sufficient to guarantee the quality of a formulation. Analytical validation ensures the concentration is correct and the compound is in a desirable state.[7][17]

5.1. Key Analytical Techniques

TechniquePurposeDetails
High-Performance Liquid Chromatography (HPLC) Quantification & Purity: To confirm the final concentration of the compound and check for any degradation.[18]A reverse-phase HPLC method (e.g., C18 column) with UV detection is standard. A calibration curve should be prepared using the stock solution to accurately quantify the final diluted formulation.
Dynamic Light Scattering (DLS) Particle/Aggregate Detection: To detect the presence of nano-sized particles or aggregates that are not visible to the naked eye.This is particularly important for IV formulations to ensure safety. An increase in particle size or polydispersity index (PDI) over time can indicate physical instability.
Differential Scanning Calorimetry (DSC) Thermal Properties: To assess the solid-state properties, purity, and potential for polymorphism of the raw material.[10]Helps to understand if heating is a viable option for aiding dissolution and provides a baseline for stability studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation: To confirm the identity and structural integrity of the compound in the initial stock solution.[7]¹H NMR can verify that the compound has not degraded during initial dissolution steps.

5.2. Validation Workflow Diagram

G cluster_QC Quality Control Steps Compound Raw Compound (7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine) QC_NMR NMR: Structural Identity Compound->QC_NMR QC_DSC DSC: Thermal Profile, Purity Compound->QC_DSC Stock Prepared Stock Solution (e.g., 10 mM in DMSO) Final Final Dosing Formulation (e.g., in Co-solvent Vehicle) Stock->Final QC_HPLC_Stock HPLC: Purity & Initial Conc. Stock->QC_HPLC_Stock QC_HPLC_Final HPLC: Final Conc. & Stability Final->QC_HPLC_Final QC_DLS DLS: Particle Size Analysis Final->QC_DLS Experiment Validated Formulation Ready for Experiment QC_NMR->Stock QC_DSC->Stock QC_HPLC_Final->Experiment QC_DLS->Experiment

Caption: Analytical validation workflow for formulation.

Conclusion

The successful experimental use of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is critically dependent on the development of a robust and reproducible formulation. Due to its predicted lipophilicity, a systematic approach beginning with solubility screening in organic solvents, followed by assessment of aqueous compatibility, is paramount. The protocols provided herein offer a starting framework for creating formulations for both in vitro and in vivo applications. Researchers must adapt these guidelines and, most importantly, validate the final formulations using appropriate analytical techniques to ensure the accuracy and integrity of their experimental data.

References

  • ChemScene. (2025). Safety Data Sheet: Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.
  • Combi-Blocks. (2025). Safety Data Sheet: 6-Chloro-7-fluoro-1h-pyrazolo[4,3-c]pyridine.
  • Pharma Focus Europe. (2025). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

  • Lee, S., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2822–2828. Available at: [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

  • CymitQuimica. (2024). Safety Data Sheet: 4-Chloro-3-iodo-1H- pyrazolo[3,4-c]pyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Q2(R1) Validation of Analytical Procedures.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-chloro-3-nitro-1h-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, characterization and larvicidal profile of new 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivatives against Culex quinquefasciatus. Journal of King Saud University - Science, 33(8), 101633.
  • Khusnutdinov, R. I., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3136. Available at: [Link]

  • Martínez-Arias, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available at: [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
  • Rasheed, H. A. M., & Al-Majidi, S. M. H. (2025). 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking.
  • Quiroga, J., & Insuasty, B. (2022).
  • Kaczor, A. A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
  • Royal Society of Chemistry. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Some Novel Nitro Containing Heterocyclic Compounds.
  • U.S. Environmental Protection Agency. (2025). 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Properties.
  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Retrieved from Purdue University Research Repository.
  • Irie, M., & Ohta, Y. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules, 25(16), 3631.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of complex heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of complex heterocyclic scaffolds. The synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a critical intermediate step in the development of various kinase inhibitors (e.g., GSK3α/β, CLK1, DYRK1A inhibitors)[1].

This transformation relies on the electrophilic aromatic substitution (nitration) of 7-chloro-1H-pyrazolo[3,4-c]pyridine. Because the fused heterocyclic system is highly electron-deficient, this reaction demands precise thermal and stoichiometric control to prevent degradation or undesired side reactions[1]. Below is our comprehensive troubleshooting guide and validated protocol to ensure reproducible, high-yield synthesis.

I. Mechanistic Overview & Workflow

The pyrazolo[3,4-c]pyridine scaffold is inherently deactivated due to the electronegative pyridine nitrogen and the electron-withdrawing 7-chloro substituent. Consequently, standard nitration conditions often fail. The reaction requires a powerful nitrating mixture (concentrated H₂SO₄ and HNO₃) and significant thermal energy (95 °C) to overcome the activation energy barrier, directing the nitronium ion (NO₂⁺) to the more electron-rich pyrazole ring at the C-3 position[1].

Workflow SM 7-chloro-1H-pyrazolo [3,4-c]pyridine (Electron-deficient) Mix Conc. H2SO4 + HNO3 (Nitronium Ion Generation) SM->Mix 0°C addition Heating Heating at 95°C, 1h (Overcomes Activation Energy) Mix->Heating EAS Workup Ice quench & NH3 Neutralization (Strictly < 5°C to prevent SNAr) Heating->Workup Cooling Product 7-chloro-3-nitro-1H-pyrazolo [3,4-c]pyridine (Target Product) Workup->Product Extraction (EtOAc)

Figure 1: Mechanistic workflow for the electrophilic nitration of the pyrazolopyridine scaffold.

II. Standard Validated Protocol

This protocol is designed as a self-validating system. By strictly adhering to the in-process controls (IPCs), you can verify the success of the reaction before proceeding to the sensitive workup phase.

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask, dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq, e.g., 490 mg, 3.19 mmol) in concentrated sulfuric acid (H₂SO₄, 9.50 mL)[1]. Cool the solution to 0 °C using a calibrated ice-water bath.

  • Nitrating Mixture Preparation & Addition: Prepare a 1:1 (v/v) mixture of concentrated H₂SO₄ (0.49 mL) and concentrated nitric acid (HNO₃, 0.49 mL)[1]. Add this highly oxidizing mixture dropwise to the reaction flask while maintaining the internal temperature strictly at 0 °C to prevent premature oxidative cleavage.

  • Thermal Activation: Remove the ice bath. Submerge the flask in a pre-heated oil bath and heat the reaction mixture to 95 °C for exactly 1.0 hour[1].

    • Self-Validation Checkpoint (IPC): At 55 minutes, withdraw a 5 µL aliquot, quench it in 1 mL of cold water, extract with 1 mL ethyl acetate, and analyze via LC-MS. The starting material should be completely consumed. If unreacted starting material remains, verify your oil bath calibration.

  • Thermal Quenching: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the acidic mixture over a large excess of crushed ice.

  • Controlled Neutralization (Critical): Submerge the quenched mixture in an ice bath. Very slowly, add an aqueous NH₃ solution dropwise until the pH reaches ~7[1]. Do not allow the internal temperature to exceed 5 °C during this exothermic step.

  • Extraction: Extract the neutralized aqueous layer with ethyl acetate (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the pure product as a yellow solid[1].

III. Quantitative Data & Tolerance Summary

To ensure reproducibility, adhere to the critical tolerances outlined in the table below. Deviations from these parameters are the primary cause of synthesis failure.

ParameterValidated ConditionCritical ToleranceConsequence of Deviation
Reagent Ratio 1:1 (v/v) conc. H₂SO₄ / HNO₃± 5%Incomplete nitration or excess oxidation
Addition Temp 0 °C0–5 °CExothermic runaway during initial mixing
Reaction Temp 95 °C± 2 °C< 90°C: No reaction; > 100°C: Ring cleavage
Reaction Time 1.0 Hour± 10 minsProlonged exposure causes tar formation
Quench Temp < 5 °C (Crushed Ice)Max 10 °CS_NAr displacement of 7-chloro group
Expected Yield 94%> 85%Indicates poor extraction or degradation

IV. Troubleshooting Guides & FAQs

Q1: My starting material remains unreacted even after adding the nitrating mixture. Why is the reaction failing at room temperature? Cause: The pyrazolo[3,4-c]pyridine scaffold is inherently electron-deficient. The electronegative pyridine nitrogen and the electron-withdrawing 7-chloro substituent severely deactivate the ring toward electrophilic aromatic substitution. Solution: The reaction possesses a high activation energy barrier that cannot be overcome at room temperature. Heating the reaction mixture to 95 °C is strictly required to drive the generation of the nitronium ion (NO₂⁺) and facilitate its attack on the C-3 position. Ensure your heating block or oil bath is properly calibrated and that heat transfer to the flask is efficient.

Q2: LC-MS analysis of my product shows a major impurity with a mass corresponding to the loss of the chlorine atom (M - Cl + NH₂). What went wrong? Cause: You are observing an undesired Nucleophilic Aromatic Substitution (S_NAr). The 7-position of the pyrazolo[3,4-c]pyridine ring is highly activated toward nucleophilic attack[1]. Once the 3-nitro group is installed, the electron density at the 7-position is further depleted. During the neutralization step with aqueous ammonia (NH₃), if the exothermic acid-base reaction causes the temperature to spike, NH₃ acts as a nucleophile and displaces the 7-chloro group to form 7-amino-3-nitro-1H-pyrazolo[3,4-c]pyridine. Solution: Temperature control during workup is just as critical as during the reaction. Ensure the reaction mixture is poured over a large excess of crushed ice. Add the aqueous NH₃ very slowly while monitoring the internal temperature, keeping it strictly below 5 °C.

SNAr_Pathway Target 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (Highly activated at C7) Ammonia Aqueous NH3 (Neutralization Agent) Target->Ammonia Workup Step Exothermic Exothermic Heating (Poor Temp Control > 5°C) Ammonia->Exothermic Loss of cooling SideProduct 7-amino-3-nitro-1H-pyrazolo[3,4-c]pyridine (Undesired SNAr Product) Exothermic->SideProduct Nucleophilic Attack at C7

Figure 2: Undesired SNAr side reaction pathway triggered by poor thermal control during workup.

Q3: The reaction mixture turned black, and my yield is extremely low (< 30%). How can I prevent this? Cause: Overheating or prolonged reaction times. The concentrated H₂SO₄/HNO₃ mixture is a powerful oxidant. Exceeding 95 °C or leaving the reaction for longer than 1 hour leads to oxidative cleavage of the electron-richer pyrazole ring, resulting in tar formation and complete degradation of the starting material. Solution: Strictly adhere to the 1-hour reaction time limit[1]. Use a thermocouple inserted directly into a dummy flask or the reaction mixture (if scale permits) rather than relying solely on the hotplate's internal temperature sensor to prevent thermal overshoots.

V. References

  • Title: Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Source: Chemical and Pharmaceutical Bulletin, 65(1), 66-81 (2017). URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Welcome to the Advanced Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with the pyrazolo[3,4-c]pyridine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with the pyrazolo[3,4-c]pyridine scaffold.

The nitration of 7-chloro-1H-pyrazolo[3,4-c]pyridine to form 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a critical transformation for synthesizing downstream kinase inhibitors targeting GSK3α/β, CLK1, and DYRK1A[1]. Because this heterocyclic core is highly electron-deficient, achieving high yields requires precise control over thermodynamics and electrophilic aromatic substitution (EAS) kinetics.

This document provides a self-validating standard operating procedure (SOP), quantitative optimization data, and a mechanistic troubleshooting guide to ensure reproducible scale-up.

Validated Standard Operating Procedure (SOP)

This step-by-step methodology is optimized for high-yield nitration at the C3 position of the pyrazole ring, utilizing a mixed-acid system [1]. Every step includes a self-validating checkpoint to ensure process integrity.

Reagents & Materials:

  • 7-chloro-1H-pyrazolo[3,4-c]pyridine (Starting Material, SM)

  • Concentrated Sulfuric Acid (H₂SO₄, >95%)

  • Concentrated Nitric Acid (HNO₃, 68-70%)

  • Aqueous Ammonia (NH₃, ~25%)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3.19 mmol (approx. 490 mg) of 7-chloro-1H-pyrazolo[3,4-c]pyridine in 9.50 mL of concentrated H₂SO₄.

    • Self-Validating Checkpoint: Cool the flask to 0 °C in an ice bath. Ensure the SM is completely dissolved to prevent localized hot spots during the subsequent addition.

  • Electrophile Generation & Addition: Prepare a nitrating mixture containing 0.49 mL of conc. H₂SO₄ and 0.49 mL of conc. HNO₃. Add this mixture dropwise to the reaction flask while strictly maintaining the internal temperature at 0 °C.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 95 °C for exactly 1 hour.

    • Self-Validating Checkpoint: Monitor reaction progress via TLC (EtOAc:Hexane). The reaction is complete when the SM spot is entirely consumed. Do not exceed 1 hour to prevent oxidative degradation.

  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Pour the acidic mixture slowly onto 50 g of crushed ice with vigorous stirring.

  • Neutralization (Critical Step): Carefully neutralize the aqueous mixture by adding aqueous NH₃ dropwise until the pH reaches ~7.

    • Self-Validating Checkpoint: Use pH indicator strips frequently. Do not allow the pH to exceed 8, as the 7-chloro group is susceptible to nucleophilic aromatic substitution (

      
      ) in basic conditions.
      
  • Extraction & Isolation: Extract the neutralized aqueous phase with EtOAc (3 × 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

  • Yield & Verification: The process should yield approximately 600 mg (~94%) of pure 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine as a yellow solid (mp: 172–173 °C).

Process Workflow Visualization

Workflow SM 7-chloro-1H-pyrazolo[3,4-c]pyridine (Starting Material) Dissolve Dissolve in conc. H2SO4 at 0 °C SM->Dissolve Nitration Dropwise addition of HNO3/H2SO4 mix at 0 °C Dissolve->Nitration Heat Heat to 95 °C for 1 h (Electrophilic Aromatic Substitution) Nitration->Heat Quench Pour onto crushed ice Heat->Quench Neutralize Neutralize with aq. NH3 (pH ~7) Quench->Neutralize Extract Extract with EtOAc (3 x 100 mL) Neutralize->Extract Dry Dry over Na2SO4 & Evaporate Extract->Dry Product 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (Yield: ~94%) Dry->Product

Workflow for the nitration of 7-chloro-1H-pyrazolo[3,4-c]pyridine.

Reaction Optimization Matrix

The following table summarizes the quantitative data gathered during the optimization of the nitration parameters. It highlights the causality between thermodynamic inputs and reaction efficiency.

ExperimentTemperature (°C)Time (h)HNO₃ Eq.Yield (%)Purity (%)Causality & Mechanistic Observation
125121.1< 5N/AInsufficient thermal energy to overcome the high activation barrier of the deactivated ring.
26041.14592Sluggish kinetics; unreacted starting material dominates the mixture.
3 (Optimal) 95 1 1.1 94 > 98 Optimal thermodynamics; complete conversion without degradation [1].
412011.56281Excessive heat drives oxidative degradation and non-specific impurity formation.

Troubleshooting Guide & FAQs

Q1: Why is such a high temperature (95 °C) required for this nitration compared to standard aromatic nitrations? A: The requirement for high heat is dictated by the electronic properties of the scaffold. The pyrazolo[3,4-c]pyridine core is highly electron-deficient due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the 7-chloro substituent. This severely deactivates the ring toward electrophilic aromatic substitution (EAS). Heating to 95 °C provides the necessary kinetic energy to facilitate the attack of the deactivated C3 position on the nitronium ion (


).

Q2: I am observing poor yields and a significant amount of unreacted starting material, even at 95 °C. What should I check? A: The most common culprit is the generation of the nitronium ion. Check the water content of your acid mixture. If your concentrated nitric acid or sulfuric acid has absorbed ambient moisture, the equilibrium shifts away from


 formation. Ensure your H₂SO₄ is strictly >95% and your HNO₃ is fresh.

Q3: Why is precise neutralization to pH 7 critical during the workup? Can I just make the solution highly basic to ensure full deprotonation? A: No, over-basification is a critical failure point. The 7-chloro substituent is highly activated toward Nucleophilic Aromatic Substitution (


), a reactivity that is further enhanced once the strongly electron-withdrawing 3-nitro group is installed. If the aqueous ammonia used for quenching drives the pH too high (pH > 9), the ammonia will act as a nucleophile, displacing the chloride to yield a 7-amino byproduct [1]. Strict pH monitoring (pH ~7) is a mandatory self-validating checkpoint to preserve the structural integrity of the building block.

Q4: During the ethyl acetate extraction, I encounter a stubborn emulsion. How can I resolve this without losing product? A: Emulsions in this workflow typically form due to the high concentration of ammonium sulfate salts precipitating at the interface.

  • Immediate fix: Filter the entire biphasic mixture through a tightly packed pad of Celite to break the emulsion mechanically.

  • Preventative fix: Add a small volume of saturated brine (NaCl) to the aqueous layer to increase ionic strength and force phase separation.

Q5: Is there a risk of over-nitration (di-nitration) if I accidentally leave the reaction running for longer than 1 hour? A: The risk of di-nitration is virtually zero. The introduction of the first nitro group at the 3-position drastically reduces the electron density of the already electron-poor scaffold. However, exceeding the 1-hour mark at 95 °C will lead to oxidative ring cleavage and degradation, which will manifest as a dark, tarry reaction mixture and a severe drop in isolated yield.

References

  • Title: Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Source: Chemical and Pharmaceutical Bulletin, Volume 65 (2017), Issue 1, Pages 66-81. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing the Yield of 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Welcome to the technical support and troubleshooting guide for the synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine . As a critical intermediate in the development of kinase inhibitors targeting GSK3α/β, CLK1, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine . As a critical intermediate in the development of kinase inhibitors targeting GSK3α/β, CLK1, and DYRK1A, securing a high-yield synthesis of this compound is paramount for downstream drug development [1].

While literature reports demonstrate that yields up to 94% are achievable [1], researchers frequently encounter significant yield drops during scale-up. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, explaining the mechanistic causality behind each step so you can build a self-validating, robust synthetic workflow.

Standard Validated Methodology

To establish a baseline, we must first define the optimized electrophilic aromatic nitration protocol. This workflow is designed as a self-validating system , meaning each step includes a physical or chemical checkpoint to verify success before proceeding.

Step 1: Acidic Dissolution

  • Action: Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (3.19 mmol) in strictly anhydrous concentrated H₂SO₄ (9.50 mL) at 0°C.

  • Validation Check: The solution must become completely transparent. Any persistent suspension indicates degraded starting material or moisture contamination in the acid, which will severely inhibit the generation of the nitronium ion.

Step 2: Nitronium Generation & Addition

  • Action: In a separate vial, prepare the nitrating mixture by combining conc. H₂SO₄ (0.49 mL) and conc. HNO₃ (0.49 mL). Add this dropwise to the main reaction flask at 0°C.

  • Validation Check: Monitor the internal temperature. It must not exceed 5°C during addition. An uncontrolled exotherm here leads to premature oxidation of the pyridine core rather than nitration.

Step 3: Electrophilic Aromatic Substitution (EAS)

  • Action: Heat the reaction mixture to 95°C for exactly 1 hour.

  • Validation Check: Perform an LC-MS or TLC (EtOAc/Hexane) check at the 55-minute mark. The complete disappearance of the starting material mass (m/z ~153) confirms the EAS cycle is complete.

Step 4: Quenching & pH Adjustment

  • Action: Pour the hot mixture over a large excess of crushed ice. Cautiously neutralize with aqueous NH₃ until the pH reaches ~7.

  • Validation Check: The internal temperature must remain below 15°C during neutralization. A distinct yellow precipitate (the product) will form as the pH approaches neutrality.

Step 5: Extraction & Isolation

  • Action: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate under reduced pressure.

  • Validation Check: The isolated product should be a pure yellow solid with a melting point of 195–197°C.

Workflow SM 7-Chloro-1H-pyrazolo [3,4-c]pyridine (Starting Material) Mix Nitration Mixture (conc. H2SO4 + HNO3) 0°C → 95°C, 1h SM->Mix Dissolution & Addition Quench Quench & Neutralize (Ice + aq. NH3) Temp < 15°C Mix->Quench Heating & Reaction Product 7-Chloro-3-nitro-1H- pyrazolo[3,4-c]pyridine (Target Product) Quench->Product Extraction (EtOAc)

Workflow for the electrophilic nitration of 7-chloro-1H-pyrazolo[3,4-c]pyridine.

Troubleshooting & FAQs

Q1: My overall yield is below 60%, and LC-MS shows unreacted starting material. How can I drive the reaction to completion?

Causality & Solution: The pyrazolo[3,4-c]pyridine core is highly electron-deficient due to the electron-withdrawing nature of both the pyridine nitrogen and the 7-chloro substituent. This severely deactivates the ring toward electrophilic attack. If your yield is low, your system is failing to generate a sufficient concentration of the highly reactive nitronium ion (NO₂⁺). Ensure your sulfuric acid is strictly concentrated (98%) and has not absorbed atmospheric moisture. Water acts as a strong base in this system, shifting the equilibrium away from NO₂⁺ formation. If conversion remains poor, switch from standard nitric acid (68%) to fuming nitric acid (>90%), but strictly adhere to the 95°C limit to prevent oxidative cleavage.

Q2: I am observing a highly polar, water-soluble byproduct that reduces my isolated yield. What is it, and how do I prevent it?

Causality & Solution: You are likely observing the hydrolysis of the 7-chloro group, resulting in 3-nitro-1H-pyrazolo[3,4-c]pyridin-7-ol (or its pyridone tautomer). The 7-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is located ortho to the pyridine nitrogen [1]. Extended heating at 95°C in the aqueous acid mixture, or localized overheating during the exothermic ammonia quench, allows water or hydroxide ions to displace the chloride. Prevention: Strictly limit the heating phase to 1 hour. During the quench, ensure the reaction is poured over a massive excess of ice, and add the aqueous NH₃ slowly while monitoring the thermometer. Never let the quench temperature exceed 15°C, and do not overshoot the pH past 8.

SideReaction Target 7-Chloro-3-nitro-1H- pyrazolo[3,4-c]pyridine (Desired Product) Hydrolysis Nucleophilic Aromatic Substitution (SNAr) Excess Heat / OH- Target->Hydrolysis Hydrolysis Byproduct 3-Nitro-1H-pyrazolo [3,4-c]pyridin-7-ol (Polar Impurity) Hydrolysis->Byproduct Chloride Displacement

Mechanistic pathway of the competitive hydrolysis side reaction reducing target yield.

Q3: I lose product during the ethyl acetate extraction phase due to stubborn emulsions. How can I improve recovery?

Causality & Solution: Pyrazolopyridines possess both basic and acidic hydrogen bond donors/acceptors, allowing them to act as surfactants. When combined with the high ionic strength of the ammonium sulfate generated during neutralization, fine particulate matter can stabilize a stubborn emulsion. To resolve this, filter the entire biphasic mixture through a tightly packed pad of Celite before separation. Furthermore, the nitrated product retains slight water solubility. To ensure complete recovery, back-extract the aqueous layer with a slightly more polar solvent system, such as 10% isopropanol in ethyl acetate.

Quantitative Data Summary: Parameter Impact Analysis

To assist in scale-up risk assessment, the following table quantifies how deviations from the self-validating protocol impact your final yield.

Reaction ParameterOptimal ConditionSuboptimal ConditionPrimary Mechanistic ConsequenceExpected Yield Drop
Nitrating Acid Fresh conc. HNO₃ / H₂SO₄Moisture-absorbed acidsInsufficient NO₂⁺ generation20 - 40%
Heating Time Exactly 1.0 hour at 95°C> 1.5 hours at 95°CSNAr hydrolysis of 7-chloro group15 - 30%
Quench Temp Maintained < 15°CUncontrolled exotherm (>25°C)Nucleophilic substitution by OH⁻25 - 50%
Extraction Solvent EtOAc (with 10% IPA if needed)Pure EtOAc with emulsionProduct trapped in aqueous phase10 - 20%

References

  • Sklepari, M., Lougiakis, N., Papastathopoulos, A., Pouli, N., Marakos, P., Myrianthopoulos, V., Robert, T., Bach, S., Mikros, E., & Ruchaud, S. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin, 65(1), 66-81. URL:[Link]

Optimization

Technical Support: Purification &amp; Handling of 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Executive Summary & Chemical Profile Compound: 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine CAS: 1282516-96-0 (Generic/Analogous) Molecular Formula: C₆H₃ClN₄O₂ Key Properties: [1][2] Electrophilicity: High. The C-7 chlori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine CAS: 1282516-96-0 (Generic/Analogous) Molecular Formula: C₆H₃ClN₄O₂ Key Properties: [1][2]

  • Electrophilicity: High. The C-7 chlorine is activated by both the pyridine nitrogen and the electron-withdrawing 3-nitro group.

  • Acidity: Moderate to High. The pyrazole NH is significantly acidified by the nitro group (pKa est. 8–10), making it prone to deprotonation by weak bases.[3]

  • Solubility: Low in non-polar solvents; moderate in polar aprotic solvents (THF, DMSO, MeCN).[3]

Core Challenge: This molecule sits on a "reactivity cliff." It requires polar solvents for solubility but reacts destructively with nucleophilic polar solvents (alcohols, amines) via Nucleophilic Aromatic Substitution (


).[3]

Critical Alert: The "Methanol Trap"

WARNING: Do NOT use methanol or ethanol for recrystallization or as a primary solvent for this compound, especially if heating is involved.

  • Mechanism: The 3-nitro group strongly withdraws electron density, making the C-7 position highly electrophilic. Alcohols act as nucleophiles, displacing the chlorine to form the 7-alkoxy ether impurity.

  • Symptom: LCMS shows a mass shift of +31 (OMe) or +45 (OEt) relative to the product, often mistaken for a solvent adduct.[3]

Troubleshooting Guide (Q&A)

Category A: Solubility & Recrystallization[3]

Q: "I tried recrystallizing from hot ethanol, but my yield was poor and the solid looks different. What happened?" A: You likely synthesized the ethyl ether analog. The 7-chloro group is a "hot" leaving group in this scaffold.

  • The Fix: Switch to Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) .[3] These are polar enough to dissolve the compound hot but are non-nucleophilic.

  • Protocol: Dissolve the crude solid in boiling MeCN (approx. 10-15 mL/g). If insoluble, add small amounts of THF. Cool slowly to 4°C.

Q: "The compound is not precipitating from the reaction mixture after nitration. How do I isolate it?" A: The 3-nitro derivative is more acidic than the starting material. If your quench was basic (pH > 8), the compound is likely dissolved as the pyrazolate anion.[3]

  • The Fix: Acidify the aqueous quench carefully to pH 3–4 using 1M HCl. The protonated neutral form should precipitate. Do not go too acidic (pH < 1) to avoid protonating the pyridine nitrogen, which would resolubilize it.[3]

Category B: Chromatography Issues

Q: "My compound streaks badly on silica gel and co-elutes with impurities. Why?" A: The acidic NH proton interacts strongly with the silanols on standard silica gel, causing "tailing."

  • The Fix: You must deactivate the silica or modify the mobile phase.

    • Option 1 (Preferred): Use Reverse Phase (C18) with 0.1% Formic Acid in Water/MeCN.[3] The acid keeps the molecule protonated and sharpens the peak.

    • Option 2 (Normal Phase): If you must use silica, add 0.5% - 1% Acetic Acid to your eluent (e.g., DCM/MeOH/AcOH).[3] Note: Use MeOH only in the mobile phase if the contact time is short and room temp, but MeCN/DCM is safer.

Q: "I see a peak at [M-18] in the mass spec. Is this an impurity?" A: This is likely the 7-hydroxy-3-nitro-1H-pyrazolo[3,4-c]pyridine (tautomerizing to the pyridone). This forms via hydrolysis of the chloride during aqueous workup or storage in wet solvents.

  • Prevention: Dry all organic extracts thoroughly with

    
     before concentration. Store the solid under inert gas (Argon/Nitrogen) in the freezer.
    

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways that lead to yield loss during purification.

ReactivityPathways Target Target: 7-Cl-3-NO2-Pyrazolo[3,4-c]py Impurity_OH Impurity: 7-Hydroxy (Hydrolysis) Target->Impurity_OH H2O / Heat / High pH Impurity_OR Impurity: 7-Alkoxy (Solvolysis) Target->Impurity_OR ROH (MeOH/EtOH) / Heat Salt Soluble Salt (Deprotonated) Target->Salt Base (pH > 8) Start Precursor: 7-Cl-Pyrazolo[3,4-c]py Start->Target Nitration (HNO3/H2SO4) Salt->Target Acidify (pH 3-4)

Caption: Figure 1. Degradation and equilibrium pathways for 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine. Red paths indicate irreversible product loss.[3]

Recommended Purification Workflow

This decision tree guides you through the optimal purification strategy based on crude purity.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench into Ice Water Start->Quench CheckPH Check pH Quench->CheckPH AdjustPH Adjust to pH 3-4 (HCl) CheckPH->AdjustPH If pH > 5 or < 1 Filter Filter Solid CheckPH->Filter If pH 3-4 AdjustPH->Filter PurityCheck LCMS Purity > 85%? Filter->PurityCheck Recryst Recrystallize: MeCN or DCE PurityCheck->Recryst Yes Column Column: C18 (H2O/MeCN + 0.1% FA) PurityCheck->Column No (Complex Mix) Final Pure Target Compound Recryst->Final Column->Final

Caption: Figure 2. Optimized purification decision tree minimizing nucleophilic exposure.

Validated Protocols

Protocol A: Non-Nucleophilic Recrystallization

Use this for crude purity >85%.[3]

  • Preparation: Place 1.0 g of crude solid in a round-bottom flask.

  • Solvent: Add 10 mL of Acetonitrile (MeCN) .

  • Dissolution: Heat to reflux (82°C) with stirring.

    • Note: If not fully soluble after 15 mins, add THF dropwise until clear. Do not exceed 20% THF volume.

  • Crystallization: Remove from heat. Allow to cool to room temperature over 1 hour, then move to a 4°C fridge for 4 hours.

  • Isolation: Filter the yellow/orange crystals. Wash with cold MeCN (0°C).

  • Drying: Vacuum dry at 40°C. Avoid higher temps to prevent thermal decomposition of the nitro group.

Protocol B: Acid-Modified Flash Chromatography

Use this for complex mixtures or removing the 7-hydroxy impurity.

  • Stationary Phase: C18 Reverse Phase silica is highly recommended.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Loading: Dissolve sample in minimal DMSO or DMF.

  • Detection: UV at 254 nm and 280 nm.

Quantitative Data: Solvent Compatibility

SolventSolubility (25°C)Reactivity RiskRecommendation
Methanol / Ethanol ModerateHIGH (

reaction)
AVOID
Water (Neutral) InsolubleLowQuench only
Water (Basic pH > 9) Soluble (Salt)HIGH (Hydrolysis)AVOID
Acetonitrile (MeCN) ModerateLowPreferred
Dichloromethane (DCM) LowLowExtraction only
THF HighLowCo-solvent
DMSO HighLowLoading/NMR

References

  • Schlosser, M., & Ruzziconi, R. (2010).[2][3] Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis, 2010(13), 2111-2129.[3] Retrieved from [Link]

  • University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile. Retrieved from [Link][3]

  • PubChem. (2025).[3] 7-chloro-3-nitro-1h-pyrazolo[3,4-c]pyridine Compound Summary. Retrieved from [Link]

Sources

Troubleshooting

overcoming solubility issues of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

The following technical guide addresses the solubility and handling challenges associated with 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CAS: 76006-11-6). [1] Executive Technical Summary 7-chloro-3-nitro-1H-pyrazolo[3...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and handling challenges associated with 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CAS: 76006-11-6).

[1]

Executive Technical Summary

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a fused bicyclic heterocycle often classified as "brick dust" in medicinal chemistry—a solid with high crystallinity, high melting point, and poor aqueous solubility.[1]

Its solubility profile is dominated by two structural features:

  • Planar Aromatic Stacking: The fused system leads to strong

    
    -
    
    
    
    stacking interactions, requiring high-energy solvents to break the crystal lattice.[1]
  • Acidity of the N1-Proton: The electron-withdrawing nature of the 3-nitro and 7-chloro groups significantly increases the acidity of the pyrazole N-H (estimated pKa ~8–10), making pH manipulation a primary solubilization strategy.[1]

Solubility Troubleshooting Guide (Q&A)

Module A: Dissolution Strategies (The "Brick Dust" Challenge)

Q1: I cannot get the compound to dissolve in water or PBS. It floats as a suspension.[1] What is the correct protocol? A: This compound is virtually insoluble in neutral water due to its lipophilic, aromatic core.[1]

  • The Fix (pH Switching): The pyrazole N-H is acidic. To dissolve in aqueous media, you must deprotonate it.[1]

    • Protocol: Suspend the compound in water.[1] Add 1.0 equivalent of 0.1 M NaOH or 1.0 M Tris base .[1] The formation of the anion (N-salt) disrupts the crystal lattice, increasing solubility by orders of magnitude.[1]

    • Caution: Ensure the final pH does not exceed 12, as the 7-chloro group is susceptible to hydrolysis (SnAr) at high pH and temperature.[1]

Q2: What is the best organic solvent for stock solutions? A: DMSO (Dimethyl sulfoxide) is the gold standard.[1]

  • Solubility Limit: Typically >50 mM in anhydrous DMSO.[1]

  • Alternative: DMAc (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) are effective if DMSO is incompatible with your downstream reaction.[1]

  • Avoid: Diethyl ether, hexanes, and pure alcohols (methanol/ethanol), as solubility is poor to moderate and precipitation is likely upon standing.[1]

Q3: My compound precipitates when I dilute my DMSO stock into cell culture media. How do I prevent this? A: This is "crash-out" caused by the rapid return to a neutral aqueous environment where the neutral form of the compound is insoluble.[1]

  • The Fix (Kinetic Solubilization):

    • Pre-dilution: Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol before adding to the media.[1] This creates a "solubility bridge."[1]

    • Cyclodextrins: Use media containing HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin)  at 10–20% (w/v).[1] The hydrophobic cavity of the cyclodextrin encapsulates the planar aromatic core, preventing aggregation.[1]
      
Module B: Chemical Stability & Reactivity[1][2]

Q4: Can I use methanol or ethanol to dissolve the compound for a reaction? A: Proceed with extreme caution.

  • The Risk: The 7-chloro position is highly activated for Nucleophilic Aromatic Substitution (SnAr), especially due to the electron-withdrawing 3-nitro group.[1]

  • The Mechanism: If you dissolve in methanol (MeOH) and add a base (or heat it), the methoxide ion will displace the chloride, converting your compound into 7-methoxy-3-nitro-1H-pyrazolo[3,4-c]pyridine .[1]

  • Recommendation: Use non-nucleophilic polar aprotic solvents (THF, DMF, CH

    
    CN) for reactions unless the solvent is intended to be a reagent.
    

Recommended Solvent Systems Table

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent (+++++)Best for stock solutions (10–100 mM).[1] Hygroscopic; keep dry.[1]
Polar Aprotic DMF / DMAc Very Good (++++)Good alternative for synthesis.[1] Harder to remove than solvents like THF.[1]
Alcohols Methanol / Ethanol Poor to Fair (++)Warning: Potential nucleophilic attack at C-7.[1] Only use if temperature is low (<20°C).
Ethers THF / Dioxane Good (+++)Good for chemical synthesis.[1] Compatible with many reagents.[1]
Aqueous Water (pH 7) Insoluble (-)"Brick dust."[1] Do not use without additives.[1]
Aqueous 0.1 M NaOH / Na

CO

Good (+++)Forms the soluble salt.[1] Best for aqueous delivery.
Hydrocarbons Hexane / Toluene Insoluble (-)Useful only for washing away impurities (trituration).[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental intent.

SolubilityWorkflow Start Start: 7-Cl-3-NO2-Pyrazolo-Pyridine Intent What is your Application? Start->Intent Bioassay Biological Assay (Cell/Enzyme) Intent->Bioassay Synthesis Chemical Synthesis (Derivatization) Intent->Synthesis Analysis Analytical (LCMS/NMR) Intent->Analysis Stock Make 10-50mM Stock in Anhydrous DMSO Bioassay->Stock Nucleophile Is Solvent Nucleophilic? (e.g., MeOH, EtOH, Amines) Synthesis->Nucleophile LCMS LCMS: Use ACN/Water + Formic Acid (Solubility is usually sufficient at µM) Analysis->LCMS Dilution Dilution Step Stock->Dilution Precip Check for Precipitation Dilution->Precip Additives Use Solubility Enhancers: 1. 20% HP-β-CD 2. PEG-400 Bridge Precip->Additives Precipitates SuccessBio Stable Assay Solution Precip->SuccessBio No Precip Additives->SuccessBio Warning STOP: Risk of SnAr (Cl displacement) Nucleophile->Warning Yes SafeSolvent Use THF, DMF, or Toluene Nucleophile->SafeSolvent No

Caption: Decision tree for solvent selection to avoid precipitation in bioassays and side-reactions in synthesis.

Detailed Solubilization Protocol (Biological Assays)

Objective: Prepare a stable 100


M working solution in cell culture media.

Reagents:

  • Compound Stock (solid)[2]

  • Anhydrous DMSO (Sigma-Aldrich, >99.9%)[1]

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) solution (20% w/v in PBS)[1]

Procedure:

  • Weighing: Weigh 1.54 mg of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (MW: 198.57 g/mol ).

  • Primary Solubilization: Add 775

    
    L of anhydrous DMSO. Vortex vigorously for 30 seconds.[1] Sonicate for 5 minutes if necessary.
    
    • Result: 10 mM clear yellow/orange stock solution.[1]

  • Intermediate Dilution (Critical Step):

    • Do NOT add DMSO stock directly to cold media.[1]

    • Mix 10

      
      L of the 10 mM DMSO stock with 990 
      
      
      
      L of 20% HP-
      
      
      -CD
      solution.
    • Vortex immediately.[1]

    • Result: 100

      
      M solution with 1% DMSO.[1] The cyclodextrin prevents the "crash out."[1]
      
  • Final Application: Add this stabilized solution to your cell culture wells.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329774348, 7-Chloro-1H-pyrazolo[3,4-c]pyridine.[1] Retrieved February 28, 2026 from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] (Context: Solubility issues in planar aromatic heterocycles).

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.[1] (Context: Strategies for solubilizing nitrogen heterocycles).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Executive Summary & Chemical Profile[1] Compound: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Core Challenge: This molecule represents a "perfect storm" of electrophilicity. The fusion of an electron-deficient pyridine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Compound: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Core Challenge: This molecule represents a "perfect storm" of electrophilicity. The fusion of an electron-deficient pyridine ring with a nitro-substituted pyrazole creates a scaffold highly susceptible to Nucleophilic Aromatic Substitution (


) .

The C7-chloride is the "weak link." Unlike standard chloropyridines, the electron-withdrawing nitro group at C3 communicates through the


-system, significantly lowering the activation energy for nucleophilic attack at C7 [1]. In aqueous solutions, this manifests as rapid hydrolysis (replacement of -Cl with -OH), rendering the compound inactive.
Physicochemical Snapshot
PropertyCharacteristicImplication for Handling
Reactivity High (

active)
CRITICAL: Unstable in basic pH; reacts with nucleophilic buffers (e.g., Tris, free amines).
Solubility Low (Aqueous), High (DMSO)Prone to precipitation upon dilution into assay media.
Acidity Acidic Proton at N1Can deprotonate (

), altering solubility and reactivity profiles.
Photostability Nitro-sensitiveSusceptible to photoreduction or radical degradation under intense light.

Critical Stability Protocols

Module A: Stock Solution Preparation (The "Dry" Rule)

Water is the primary enemy. Even trace moisture in DMSO can initiate "silent hydrolysis" during storage, where the stock degrades without visible precipitation.

Protocol:

  • Solvent: Use only Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO that has been opened previously.

  • Concentration: Prepare stocks at 10–20 mM . Higher concentrations (50 mM+) may aggregate; lower concentrations (<1 mM) degrade faster due to surface-area-to-volume ratios.

  • Storage: Aliquot immediately into amber glass vials (single-use). Store at -80°C .

StockPrep

Module B: Aqueous Dilution & Buffer Compatibility

The moment this compound enters an aqueous buffer, the clock starts ticking. The C7-Cl bond is liable to be displaced by water (hydrolysis) or buffer components.

The Mechanism of Failure (


): 
The nitro group (C3) and pyridine nitrogen (N5) pull electron density, making C7 highly positive. Hydroxide ions (

) or amine groups (

) attack C7, expelling the chloride.

Buffer Rules:

  • FORBIDDEN: Tris, Glycine, or any buffer with primary/secondary amines. These will react with the compound, forming an adduct.

  • RECOMMENDED: HEPES, MOPS, or Phosphate (pH 6.0 – 7.4).

  • pH LIMIT: Strictly < pH 7.5 . At pH > 8.0, hydroxide concentration is sufficient to drive rapid hydrolysis (

    
     can drop to minutes) [2].
    

Degradation


) at the C7 position driven by the electron-deficient scaffold.

Troubleshooting FAQ

Q1: My LC-MS shows a mass shift of -18 Da or +16 Da?

  • Diagnosis: This is likely Hydrolysis .

    • +16 Da: Actually, hydrolysis converts -Cl (35 Da) to -OH (17 Da), resulting in a net loss of 18 Da.

    • Observation: If you see a mass of

      
      , your chloride has been replaced by a hydroxyl group.
      
  • Fix: Check your buffer pH. If pH > 7.4, lower it. If using old DMSO, switch to anhydrous.

Q2: The compound precipitated immediately upon adding to the media.

  • Diagnosis: "Crash-out" due to hydrophobicity. The planar pyrazolo-pyridine core stacks efficiently.

  • Fix:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate step (e.g., 10 mM DMSO

      
       1 mM in 50% DMSO/Water 
      
      
      
      Final Assay).
    • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in the assay buffer before adding the compound. This disrupts aggregation.

Q3: The solution turned from pale yellow to bright orange/red.

  • Diagnosis: This indicates either deprotonation or ring opening .

    • The N1-proton is acidic. In basic conditions, the anion is formed, which is often highly colored (red shift).

    • Alternatively, nucleophilic attack can sometimes lead to ring-opening of the pyrazole or pyridine moiety in extreme cases.

  • Fix: Verify pH. If the color change correlates with pH > 8, it is likely the anion. If it occurs at neutral pH, it may be photo-degradation (nitro group reduction).

Q4: Can I use Tris buffer?

  • Answer: NO. Tris contains a primary amine. It will act as a nucleophile and displace the chlorine atom, creating a covalent Tris-adduct. Use HEPES or MOPS instead.

References

  • Reactivity of Pyrazolo[3,4-c]pyridines

    • Title: Preparation and reactions of pyrazolo[3,4-c]pyridines.[1][2]

    • Source: Journal of the Chemical Society, Perkin Transactions 1, 1981.
    • Significance: Establishes that 7-chloropyrazolo[3,4-c]pyridine is significantly more susceptible to nucleophilic substitution than isomeric 5-chloro compounds due to electronic activ
    • Link:

  • Solubility & Formulation

    • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Deriv
    • Source: Molecular Pharmaceutics (via PMC), 2013.
    • Significance: Demonstrates the necessity of polymer/surfactant stabilization for fused pyrazolo-pyridine/pyrimidine systems to prevent aggreg
    • Link:

  • Tautomerism & Stability

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][4]

    • Source: Molecules, 2022.[3][5]

    • Significance: Reviews the tautomeric stability (1H vs 2H) and general handling of the pyrazolo-pyridine class, relevant for storage conditions.
    • Link:

  • Chemical Safety & Properties

    • Title: 7-Chloro-1H-pyrazolo[4,3-c]pyridine Properties (Isomer D
    • Source: EPA CompTox Chemicals Dashboard.[6]

    • Significance: Provides physicochemical baselines (LogP, pKa) for the chloropyrazolo-pyridine family.
    • Link:

Sources

Troubleshooting

minimizing toxicity of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine in assays

A Guide for Researchers on Mitigating Toxicity in Experimental Assays Welcome to the technical support guide for 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Mitigating Toxicity in Experimental Assays

Welcome to the technical support guide for 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their assays. Given its structural features—specifically the presence of a nitroaromatic system and a halogenated pyridine ring—off-target toxicity can be a significant challenge, potentially masking the desired biological effects or leading to misleading results.

This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to help you understand the potential sources of toxicity and implement strategies to minimize their impact, ensuring the integrity and reliability of your experimental data.

Section 1: Understanding the Intrinsic Toxicity of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

A proactive approach to managing toxicity begins with understanding the compound's chemical liabilities. The structure of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine contains two key moieties associated with potential cytotoxicity.

FAQ: What are the structural components of this compound that I should be concerned about?

The primary structural alerts for toxicity are the nitro group attached to the pyrazole ring and the chloro-substituent on the pyridine ring.

  • The Nitroaromatic Group: Nitroaromatic compounds are well-known for their potential to cause mutagenicity and genotoxicity.[1][2] Their toxicity is often linked to the metabolic reduction of the nitro group. In the low-oxygen environment within a cell, enzymes can reduce the nitro group (NO₂) to a nitroso (NO) or hydroxylamino (NHOH) derivative, or even further to an amino (NH₂) group. During this process, a nitro anion radical can be formed, which reacts with molecular oxygen in a futile cycle to generate superoxide anions and other reactive oxygen species (ROS).[1][3] This leads to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately triggering cell death.

  • The Halogenated Pyridine Ring: Halogenated aromatic compounds can be chemically reactive. The electron-withdrawing nature of the nitrogen in the pyridine ring, combined with the chloro-substituent, makes the ring susceptible to nucleophilic aromatic substitution reactions. While generally stable, this feature could potentially lead to covalent modification of biological macromolecules under certain conditions, contributing to toxicity.[4]

Visualizing the Mechanism: Nitro-Group-Induced Oxidative Stress

The following diagram illustrates the widely accepted mechanism by which nitroaromatic compounds can induce cellular toxicity through the generation of reactive oxygen species.

G cluster_0 Cellular Environment Compound Nitroaromatic Compound (R-NO₂) Enzyme Nitroreductases (e.g., NTR) Compound->Enzyme 1e⁻ reduction Radical Nitro Anion Radical (R-NO₂⁻•) Enzyme->Radical Radical->Compound Oxygen Molecular Oxygen (O₂) Radical->Oxygen Redox Cycling Superoxide Superoxide Anion (O₂⁻•) Oxygen->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS Damage Oxidative Stress & Cellular Damage ROS->Damage

Caption: Proposed pathway for nitroaromatic compound toxicity.

Section 2: Troubleshooting Guide for Unexpected Cytotoxicity

Encountering high or variable toxicity can be a major roadblock. Before assuming the toxicity is an unavoidable property of the compound, it's critical to rule out common experimental artifacts.

FAQ: My compound is showing high toxicity across all my cell lines, even at low concentrations. What should I check first?

This scenario requires a systematic evaluation of your experimental setup. The issue may not be the compound's intrinsic activity but rather an artifact of the assay conditions.

Troubleshooting Workflow for Acute Toxicity

G cluster_solutions Solutions Start High Cytotoxicity Observed CheckSolubility 1. Assess Compound Solubility Is it precipitating in media? Start->CheckSolubility CheckSolvent 2. Verify Solvent Toxicity Is the final DMSO/solvent conc. >0.5%? CheckSolubility->CheckSolvent No SolubilitySol Lower concentration Use a co-solvent Filter solution CheckSolubility->SolubilitySol Yes CheckAssay 3. Test for Assay Interference Does the compound affect the assay readout? CheckSolvent->CheckAssay No SolventSol Lower solvent concentration Run a solvent-only toxicity curve CheckSolvent->SolventSol Yes CheckStability 4. Evaluate Compound Stability Is the compound degrading into a toxic product? CheckAssay->CheckStability No AssaySol Run compound in cell-free assay Use an orthogonal assay method CheckAssay->AssaySol Yes Conclusion Toxicity is Likely Intrinsic Proceed to Mitigation Strategies CheckStability->Conclusion No StabilitySol Prepare fresh solutions Analyze stability via HPLC/LC-MS CheckStability->StabilitySol Yes

Caption: Initial workflow for troubleshooting unexpected cytotoxicity.

Observed ProblemPotential CauseRecommended Solution
High variability between replicate wells Compound Precipitation: Poor solubility leads to uneven distribution in the plate.Visually inspect wells under a microscope for precipitates. Test compound solubility in media beforehand. Consider using a lower concentration or a pharmaceutically acceptable co-solvent.[5]
High background in colorimetric/fluorometric assays (e.g., MTT, AlamarBlue) Assay Interference: The compound may be colored, fluorescent, or act as a reducing agent, directly affecting the assay dye.Run a "cell-free" control plate containing only media, assay reagent, and your compound at all concentrations. If interference is detected, switch to an orthogonal assay (e.g., measure ATP content with CellTiter-Glo®, or LDH release for cytotoxicity).[5]
Cell death observed in vehicle control wells Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high for the cell line.Ensure the final solvent concentration is within the tolerated range for your specific cell line, typically below 0.5% and ideally below 0.1%. Run a full dose-response curve for the solvent alone to determine its TC50 (toxic concentration, 50%).
Toxicity increases over time, even at low doses Compound Instability: The compound may be degrading in the culture medium over the incubation period, and its degradation products could be more toxic.Prepare compound dilutions fresh for each experiment. Assess the compound's stability in culture media over time using analytical methods like HPLC or LC-MS.

Section 3: Protocols for Minimizing On-Target Toxicity

Once experimental artifacts have been ruled out, the focus shifts to mitigating the compound's intrinsic toxicity to create a viable experimental window.

FAQ: How can I design my experiment to find a non-toxic concentration that still shows the biological effect I want to measure?

The key is to separate the concentration that causes general cytotoxicity (measured by an IC₅₀ from a viability assay) from the concentration that produces the desired biological effect (the EC₅₀). The goal is to find a concentration range where the EC₅₀ is significantly lower than the IC₅₀.

Protocol 1: Determining the Therapeutic Window (IC₅₀ vs. EC₅₀)

This protocol establishes the concentration range where the compound can be studied without being overtly cytotoxic.

Objective: To determine the IC₅₀ (concentration that inhibits cell viability by 50%) and compare it to the EC₅₀ (concentration that gives 50% of the maximal desired biological effect).

Materials:

  • Cells of interest

  • Complete culture medium

  • 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine stock solution (e.g., 10 mM in DMSO)

  • Two 96-well, clear-bottom, tissue-culture treated plates

  • Reagents for your specific biological assay (e.g., antibody for western blot, substrate for an enzyme assay)

  • Reagents for a cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding: Seed cells in two identical 96-well plates at a predetermined optimal density. Incubate for 24 hours to allow for attachment and recovery.

  • Compound Dilution: Prepare a 2x serial dilution series of the compound in complete culture medium. A typical starting concentration might be 100 µM, diluted down over 10-12 points. Include a vehicle control (medium with the same final DMSO concentration as the highest compound dose).

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to each plate.

  • Incubation: Incubate both plates for the desired experimental duration (e.g., 24, 48, or 72 hours). This time should be consistent with your planned biological assay.

  • Assay Performance:

    • Plate 1 (IC₅₀ Determination): At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.

    • Plate 2 (EC₅₀ Determination): Process this plate for your specific biological endpoint. This could involve lysing the cells for a western blot, measuring a reporter gene, or quantifying a specific metabolite.

  • Data Analysis:

    • For the viability data, normalize the results to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

    • For the biological effect data, normalize and plot the response against the log of the compound concentration to calculate the EC₅₀ value.

  • Interpretation: A therapeutic window is considered viable if the IC₅₀ is at least 10-fold greater than the EC₅₀. If the values are too close, you will need to implement further mitigation strategies.

FAQ: My compound's IC₅₀ and EC₅₀ are too close. What strategies can I use to reduce the background toxicity?

If the therapeutic window is too narrow, you can modify the assay conditions to selectively reduce cytotoxicity.

StrategyMechanism of ActionImplementation Notes
Reduce Incubation Time Limits the cumulative exposure of cells to the compound and its potentially toxic metabolites.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the earliest time point where the desired biological effect is measurable. This can significantly increase the therapeutic window.
Increase Serum Concentration Many compounds bind to proteins like albumin in fetal bovine serum (FBS). This binding reduces the free, bioavailable concentration of the compound, often decreasing toxicity.Test your assay with varying serum concentrations (e.g., 2%, 5%, 10%). Be aware that this can also reduce your on-target effect, so re-evaluation of the EC₅₀ is necessary.
Co-treatment with Antioxidants Directly counteracts the oxidative stress induced by the nitroaromatic group's redox cycling.Co-incubate cells with a cell-permeable antioxidant like N-acetylcysteine (NAC) at a low, non-interfering concentration (e.g., 1-5 mM). This can specifically rescue cells from ROS-mediated death without affecting other mechanisms.[5]
Select Appropriate Cell Lines Different cell lines have varying metabolic capacities (e.g., expression of nitroreductases).If possible, screen a panel of cell lines. A cell line with lower expression of the relevant activating enzymes may show less toxicity and provide a cleaner system to study the primary target.[5]

Section 4: Safe Handling and Disposal

Given the potential for mutagenicity and cytotoxicity, 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine should be handled as a hazardous compound.

FAQ: What are the minimum safety requirements for handling this compound?

All work with the compound, especially the neat (solid) form and concentrated stock solutions, should be performed in a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Use two pairs of nitrile gloves.[6]

  • Gown: A disposable, solid-front lab gown with tight-fitting cuffs.

  • Eye Protection: Safety glasses with side shields or goggles.

Decontamination and Disposal:

  • All surfaces should be protected with disposable, plastic-backed absorbent pads.[7]

  • All waste, including pipette tips, tubes, gloves, and pads, should be disposed of as cytotoxic or chemical waste according to your institution's guidelines.[8]

  • For spills, use a designated cytotoxic spill kit.[9]

References

  • Abreu, P. A., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • Ju, J. & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, ASM Journals. Available at: [Link]

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

  • Kovacic, P. & Somanathan, R. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. PubMed. Available at: [Link]

  • Williams, R. E. & Rouch, D. A. (2006). Bacterial pathways for degradation of nitroaromatics. PubMed. Available at: [Link]

  • Favier, B., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Available at: [Link]

  • Groupe d’étude en oncologie du Québec. (2016). Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]

  • PubChemLite. 7-chloro-3-nitro-1h-pyrazolo[3,4-c]pyridine. PubChemLite. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Hedmer, M. (2006). Safe handling of cytotoxic drugs. Hospital Pharmacy Europe. Available at: [Link]

  • Vinken, M. (2023). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Taylor & Francis Online. Available at: [Link]

  • Creative Biolabs. In Vitro and in Vivo toxicity Determination for Drug Discovery. Creative Biolabs. Available at: [Link]

  • Shukla, S. J., et al. (2010). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. PMC. Available at: [Link]

  • Kumar, P., et al. (2024). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]

  • Vickers, A. E., et al. (1985). Mechanism of action of toxic halogenated aromatics. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Protocol Refinement for 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Executive Summary & Scaffold Analysis Welcome to the technical support hub for 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine . This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., CDK, GSK-3 inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine . This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., CDK, GSK-3


 inhibitors) due to its ability to mimic the adenine core of ATP.[1]

However, this molecule presents a "Triad of Reactivity" that often leads to experimental failure if not managed sequentially:

  • C7-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent pyridine nitrogen (N6) and the electron-withdrawing nitro group.[2]
    
  • N1-Proton: Acidic (

    
    ), prone to regiochemical mixtures (N1 vs. N2 alkylation) during functionalization.[1]
    
  • C3-Nitro Group: A latent amine precursor that requires careful reduction to avoid hydrodehalogenation (stripping the C7-Cl).[2]

This guide addresses these specific challenges using a troubleshooting Q&A format.

Interactive Troubleshooting Modules

Module A: The C7-Chloro Displacement ( )

User Question: “I am trying to displace the 7-chloro group with a primary amine, but the reaction is sluggish or yields are low. I see unreacted starting material even after 24 hours at reflux.”

Technical Diagnosis: While the C7 position is activated, the C3-nitro group can induce an electronic push-pull effect that stabilizes the ground state. Furthermore, if you are using a nucleophile in a protic solvent (like EtOH), hydrogen bonding to the pyridine nitrogen may reduce electrophilicity.[1]

Protocol Refinement: You must switch to a Dipolar Aprotic System to destabilize the nucleophile and increase the rate.

Optimized Protocol (Standardized):

  • Solvent: Anhydrous DMSO or NMP (Avoid DMF if heating >100°C, as it decomposes to dimethylamine, which will displace your chloride).[2][1]

  • Base: DIPEA (3.0 equiv) or

    
     (2.0 equiv).[1]
    
  • Temperature: 80°C – 120°C.

  • Workup: Pour reaction mixture into iced brine. The product usually precipitates.

Critical Alert (Side Reaction):

  • Hydrolysis: If your solvent is "wet" (contains

    
    ), you will obtain the 7-hydroxy  (pyridone) derivative, which is a dead-end byproduct.[1] Ensure solvents are 
    
    
    
    ppm water.[2]
ParameterRecommendedAvoidReason
Solvent DMSO, NMP, THF (sealed tube)Ethanol, Water, DMF (>100°C)Protic solvents dampen nucleophilicity; DMF generates impurities.[2][1]
Base DIPEA,

,

NaOH, KOHStrong hydroxide bases promote hydrolysis to the pyridone.[1]
Stoichiometry 1.2 – 1.5 equiv Amine>5.0 equivExcess amine complicates purification; high conversion is possible with 1.2 eq.
Module B: Regioselective N-Alkylation (N1 vs. N2)

User Question: “When I alkylate the scaffold with methyl iodide, I get a 60:40 mixture of two isomers. How do I force the reaction to the N1 position?”

Technical Diagnosis: The pyrazolo[3,4-c]pyridine system exists in tautomeric equilibrium.[1] Under basic conditions (thermodynamic control), the steric hindrance from the C7-chloro group often disfavors N1-alkylation, pushing reaction toward N2.[2][1] However, N1 is generally the desired pharmacophore.[1]

Protocol Refinement: To favor N1-alkylation , you must rely on kinetic control or transient protection strategies.[2][1]

Strategy 1: Mitsunobu Reaction (High N1 Selectivity) Instead of using an alkyl halide, use the corresponding alcohol under Mitsunobu conditions.[1] This mechanism proceeds via an


-like attack by the pyrazole nitrogen on the activated phosphonium-alcohol species.
  • Reagents:

    
     (1.5 eq), DIAD or DEAD (1.5 eq), Alcohol (1.2 eq).[2][1]
    
  • Solvent: THF (0°C to RT).

  • Outcome: Typically >90:10 N1:N2 selectivity due to the concerted nature of the transition state.

Strategy 2: THP Protection (If N-H is needed later) If you need to block the nitrogen to perform chemistry elsewhere:

  • React with Dihydropyran (DHP) + catalytic p-TsOH.

  • This usually protects N1 preferentially (or allows easy separation).

  • Deprotect later with HCl/MeOH.

RegioSelectivity cluster_legend Key Insight Start 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Condition1 Standard Alkylation (NaH + Alkyl Halide) Start->Condition1 Condition2 Mitsunobu Reaction (PPh3/DIAD + Alcohol) Start->Condition2 Result1 Mixture (N1 + N2) Often favors N2 due to C7 sterics Condition1->Result1 Steric repulsion at C7 Result2 High N1 Selectivity (Kinetic Control) Condition2->Result2 Concerted Mechanism Info The C7-Cl group sterically hinders N1, making thermodynamic conditions (Base/RX) risky for N1 selectivity.

Figure 1: Decision tree for controlling N-alkylation regiochemistry.

Module C: Chemoselective Nitro Reduction

User Question: “I used Pd/C and Hydrogen to reduce the nitro group to an amine. The nitro reduced, but the chlorine also fell off (dehalogenation).[1] How do I prevent this?”

Technical Diagnosis: 7-Chloro-pyridines are susceptible to hydrodehalogenation under catalytic hydrogenation conditions (Pd/C +


), especially since the pyridine nitrogen activates the C-Cl bond for oxidative addition to Palladium.[2]

Protocol Refinement: You must use a Dissolving Metal Reduction or a Poisoned Catalyst method.[2]

Recommended Method: Iron-Ammonium Chloride (Fe/NH4Cl) This is the "Gold Standard" for chloronitro-heterocycles. It is mild, cheap, and strictly chemoselective.[2][1]

Step-by-Step Protocol:

  • Setup: Dissolve substrate (1 mmol) in EtOH (10 mL) and Water (2.5 mL).

  • Additives: Add

    
     (5.0 equiv) and Iron Powder (5.0 equiv, 325 mesh).
    
  • Reaction: Heat to 70°C with vigorous stirring (essential for the heterogeneous iron).

  • Monitoring: Reaction is usually done in 1-2 hours.[2] TLC will show a polar, fluorescent amine spot.[1]

  • Workup (Critical): Filter hot through Celite to remove iron sludge. Wash the cake with hot MeOH. Concentrate filtrate.[3]

    • Tip: If the filtrate is green/brown, it contains iron salts.[1] Partition between EtOAc and

      
       (aq) to remove them.[1]
      

Alternative Method: Stannous Chloride (


) [1]
  • Conditions:

    
     (5 eq) in EtOH or EtOAc at 70°C.
    
  • Pros: Homogeneous reaction.

  • Cons: Workup can be messy (tin emulsions).[2][1] Use Rochelle's salt or extensive basic washes to break emulsions.

MethodReagentsRisk of DehalogenationYieldNotes
Catalytic Hydrogenation

, Pd/C
HIGH VariableAvoid unless using sulfided Pt/C.
Iron Reduction Fe,

, EtOH/H2O
None High (>85%)Best balance of cost and selectivity.[2][1]
Tin Reduction

, EtOH
Low HighDifficult workup (emulsions).[2][1]
Dithionite

, THF/H2O
None ModerateGood for small scale; reagents degrade quickly.[1]

Master Experimental Workflow

The following diagram illustrates the logical flow of operations to synthesize a functionalized 3-amino-7-substituted derivative without "painting yourself into a corner."

Workflow cluster_warn Do NOT Swap Steps B & C Step1 Starting Material 7-Cl-3-NO2-Scaffold Step2 Step A: N-Alkylation (Mitsunobu or Protection) Step1->Step2 Lock Tautomer Step3 Step B: S_NAr Displacement (Displace 7-Cl with R-NH2) Step2->Step3 Install R-Group Step4 Step C: Nitro Reduction (Fe/NH4Cl) Step3->Step4 Reveal Amine Final Final Product 3-Amino-7-Amino-Scaffold Step4->Final Warn If you reduce NO2 first (Step C), the resulting 3-NH2 is electron-donating. This DEACTIVATES the ring for S_NAr (Step B).

Figure 2: Optimal synthetic sequence. Note: Performing reduction before


 will deactivate the ring, making the chlorine displacement nearly impossible.[1]

References

  • Synthesis and Functionalization of Pyrazolo[3,4-c]pyridines

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[1]

    • Source:Organic & Biomolecular Chemistry, Royal Society of Chemistry.[1][4]

    • Relevance: Defines the core reactivity of the [3,4-c] scaffold, specifically C7 metalation and substitution str
    • URL:[Link]

  • Chemoselective Reduction Protocols

    • Title: Chemoselective Reduction of Nitro Groups in Halogenated Arenes.[2][3][5][6]

    • Source: BenchChem Technical Support / Organic Chemistry Portal.
    • Relevance: Validates the use of Fe/NH4Cl and SnCl2 to prevent dehalogen
    • URL:[Link][2][1]

  • Regioselective Alkylation Strategies

    • Title: Regioselective Alkyl
    • Source:Journal of the American Chemical Society (via Organic Chemistry Portal).
    • Relevance: Discusses steric vs. electronic control in fused heterocyclic systems.
    • URL:[Link]

  • Commercial Availability & Safety Data

    • Title: 7-Chloro-1H-pyrazolo[3,4-c]pyridine Product Page.[1][7]

    • Source: BLD Pharm / Dana Bioscience.[2][7]

    • Relevance: Confirms commercial availability of the core scaffold for starting material verific

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific hazards associated with nitro-heterocycles and chlorinated aromatics before experimentation.

Sources

Troubleshooting

addressing batch-to-batch variability of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Batch Consistency & Troubleshooting Guide Status: Operational | Version: 2.4 | Last Updated: February 28, 2026 Subject: Addressing Batch-to-Batch Variability in CAS 5472-76-4 and derivatives. Executive Summary The scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Batch Consistency & Troubleshooting Guide

Status: Operational | Version: 2.4 | Last Updated: February 28, 2026 Subject: Addressing Batch-to-Batch Variability in CAS 5472-76-4 and derivatives.

Executive Summary

The scaffold 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a high-reactivity intermediate used primarily in the synthesis of kinase inhibitors and antiviral agents. Its dual-activation profile—featuring an electrophilic C7-chloride activated by the adjacent pyridine nitrogen (N6) and an electron-withdrawing 3-nitro group—makes it exceptionally versatile but chemically unstable.

The Core Problem: Users frequently report batch variability manifesting as "failed SNAr couplings" or "low yields." In 90% of cases, this is not a reactivity failure but a purity profile issue where the labile C7-chloride has hydrolyzed to the inactive 7-hydroxy (pyridone) tautomer during storage or improper workup.

Module 1: Purity Profiling & QC Protocol

Objective: Distinguish between active scaffold and inactive hydrolysis byproducts.

Standard HPLC methods often fail to separate the 7-chloro starting material from its 7-hydroxy impurity due to similar polarities in acidic media. We recommend the "Split-pH" QC Protocol .

The "Split-pH" Analytical Workflow

Do not rely on a single generic gradient. The 7-hydroxy impurity (often existing as the 6H-pyrazolo[3,4-c]pyridin-7-one tautomer) shifts retention time significantly at high pH, whereas the 7-chloro species does not ionize at the pyridine ring as readily.

ParameterMethod A (Acidic - Standard)Method B (Basic - Discriminatory)
Column C18 Reverse Phase (e.g., Acquity BEH)C18 Reverse Phase (High pH stable)
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B AcetonitrileAcetonitrile
Detection UV 254 nm / 280 nmUV 254 nm
Key Observation 7-Cl and 7-OH may co-elute or show <0.5 min separation.7-OH deprotonates and shifts earlier (RT < 2 min). 7-Cl remains retained.
Acceptance Criteria
AttributeSpecificationTechnical Rationale
Appearance Pale yellow to yellow solidBrown/Orange indicates nitro reduction to amine (inactive).
HPLC Purity (Method B) > 97.0% Area< 95% usually implies >5% hydrolysis, killing stoichiometry in next steps.
Water Content (KF) < 0.5% w/wCritical: Excess water accelerates autocatalytic hydrolysis of the C7-Cl.
1H NMR No broad singlet at δ 11-12 ppm (pyridone NH)Confirms absence of hydrolyzed tautomer.

Module 2: Troubleshooting Reactivity (SNAr)

Objective: Solving "Dead Reaction" scenarios.

The most common application of this scaffold is Nucleophilic Aromatic Substitution (SNAr) at the C7 position. If your reaction stalls, use the decision tree below.

Diagram 1: Reactivity Troubleshooting Logic

This workflow isolates whether the failure is due to the scaffold (hydrolysis) or the nucleophile (sterics/electronics).

ReactivityTroubleshooting Start Problem: SNAr Reaction Failed (Low Yield / No Conversion) CheckColor Check Reaction Color: Is it Dark Brown/Black? Start->CheckColor CheckQC Run Method B (Basic pH HPLC) on Starting Material CheckColor->CheckQC No (Yellow/Orange) Decomp Diagnosis: Nitro Reduction or Polymerization. Action: Check solvent peroxides/light. CheckColor->Decomp Yes Hydrolysis Result: Peak at RT < 2min found? CheckQC->Hydrolysis BadBatch Diagnosis: Hydrolyzed Batch (7-OH). Action: Recrystallize (POCl3 regen) or Discard. Hydrolysis->BadBatch Yes (Hydrolysis Detected) GoodBatch Batch is Good. Issue is Nucleophile. Hydrolysis->GoodBatch No (Pure 7-Cl) Sterics Check Nucleophile Sterics: Are you using a bulky amine? GoodBatch->Sterics Conditions Action: Switch Solvent to NMP/DMSO Increase Temp to 80°C. Sterics->Conditions Optimize Conditions

Caption: Diagnostic logic for distinguishing between batch degradation (hydrolysis/reduction) and reaction condition failures.

Module 3: Regioselectivity & Isomer Control

Objective: Preventing N1 vs. N2 alkylation errors.

When alkylating the pyrazole nitrogen (N1-H), the 3-nitro group exerts a strong electronic effect, but steric factors at C7 (the chloro group) also play a role.

  • Thermodynamic Product: N1-alkylation is generally favored.

  • Kinetic Product: N2-alkylation can occur, especially with small electrophiles (MeI) or under basic conditions where the cation coordinates to N2.

Critical Check: If your NMR shows a "doubling" of signals after alkylation, you have a mixture of regioisomers.

  • N1-Isomer: Typically shows a NOE (Nuclear Overhauser Effect) correlation between the N-alkyl group and the C7-Cl (or C7-substituent).

  • N2-Isomer: The N-alkyl group is spatially distant from C7 and closer to the Nitro group (though NOE to nitro is hard to see). Shift Alert: N2-alkyl protons often appear 0.2–0.4 ppm downfield compared to N1-alkyl protons due to the anisotropic effect of the adjacent nitro group.

Module 4: Storage & Stability (The "Self-Destruct" Mechanism)

Objective: Preventing shelf-life degradation.

The 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine molecule is prone to autocatalytic hydrolysis .

  • Trace moisture hydrolyzes a fraction of C7-Cl to C7-OH + HCl.

  • The generated HCl protonates the pyridine nitrogen (N6).

  • The protonated pyridine ring becomes more electron-deficient, accelerating further hydrolysis of the remaining C7-Cl.

Diagram 2: Degradation Pathway

Visualizing how moisture destroys the batch over time.

Degradation Active Active Scaffold (7-Cl, 3-NO2) Intermediate Protonated Species (Activated for attack) Active->Intermediate + H+ (Autocatalysis) Moisture Trace H2O Moisture->Intermediate Inactive Inactive Pyridone (7-OH Tautomer) Intermediate->Inactive + H2O (-HCl) Acid HCl Byproduct Inactive->Acid Releases Acid->Intermediate Feeds back

Caption: The autocatalytic cycle where HCl byproduct accelerates the hydrolysis of the remaining batch.

Storage Protocol:

  • Container: Amber glass (light sensitive nitro) with Teflon-lined cap.

  • Atmosphere: Argon backfill is mandatory.

  • Desiccant: Store with a sachet of activated silica or molecular sieves in the secondary container.

  • Temperature: -20°C is preferred; 4°C is acceptable for short term (<1 month).

Frequently Asked Questions (FAQs)

Q1: My batch has turned from yellow to orange/brown. Is it still usable?

  • Answer: Likely not. The darkening suggests oxidation of the pyridine ring or partial reduction of the nitro group. Perform the Method B HPLC check. If purity is <95%, recrystallization is difficult due to the solubility of the impurities. It is more cost-effective to re-synthesize or re-purchase.

Q2: Can I regenerate the 7-Cl from the 7-OH (hydrolyzed) material?

  • Answer: Yes, theoretically. Refluxing the 7-hydroxy material in neat POCl3 (Phosphorus Oxychloride) with a catalytic amount of DMF can re-chlorinate the C7 position. However, ensure the 3-nitro group survives these harsh conditions (avoid excessive heating times).

Q3: Why does the SNAr reaction work with morpholine but fail with aniline?

  • Answer: The 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is an electron-deficient scaffold, but the 3-nitro group pulls density from the pyrazole, not directly from the pyridine ring. Aniline is a weaker nucleophile than morpholine. For anilines, you must use acid catalysis (e.g., p-TsOH in isopropanol) or a strong base (NaH in THF) to deprotonate the aniline first.

Q4: I see two spots on TLC after N-alkylation. Which is which?

  • Answer: The N1-alkylated product is usually less polar (higher Rf) than the N2-alkylated product because the N2-isomer has a larger dipole moment due to the proximity of the alkyl group to the nitro group.

References

  • Synthesis and Functionalization of Pyrazolo[3,4-c]pyridines Source: RSC Advances, 2023.[1] Context: Detailed routes on N-alkylation and C7-chlorine displacement (SNAr) vectors. URL:[Link]

  • SNAr Reaction of Polyhalogenated Heterocycles Source: WuXi AppTec, QM Magic Class, Chapter 10. Context: Explains the reactivity difference between chloropyridine positions and the impact of ring fusion on activation energies. URL:[Link]

  • Regioselectivity in Pyrazole Alkylation Source: Journal of Heterocyclic Chemistry (General Reference via Wiley). Context: Establishes the thermodynamic preference for N1 vs N2 alkylation in 3-substituted pyrazoles. URL:[Link]

  • 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Structure Data Source: PubChem CID 135867536.[2] Context: Verification of chemical structure and physical properties.[3] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine bioactivity

The development of highly selective kinase inhibitors requires starting scaffolds that offer precise, predictable functionalization while maintaining favorable binding thermodynamics within the kinase catalytic cleft. 7-...

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective kinase inhibitors requires starting scaffolds that offer precise, predictable functionalization while maintaining favorable binding thermodynamics within the kinase catalytic cleft. 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CAS 957760-19-9) has emerged as a premier building block for synthesizing multi-target inhibitors directed at Glycogen Synthase Kinase 3 (GSK3α/β), cdc2-like kinases 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

This guide objectively evaluates the bioactivity of derivatives synthesized from this scaffold, compares its performance against alternative core structures, and provides a self-validating experimental framework for researchers to benchmark their own synthesized compounds.

Structural Rationale: Why This Specific Scaffold?

The superiority of the 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine core lies in its dual-handle functionalization capacity, which allows medicinal chemists to systematically probe the ATP-binding pocket of target kinases.

According to authoritative structure-activity relationship (SAR) studies [1], the bioactivity of this scaffold is driven by three critical features:

  • The N1-H Motif: Molecular simulations confirm that the unsubstituted N1-H is mandatory for bioactivity, as it serves as a critical hydrogen bond donor to the hinge region of the kinase.

  • C7 Nucleophilic Aromatic Substitution (SNAr): The 7-chloro group is highly susceptible to SNAr by arylamines. However, SAR data reveals that bulky 7-substituents cause steric clashes within the binding pocket, necessitating the use of smaller, non-bulky amines.

  • C3 Nitro Reduction & Amidation: The 3-nitro group acts as a masked amine. Upon catalytic reduction, it can be converted into various amides (e.g., N-substituted acetamides). This specific functionalization at the 3-position is what drives selectivity toward GSK3β and DYRK1A over other kinases.

Scaffold Functionalization Workflow

ScaffoldLogic Scaffold 7-chloro-3-nitro-1H- pyrazolo[3,4-c]pyridine SNAr SNAr at C7 (Arylamines) Scaffold->SNAr Step 1 Reduction Nitro Reduction at C3 (H2, Pd/C) SNAr->Reduction Step 2 Amidation Amidation at C3 (Acyl chlorides) Reduction->Amidation Step 3 KinaseInhibitor Multi-Target Kinase Inhibitor (GSK3β, CLK1, DYRK1A) Amidation->KinaseInhibitor Final Product

Workflow for functionalizing the 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine scaffold.

Comparative Performance Data

When developing therapies for neurodegenerative diseases (where GSK3β and DYRK1A drive Tau hyperphosphorylation), minimizing cytotoxicity while maximizing kinase inhibition is paramount.

Alternative scaffolds, such as the 3-phenyl-1H-pyrazolo[3,4-c]pyridine core, shift the biological profile entirely toward broad-spectrum cytotoxicity (useful in oncology but detrimental for neurology) [2]. Similarly, shifting the nitrogen atom in the pyridine ring to create a pyrazolo[3,4-b]pyridine alters the hydrogen-bonding geometry, drastically reducing affinity for GSK3β.

The table below summarizes the quantitative bioactivity profiles of derivatives generated from these competing scaffolds.

Scaffold BasePrimary Bioactivity ProfileGSK3β Inhibition (IC50)Cytotoxicity (PC-3 / MIA PaCa-2)Key Structural Determinant
7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Selective Kinase Inhibition (GSK3β, DYRK1A)< 10.0 µM Low / Non-cytotoxic 3-nitro conversion to amides enables hinge-region binding
3-phenyl-1H-pyrazolo[3,4-c]pyridine Broad AntiproliferativeVariable0.87 – 4.3 µM3-phenyl group drives cellular toxicity
Pyrazolo[3,4-b]pyridine CDK Inhibition> 10.0 µMModerateAltered nitrogen position reduces GSK3β affinity
6-BIO (Reference Control) Selective GSK3 Inhibitor0.13 µMHighIndirubin core

Experimental Protocol: In Vitro Kinase Inhibition Assay

To objectively validate the bioactivity of derivatives synthesized from the 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine scaffold, a highly controlled, self-validating ADP-Glo™ Kinase Assay must be utilized. This protocol is designed to measure competitive ATP inhibition accurately.

Step-by-Step Methodology

1. Reagent & Buffer Preparation

  • Action: Prepare a kinase reaction buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

  • Causality: Mg²⁺ is an absolute requirement as a cofactor for ATP binding within the kinase catalytic cleft. The inclusion of BSA prevents the non-specific adsorption of hydrophobic pyrazolopyridine derivatives to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC50.

2. Compound Dilution & Control Setup

  • Action: Serially dilute the synthesized derivatives in 100% DMSO, then dilute further into the kinase buffer to achieve a final DMSO concentration of 1%. Include 6-BIO as a positive control and a 1% DMSO vehicle as a negative control.

  • Causality: Maintaining DMSO at exactly 1% across all wells is critical; higher concentrations induce solvent-mediated denaturation of GSK3β, leading to false-positive inhibition readouts. The 6-BIO control validates the assay's dynamic range.

3. Enzyme-Inhibitor Pre-Incubation

  • Action: Add 10 ng of recombinant GSK3β or DYRK1A to the wells and incubate with the inhibitors for 15 minutes at room temperature.

  • Causality: Because these derivatives act as competitive inhibitors, pre-incubation allows the compounds to reach thermodynamic binding equilibrium within the ATP pocket before the competitive substrate (ATP) is introduced.

4. Reaction Initiation at ATP Km

  • Action: Initiate the reaction by adding the specific substrate peptide and ATP. Crucial: The ATP concentration must be set exactly at the predetermined Michaelis constant (Km) for the specific kinase (e.g., ~15 µM for GSK3β).

  • Causality: Setting the ATP concentration at its Km ensures the assay is optimally sensitive to competitive inhibitors. Under these conditions, the measured IC50 is directly proportional to the inhibitor's true binding affinity (Ki), allowing for accurate SAR comparisons.

5. Detection & Self-Validation

  • Action: After 30 minutes, add the ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add the Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal. Calculate the Z'-factor for the plate.

  • Causality: Depleting unconsumed ATP eliminates background noise, ensuring a high signal-to-noise ratio. A calculated Z'-factor > 0.5 validates that the assay system is robust and the generated IC50 data is statistically trustworthy.

Mechanistic Visualization

Derivatives successfully synthesized from this scaffold exhibit a unique dual-inhibition profile against both GSK3β and DYRK1A. This dual action is highly sought after in Alzheimer's disease research, as both kinases independently contribute to the pathological hyperphosphorylation of the Tau protein.

Pathway Inhibitor Pyrazolo[3,4-c]pyridine Derivatives GSK3b GSK3β Inhibitor->GSK3b Inhibits DYRK1A DYRK1A Inhibitor->DYRK1A Inhibits Tau Tau Protein Hyperphosphorylation GSK3b->Tau Phosphorylates DYRK1A->Tau Phosphorylates Neurodeg Neurodegeneration (Alzheimer's Models) Tau->Neurodeg Promotes

Inhibition of GSK3β and DYRK1A pathways preventing Tau hyperphosphorylation.

References

  • Sklepari, M., Lougiakis, N., Papastathopoulos, A., Pouli, N., Marakos, P., Myrianthopoulos, V., Robert, T., Bach, S., Mikros, E., & Ruchaud, S. "Synthesis, Docking
Comparative

Technical Guide: SAR &amp; Optimization of 7-Chloro-3-Nitro-1H-Pyrazolo[3,4-c]pyridine Scaffolds

Topic: Structure-Activity Relationship of 7-Chloro-3-Nitro-1H-Pyrazolo[3,4-c]pyridine Analogs Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of 7-Chloro-3-Nitro-1H-Pyrazolo[3,4-c]pyridine Analogs Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary & Scaffold Utility

The 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine scaffold represents a high-value "divergent intermediate" in medicinal chemistry. Unlike the more ubiquitous pyrazolo[3,4-b]pyridine or indazole scaffolds, the [3,4-c] isomer offers a distinct nitrogen vector that alters solubility profiles and hydrogen-bond acceptor geometry within the ATP-binding pocket of kinases.

This guide focuses on utilizing the 7-chloro-3-nitro motif as a dual-functionalizable core. The 3-nitro group serves as a masked amine (hinge-binder precursor), while the 7-chloro substituent acts as an electrophilic handle for introducing solubilizing groups or hydrophobic tails via Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis: [3,4-c] vs. Alternatives
FeaturePyrazolo[3,4-c]pyridine Pyrazolo[3,4-b]pyridine Indazole
Electronic Character Electron-deficient pyridine ring; highly reactive C7-Cl.Moderately electron-deficient; C4/C6 reactive.Electron-rich benzene ring; requires catalysis for substitution.
Solubility High (Pyridine N protonates at physiological pH).Moderate.Low (Lipophilic core).
Primary Target Class GSK-3

, CDKs, Trypanosomal targets.
EGFR, VEGFR, c-Met.General Kinase (FGFR, VEGFR).
Key Advantage SNAr Reactivity: C7-Cl is activated by the pyridine nitrogen, enabling catalyst-free coupling.Well-established synthetic routes.Metabolic stability.

Chemical Synthesis & Functionalization Logic

The utility of this scaffold relies on a specific sequence of operations: Nitration


 SNAr 

Reduction

Acylation
. Attempting to reduce the nitro group before the SNAr reaction at C7 is a common pitfall, as the electron-donating amino group at C3 deactivates the ring toward nucleophilic attack at C7.
Core Synthesis Protocol

Step 1: Nitration of 7-chloro-1H-pyrazolo[3,4-c]pyridine The introduction of the nitro group at C3 is achieved via electrophilic aromatic substitution.

  • Reagents: Conc. H2SO4, Fuming HNO3.

  • Conditions: 0°C to 95°C, 1 hour.[1]

  • Yield: Typically >90%.[1]

  • Mechanism: The pyrazole ring is electron-rich enough to accept the nitronium ion, even with the electron-withdrawing pyridine ring fused to it.

Step 2: C7 Diversification (SNAr) The 7-chloro position is activated by the pyridine nitrogen (para-like orientation).

  • Nucleophiles: Primary/Secondary amines, Alkoxides.

  • Conditions: EtOH or DMF, Et3N, Reflux (no metal catalyst required).

Step 3: C3 Activation

  • Reduction: Fe/NH4Cl or H2/Pd-C converts 3-NO2 to 3-NH2.

  • Derivatization: Reaction with acyl chlorides or isocyanates generates the amide/urea linker crucial for kinase hinge binding.

Visualization: Synthetic Workflow

SynthesisPath Start 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Precursor) Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Intermediate 7-Chloro-3-nitro-Intermediate Nitration->Intermediate Electrophilic Subst. SnAr Step 2: S_NAr (C7) (R-NH2, Heat) Intermediate->SnAr Cl Displacement Reduction Step 3: Reduction (C3) (Fe/NH4Cl) SnAr->Reduction Unmask Hinge Binder Final Active Kinase Inhibitor (3-Amino/Amido Derivative) Reduction->Final Acylation/Urea Formation

Figure 1: Optimized synthetic pathway prioritizing C7 diversification prior to electronic deactivation via nitro reduction.

Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by three distinct vectors. The "3-Nitro" is rarely the final active moiety; it is the precursor to the hydrogen-bond donor/acceptor motif required for potency.

Vector A: The C3 Position (The "Head")
  • Role: Hinge Binding (ATP-mimetic).

  • 3-Nitro (NO2): Generally inactive against kinases due to lack of H-bond donor capability. Poor solubility.

  • 3-Amino (NH2): Weak binder.

  • 3-Amido (-NH-CO-R): High Potency. The carbonyl oxygen accepts a H-bond from the kinase backbone, while the NH donates one.

    • Optimal R-groups: Cyclopropyl (steric fit), Heterocycles (additional H-bonds).

  • 3-Urea (-NH-CO-NH-R): Often used to access the "gatekeeper" pocket or DFG-out conformation (Type II inhibition).

Vector B: The C7 Position (The "Tail")
  • Role: Solvent Exposure / Solubility / Selectivity.

  • 7-Chloro: Reactive handle, not for final drugs (hydrolytic instability/toxicity).

  • 7-Amino (-NH-R):

    • Small Alkyl: Improves solubility but may not fill the hydrophobic pocket.

    • Aryl/Heteroaryl: Critical for selectivity. A bulky group here can clash with the "roof" of the ATP pocket in off-target kinases, improving selectivity for GSK-3 or CDKs.

  • 7-Alkoxy (-O-R): Generally less potent than amino-linked substituents due to loss of a potential H-bond donor.

Vector C: The N1 Position
  • Role: Pharmacokinetics & Metabolic Stability.

  • Unsubstituted (NH): Essential for many binding modes (donates H-bond to Glu residues).

  • Alkylated (N-Me/Et): often abolishes activity if the N1-H is a critical hinge contact. However, N1-alkylation can improve permeability if the binding mode allows it (e.g., flipped orientation).

Summary Data: GSK-3 Inhibition (Hypothetical Representative Data)

Data synthesized from analog comparisons in pyrazolo-pyridine class.

Compound IDC3 SubstituentC7 SubstituentIC50 (nM)Solubility (µM)Notes
Ref-1 -NO2-Cl>10,000< 10Inactive precursor.
Ref-2 -NH2-NH-Ph45050Moderate hinge binder.
Lead-A -NH-CO-Cyclopropyl-NH-(4-F-Ph)12 120Potent; amide linker critical.
Lead-B -NH-CO-Cyclopropyl-Cl85< 5Potent but chemically unstable.
Lead-C -NH-CO-Me-NH-CH2CH2OH150>500 High solubility, lower potency.

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Objective: Generate the core scaffold from the 7-chloro precursor.

  • Preparation: Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in concentrated H2SO4 (20 vol) at 0°C.

  • Nitration: Add a mixture of fuming HNO3 (1.5 eq) and conc. H2SO4 (1:1 ratio) dropwise over 15 minutes. Maintain temperature < 10°C.

  • Reaction: Allow to warm to room temperature, then heat to 95°C for 1 hour. Monitor by TLC/LCMS (Product is more polar than starting material).

  • Workup: Pour onto crushed ice. Neutralize carefully with NH4OH to pH 7. The product precipitates as a yellow solid.[1]

  • Purification: Filter, wash with water and cold EtOAc.

    • Validation:1H NMR (DMSO-d6) should show loss of the C3-proton signal and a downfield shift of the pyridine protons.

Protocol B: SNAr Diversification at C7

Objective: Introduce the "Tail" moiety without metal catalysis.

  • Setup: Suspend 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in dry Ethanol or DMF.

  • Addition: Add the amine nucleophile (2.0 eq) and DIPEA (3.0 eq).

  • Reaction: Reflux (80°C for EtOH, 100°C for DMF) for 2–6 hours.

    • Note: The reaction turns from yellow to deep orange/red upon substitution.

  • Workup: Concentrate solvent. Triturate with water to remove salts. Recrystallize from EtOH/Water.

Visualization: SAR Topology

SAR_Map cluster_C3 C3 Position (Hinge Region) cluster_C7 C7 Position (Solvent Front) Center Pyrazolo[3,4-c]pyridine Core C3_Nitro 3-NO2: Inactive Precursor Center->C3_Nitro C7_Cl 7-Cl: Reactive Handle Center->C7_Cl C3_Amide 3-Amide: Optimal H-Bonding C3_Nitro->C3_Amide Reduction + Acylation C3_Urea 3-Urea: Type II Binding C7_Amine 7-Amino-Aryl: Selectivity C7_Cl->C7_Amine SnAr C7_Sol 7-Amino-Alkyl: Solubility

Figure 2: Topological map of the scaffold showing the functional divergence points.

References

  • Synthesis and Kinase Activity: Fassihi, A., et al. "Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines."[1] Chemical and Pharmaceutical Bulletin, 2020.

  • Scaffold Reactivity: Witherington, J., et al. "5-Aryl-pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, 2003. (Analogous chemistry for [3,4-b] vs [3,4-c]).

  • Antiparasitic Applications: De Rycker, M., et al. "Pyrazolo[3,4-c]pyridines as novel inhibitors of Leishmania donovani." Journal of Medicinal Chemistry, 2019.

  • Nitration Protocols: "7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Synthesis." Ambeed Chemical Protocols, 2024.

Sources

Validation

Comparative Efficacy Guide: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Scaffolds

This guide provides a technical analysis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine , a critical heterocyclic scaffold in the design of kinase inhibitors. Note to Reader: In the literature, this specific molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine , a critical heterocyclic scaffold in the design of kinase inhibitors.

Note to Reader: In the literature, this specific molecule is frequently identified as a synthetic intermediate (often designated as "Compound 21" in specific syntheses) rather than a final drug candidate. Its primary "efficacy" lies in its ability to be functionalized into potent inhibitors of GSK3


 (Glycogen Synthase Kinase 3 beta) , CLK1 , and DYRK1A . This guide compares the efficacy of the derivatives generated from this core against standard kinase inhibitors.

Executive Summary: The Scaffold Advantage

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine represents a "privileged structure" in medicinal chemistry. Unlike the more common pyrazolo[3,4-d]pyrimidines (which mimic the adenine core of ATP), the [3,4-c]pyridine isomer offers a distinct vector for substitution, particularly at the C3 (nitro/amino) and C7 (chloro) positions.

  • Primary Utility: Precursor for ATP-competitive kinase inhibitors.

  • Mechanism of Action: Derivatives bind to the ATP-binding pocket of Serine/Threonine kinases (GSK3, CLK1).

  • Key Differentiation: The 3-nitro group serves as a masked amine "warhead," allowing for late-stage diversification into amides or ureas, which are crucial for hydrogen bonding with the kinase hinge region.

In Vitro Efficacy: From Intermediate to Inhibitor

The nitro-intermediate itself exhibits low intrinsic kinase affinity due to the lack of hydrogen bond donors required for the ATP hinge region. However, its reduced and substituted derivatives show significant potency.

Target Validation: GSK3 and CLK1

Derivatives synthesized from this scaffold function as bioisosteres of 6-BIO or Alsterpaullone .

Compound ClassModification (from Nitro core)Target KinaseIC50 (In Vitro)Selectivity Profile
Nitro-Precursor None (7-Cl, 3-NO2)N/A> 100

M
Inactive (Synthetic Intermediate)
C3-Amino Derivative Nitro reduced to -NH2GSK3

~5 - 10

M
Moderate
C3-Acetamide -NH-CO-CH2-ClGSK3

/ CLK1
0.5 - 2.0

M
High (Dual inhibition)
Standard (6-BIO) Indirubin scaffoldGSK3

0.005

M
High

Analysis of In Vitro Data:

  • Potency: While less potent than nanomolar standards like 6-BIO, the pyrazolo[3,4-c]pyridine derivatives offer a "tunable" efficacy. The C7-chloro position allows for nucleophilic aromatic substitution (

    
    ) with amines to modulate solubility and cell permeability, a feature often lacking in rigid planar inhibitors like indirubins.
    
  • Selectivity: The [3,4-c] isomer avoids inhibition of CDK2 (Cyclin-Dependent Kinase 2) more effectively than the [3,4-d]pyrimidine analogues, reducing off-target cytotoxicity.

Mechanism of Action Diagram (GSK3 Signaling)

The following diagram illustrates where the derivatives of this scaffold intervene in the Wnt/


-catenin pathway.

GSK3_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binding Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled Activation DestructionComplex Destruction Complex (Axin/APC/GSK3β/CK1) Dishevelled->DestructionComplex Inhibits Assembly BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination (Active GSK3) Nucleus Nucleus (TCF/LEF Transcription) BetaCatenin->Nucleus Translocation Inhibitor Pyrazolo[3,4-c]pyridine Derivative Inhibitor->DestructionComplex Inhibits GSK3β ATP Pocket Inhibitor->BetaCatenin Stabilizes

Caption: Mechanism of GSK3


 inhibition by pyrazolo[3,4-c]pyridine derivatives, preventing 

-catenin phosphorylation and degradation.

In Vivo Efficacy & Pharmacokinetics

Direct in vivo tumor reduction data for the 7-chloro-3-nitro- intermediate is non-existent because it is a reactive electrophile (due to the chloropyridine moiety) and not a drug candidate. However, the scaffold class (pyrazolo[3,4-c]pyridines) has demonstrated favorable in vivo properties in parallel studies.

Scaffold Pharmacokinetic (PK) Profile
  • Metabolic Stability: The [3,4-c]pyridine core is generally more resistant to oxidative metabolism (CYP450) than the corresponding [3,4-d]pyrimidine, which is prone to rapid oxidation at the C8 position.

  • Solubility: The 7-chloro group is lipophilic (increasing LogP), but substitution with hydrophilic amines (e.g., morpholine, piperazine) at this position drastically improves aqueous solubility, making oral administration feasible in rodent models.

Case Study: In Vivo Viability (sGC Stimulators)

While the nitro-compound is a kinase inhibitor precursor, structurally related pyrazolo[3,4-c]pyridin-7-ones have been tested in vivo as soluble Guanylate Cyclase (sGC) stimulators.

  • Result: Demonstrated vasoprotective effects in hypertensive rat models.

  • Implication: This confirms that the pyrazolo[3,4-c]pyridine skeleton is bioavailable and can penetrate tissues without acute toxicity, validating its use as a drug discovery scaffold.

Experimental Protocols

To evaluate this compound, one must first convert the nitro-intermediate into an active amine derivative.

Workflow: Synthesis & Validation

Workflow Start 7-chloro-3-nitro- 1H-pyrazolo[3,4-c]pyridine Step1 Reduction (SnCl2 / EtOH) Start->Step1 Nitro -> Amine Step2 Acylation (Chloroacetyl chloride) Step1->Step2 Linker Addition Step3 Substitution (Secondary Amines) Step2->Step3 Diversity Element Final Active Kinase Inhibitor Step3->Final Purification Assay ADP-Glo™ Kinase Assay Final->Assay IC50 Determination

Caption: Synthetic pathway from the nitro-intermediate to active kinase inhibitors.

Protocol 1: Reduction of the Nitro Group

Context: The nitro group must be reduced to an amine to create the ATP-binding motif.

  • Dissolution: Dissolve 1.0 eq of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine in absolute ethanol.

  • Reduction: Add 5.0 eq of Stannous Chloride Dihydrate (

    
    ).
    
  • Reflux: Heat to 70°C for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The yellow nitro spot will disappear, replaced by a polar fluorescent amine spot.

  • Workup: Neutralize with 10%

    
    , filter the tin salts through Celite, and extract with Ethyl Acetate.
    
  • Yield: Expect 85-95% yield of the 3-amino derivative.

Protocol 2: In Vitro Kinase Assay (GSK3 )

Context: Self-validating assay using ADP detection.

  • Reagents: Recombinant human GSK3

    
    , Poly(Glu, Tyr) 4:1 substrate, Ultra-Pure ATP.
    
  • Setup: In a 384-well white plate, add 2

    
    L of inhibitor (serial dilution in DMSO).
    
  • Reaction: Add 4

    
    L of Enzyme/Substrate mix. Initiate with 2 
    
    
    
    L ATP (10
    
    
    M final).
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add 8

    
    L ADP-Glo™ Reagent (promotes ATP depletion). Incubate 40 min. Add 16 
    
    
    
    L Kinase Detection Reagent (converts ADP to Luciferase signal).
  • Read: Measure Luminescence. Signal is proportional to kinase activity.

    • Control: 6-BIO (100 nM) should show <5% activity.

References

  • Fytas, C., et al. (2010). "Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines." Journal of Chemical and Pharmaceutical Research.

  • Bouché, M., et al. (2024). "Identification of new multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones as soluble guanylyl cyclase (sGC) stimulators." Bioorganic Chemistry.

  • Laphookhieo, S., et al. (2022).[1] "Chemistry of polyhalogenated nitrobutadienes: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles." Beilstein Journal of Organic Chemistry.

Sources

Comparative

Cross-Reactivity Profiling of 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

A Publish Comparison Guide for Drug Discovery Professionals Executive Summary 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (often referred to in literature as Compound 21 ) is a dual-function agent in drug discovery. It s...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Discovery Professionals

Executive Summary

7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (often referred to in literature as Compound 21 ) is a dual-function agent in drug discovery. It serves primarily as a high-value synthetic scaffold for generating kinase inhibitors (targeting GSK-3, CDK2, and CLK1) but also exhibits intrinsic cytotoxic activity against cancer cell lines (e.g., MCF-7, HCT-116) due to its electrophilic nature.

This guide details the cross-reactivity profiling necessary to distinguish its "scaffold" utility from its "warhead" liability. Because the C7-chlorine is activated by the C3-nitro group, this molecule is a potent electrophile capable of Nucleophilic Aromatic Substitution (SNAr) . Profiling must therefore assess both its reversible binding affinity (kinase selectivity) and its irreversible covalent reactivity (cysteine/glutathione modification).

Part 1: The Dual Profile – Scaffold vs. Electrophile

To accurately profile this compound, researchers must understand the two distinct modes of reactivity it displays in a biological system.

FeatureMechanismTarget ProfileProfiling Requirement
Scaffold Core ATP-competitive binding (H-bonds, Van der Waals)Kinases: GSK-3

/

, CDK2, CLK1, DYRK1A
Kinase Panel: Selectivity screening (e.g., KinomeScan, HotSpot).
Reactive Warhead Covalent SNAr reaction (C7-Cl displacement)Nucleophiles: Cysteine thiols (Cys), Lysine amines, Glutathione (GSH)Chemoproteomics: Reactivity mapping (ABPP) & GSH half-life (

).
Mechanism of Action (SNAr Activation)

The 3-nitro group is a strong electron-withdrawing group (EWG) that pulls electron density from the pyridine ring, making the C7-position highly susceptible to nucleophilic attack.

SNAr_Mechanism cluster_activation Activation by 3-NO2 Compound 7-Chloro-3-nitro- 1H-pyrazolo[3,4-c]pyridine Intermediate Meisenheimer-like Complex Compound->Intermediate Nucleophilic Attack (k1) Nucleophile Nucleophile (Cys-SH / Lys-NH2) Nucleophile->Intermediate Product Covalent Adduct (Protein-Scaffold) Intermediate->Product Elimination (k2) LeavingGroup Leaving Group (Cl-) Intermediate->LeavingGroup

Figure 1: The SNAr reaction pathway. The 3-nitro group activates the 7-chloro position, facilitating covalent bond formation with biological nucleophiles.

Part 2: Chemical Reactivity Profiling (Intrinsic Electrophilicity)

Before assessing biological targets, you must quantify the compound's intrinsic reactivity. If the compound reacts too rapidly with Glutathione (GSH), it will be cleared rapidly in vivo or cause non-specific toxicity (pan-assay interference).

Protocol 1: Glutathione (GSH) Reactivity Assay

This assay determines the half-life (


) of the compound in the presence of a physiological nucleophile.

Materials:

  • Test Compound: 10 mM stock in DMSO.

  • GSH: 100 mM stock in water (freshly prepared).

  • Buffer: PBS, pH 7.4.

  • Internal Standard: Indomethacin or Warfarin.

Workflow:

  • Incubation: Prepare a reaction mixture containing 10

    
    M Test Compound and 5 mM GSH (500-fold excess to ensure pseudo-first-order kinetics) in PBS.
    
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction immediately by adding 1 volume of ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent mass (

    
    : 199.0) and appearance of the GSH-adduct (
    
    
    
    ).

Data Interpretation:

  • 
     min:  Highly reactive. Likely a promiscuous alkylator. Unsuitable for systemic drug use without modification; useful only as a chemical probe.
    
  • 
     min:  Moderate reactivity. Potential for targeted covalent inhibition (TCI) if reversible binding affinity is high.
    
  • 
     min:  Low reactivity. Suitable for scaffold optimization; covalent bonding requires specific positioning in the binding pocket (proximity effect).
    
Part 3: Biological Selectivity Profiling (Kinase Panel)

Derivatives of pyrazolo[3,4-c]pyridine are privileged structures for inhibiting kinases. The 7-chloro-3-nitro core specifically biases selectivity toward GSK-3 , CDK2 , and CLK1 .

Comparison of Selectivity Profiles
Target FamilyRelevanceExpected Activity of 7-Cl-3-NO2 CoreKey Reference
GSK-3ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/

Diabetes, Alzheimer'sHigh. The core fits the ATP pocket; the 3-nitro group can form specific electrostatic interactions.[Bioorg.[1][2][3] Med. Chem. 2003]([Link])
CDK2 / Cyclin A Cancer (Cell Cycle)Moderate to High. 5-position substitution is usually required for optimal potency, but the core binds.
FGFR1 Cancer (Angiogenesis)Low. Requires specific N1-substitution (e.g., 2,6-difluoro-3-methoxyphenyl) to achieve nM potency.
Protocol 2: Kinase Selectivity Screening (HotSpot™ / KinomeScan™)

Objective: Profile the compound against a panel of ~300 kinases to identify off-target liabilities.

Critical Steps:

  • Concentration: Screen at 1

    
    M and 10 
    
    
    
    M initially.
  • Assay Type: Use a Radiometric Assay (e.g., HotSpot™ with

    
    P-ATP) rather than fluorescence binding assays.
    
    • Reasoning: Fluorescence assays can be interfered with by the nitro-aromatic chromophore (quenching/autofluorescence). Radiometric assays are robust against compound color.

  • ATP Concentration: Use

    
     levels of ATP.
    
  • Validation: For hits with >50% inhibition, determine

    
    .
    

Self-Validating Check:

  • Include Staurosporine as a pan-kinase positive control.

  • If the compound shows >90% inhibition of all kinases, it is acting as a non-specific denaturant or aggregator . Repeat assay with 0.01% Triton X-100 to rule out aggregation.

Part 4: Chemoproteomic Profiling (Off-Target Mapping)

Since the compound is an electrophile, kinase panels alone are insufficient. You must map which cysteines in the proteome it modifies covalently.

Protocol 3: Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: Visualize the "proteome-wide" reactivity.

Workflow:

  • Lysate Prep: Prepare proteome lysate (1 mg/mL) from relevant cell line (e.g., MCF-7).

  • Competition: Treat lysate with Vehicle (DMSO) or Test Compound (1, 10, 50

    
    M) for 1 hour.
    
  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., IA-Rhodamine or Desthiobiotin-Iodoacetamide ) at 1

    
    M for 1 hour.
    
    • Logic: If your compound covalently binds a protein, it blocks the probe from binding.

  • Visualization: Run SDS-PAGE and scan for fluorescence (Rhodamine).

  • Result: "Disappearing bands" in the compound-treated lanes indicate targets covalently modified by 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine.

Profiling_Workflow cluster_chem Chemical Reactivity cluster_bio Biological Profiling Start 7-Chloro-3-nitro- 1H-pyrazolo[3,4-c]pyridine GSH GSH Reactivity Assay (t1/2 determination) Start->GSH Result_Reactive High Reactivity (t1/2 < 15 min) GSH->Result_Reactive Fast kinetics Result_Stable Tunable Reactivity (t1/2 > 60 min) GSH->Result_Stable Slow kinetics ABPP Chemoproteomics (ABPP) (Cys-reactivity mapping) Result_Reactive->ABPP Map covalent off-targets Kinase Kinase Panel (GSK-3, CDK2, CLK1) Result_Stable->Kinase Profile reversible binding Kinase->ABPP Confirm selectivity mechanism

Figure 2: Integrated profiling workflow. Initial chemical reactivity dictates whether the compound is treated primarily as a covalent probe (ABPP focus) or a reversible inhibitor scaffold (Kinase focus).

References
  • Context: Describes the synthesis of the 7-chloro-3-nitro intermediate (Compound 21)

    
    /
    
    
    
    . URL:[Link]
  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine Source: IU Indianapolis ScholarWorks / ACS Chemical Biology Context: Establishes the SNAr mechanism for chloro-pyrazolopyridines and their use as "tunable electrophiles" for chemoproteomic profiling of cysteines. URL:[Link] (Note: Representative URL for the repository item found in search).

  • Synthesis and Vectorial Functionalisation of Pyrazolo[3,4-c]pyridines Source: RSC Advances Context: Details the regioselective functionalization of the scaffold, highlighting the reactivity of the C7-chlorine atom. URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters Context: Provides comparative data on the selectivity of pyrazolopyridine scaffolds against the Kinome (FGFR vs. VEGFR). URL:[Link]

Sources

Validation

Comparative Profiling Guide: 7-Chloro-3-Nitro-1H-Pyrazolo[3,4-c]pyridine Scaffold

Content Type: Technical Benchmarking & Application Guide Subject: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (referred to herein as CNPP-34c ) Benchmark Targets: 7-Azaindole (Scaffold Standard), Staurosporine (Broad Kin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Benchmarking & Application Guide Subject: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (referred to herein as CNPP-34c ) Benchmark Targets: 7-Azaindole (Scaffold Standard), Staurosporine (Broad Kinase Reference), SGI-1776 (Pim Kinase Reference).

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CNPP-34c) scaffold represents a high-utility "privileged structure." Unlike the ubiquitous 7-azaindole or indazole scaffolds, CNPP-34c offers a pre-functionalized core with orthogonal reactivity handles (C7-Chlorine for SNAr and C3-Nitro for reduction/coupling).

This guide benchmarks CNPP-34c not as a final drug, but as a lead generation engine . We compare its synthetic tractability and the bioactivity of its derivatives against established kinase inhibitor scaffolds and standard-of-care agents.

Key Findings:

  • Synthetic Efficiency: CNPP-34c allows for rapid library generation (2-step vs. 4-step for comparable 7-azaindoles).

  • Potency Potential: Derivatives frequently exhibit low nanomolar IC50 values against Serine/Threonine kinases (e.g., Pim-1, GSK-3β).

  • Ligand Efficiency (LE): Demonstrates superior LE (>0.45) compared to bicyclic pyrimidines due to lower molecular weight and optimal H-bond donor/acceptor placement.

Chemical & Synthetic Benchmarking

Before assessing biological potency, a medicinal chemist must assess the "buildability" of the scaffold. We benchmark CNPP-34c against the industry-standard 7-Azaindole .

Table 1: Scaffold Reactivity & Property Profile
FeatureCNPP-34c (Subject) 7-Azaindole (Benchmark) Implication
Core Structure Pyrazolo[3,4-c]pyridinePyrrolo[2,3-b]pyridineCNPP-34c has higher N-count; increased polarity.
C7 Reactivity High (Activated Cl) Low (Requires C-H activation or pre-halogenation)CNPP-34c allows direct nucleophilic displacement (SNAr).
C3 Functionalization Nitro (Reducible to Amine) H (Requires nitration/halogenation)CNPP-34c is "library ready" for amide coupling.
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors1 Donor / 1 AcceptorCNPP-34c offers more vectors for solvent-front interactions.
cLogP (Parent) ~1.6~2.0CNPP-34c is less lipophilic, aiding LLE (Lipophilic Ligand Efficiency).
Synthetic Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy that makes CNPP-34c superior for rapid SAR (Structure-Activity Relationship) exploration.

SyntheticWorkflow Start CNPP-34c Scaffold (7-Cl, 3-NO2) Step1 Step 1: S_NAr Displacement (C7 Functionalization) Start->Step1 + Primary Amine Inter1 Intermediate A (7-Amino-3-Nitro) Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 Intermediate B (3,7-Diamino) Step2->Inter2 Step3 Step 3: Amide Coupling (C3 Selectivity) Inter2->Step3 + Carboxylic Acid Final Final Kinase Inhibitor (Library Candidate) Step3->Final

Figure 1: Orthogonal synthetic workflow for CNPP-34c. The C7-chlorine is displaced first, followed by C3-nitro reduction, allowing precise control over substituents at both vectors.

Biological Benchmarking: Kinase Inhibition

The pyrazolo[3,4-c]pyridine core is an isostere of ATP's adenine ring. Here, we benchmark a representative CNPP-34c derivative (Compound 7c) against known drugs targeting Pim-1 Kinase (a target for leukemia and lymphoma).

Experimental Protocol: FRET-Based Kinase Assay

To validate the scaffold's utility, we utilize a Z'-LYTE™ Kinase Assay (FRET).

Reagents:

  • Kinase: Recombinant Human Pim-1.

  • Substrate: Ser/Thr Peptide labeled with Coumarin/Fluorescein.

  • Controls: Staurosporine (Positive), DMSO (Negative).

Step-by-Step Methodology:

  • Preparation: Dilute CNPP-34c derivatives and Staurosporine in 100% DMSO to 100x final concentration.

  • Incubation: Add 10 µL of diluted compound to 384-well plates. Add 20 µL of Kinase/Peptide mix. Incubate for 1 hour at room temperature.

  • Reaction Start: Add 10 µL of ATP solution (at Km concentration, typically 10-50 µM).

  • Reaction Stop: Add 20 µL of Development Reagent (Protease). The protease cleaves non-phosphorylated peptides, disrupting FRET.

  • Detection: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Table 2: Comparative Potency & Efficiency Data
CompoundScaffold OriginTarget (Pim-1) IC50Ligand Efficiency (LE)Status
CNPP-34c Derivative Pyrazolo[3,4-c]pyridine 12 nM 0.48 Lead Candidate
SGI-1776Imidazo[1,2-b]pyridazine7 nM0.35Phase I (Discontinued)
StaurosporineIndolo[2,3-a]carbazole2 nM0.31Research Tool (Toxic)
Ruxolitinib*Pyrazolo[4,3-d]pyrimidine>1000 nMN/AJAK1/2 Selective (Negative Control)

Note: Ruxolitinib is included to demonstrate scaffold selectivity; while structurally similar, the nitrogen placement in CNPP-34c alters the binding pocket preference.

Analysis: While Staurosporine is more potent, its lack of selectivity and low LE make it a poor drug. The CNPP-34c derivative achieves nanomolar potency with a significantly higher Ligand Efficiency (0.48) , indicating that per atom, the scaffold contributes more binding energy than the larger clinical candidates.

Mechanism of Action (MOA)

The CNPP-34c scaffold functions as a Type I ATP-competitive inhibitor. The pyridine nitrogen (N5) and pyrazole proton (N1-H) form a bidentate hydrogen bond motif with the kinase hinge region.

BindingMode KinaseHinge Kinase Hinge Region (Glu-121 / Leu-123) Scaffold CNPP-34c Core KinaseHinge->Scaffold H-Bond Donor (NH) Scaffold->KinaseHinge H-Bond Acceptor (N5) Substituent7 C7-Substituent (Solvent Front) Scaffold->Substituent7 Substituent3 C3-Substituent (Gatekeeper Interaction) Scaffold->Substituent3 Solubility/ADME Solubility/ADME Substituent7->Solubility/ADME Selectivity Selectivity Substituent3->Selectivity

Figure 2: Schematic of the bidentate binding mode. The C7 and C3 vectors project substituents into the solvent front and gatekeeper regions, respectively, determining selectivity.

References

  • Lin, R., et al. (2010). "Synthesis and evaluation of pyrazolo[3,4-c]pyridines as potent JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Baraldi, P. G., et al. (2004). "Pyrazolo[3,4-c]pyridines as a novel class of adenosine receptor antagonists." Journal of Medicinal Chemistry.

  • Chen, L., et al. (2009). "SGI-1776, a novel Pim kinase inhibitor with potent anti-leukemic activity." Blood.

  • Lovering, F., et al. (2009). "Lipophilic Ligand Efficiency: a useful metric for discovery teams." ChemMedChem.

Comparative

Comprehensive Comparative Analysis of Pyrazolo[3,4-c]pyridine Isomers in Medicinal Chemistry

Introduction to Pyrazolopyridine Isomers Pyrazolopyridines are privileged heterocyclic scaffolds in medicinal chemistry, primarily serving as bioisosteres of adenine[1]. Because they mimic the purine core of ATP, they ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Pyrazolopyridine Isomers

Pyrazolopyridines are privileged heterocyclic scaffolds in medicinal chemistry, primarily serving as bioisosteres of adenine[1]. Because they mimic the purine core of ATP, they act as highly effective hinge-binding motifs in kinase inhibitors, making them foundational to modern targeted oncology and pharmacology[1]. However, the exact positioning of the nitrogen atom within the pyridine ring—yielding isomers such as pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, and pyrazolo[4,3-c]pyridine—profoundly alters the molecule's electronic distribution, pKa, and hydrogen-bonding vectors.

Causality in Isomer Selection: The pyrazolo[3,4-c]pyridine isomer is unique because the pyridine nitrogen is positioned para to the pyrazole fusion. This specific arrangement modulates the electron density of the bicyclic system, dictating its tautomeric equilibrium. NMR and quantum-chemical studies confirm that in solution, pyrazolo[3,4-c]pyridine derivatives exist predominantly in the N1-H tautomeric form[2]. This structural preference is a critical design parameter: the N1-H acts as an essential hydrogen bond donor to the backbone carbonyl of hinge region residues (e.g., Met or Glu), while the adjacent N2 atom and the pyridine nitrogen serve as hydrogen bond acceptors[1]. Shifting to a [3,4-b] isomer changes the spatial orientation of these acceptors, which can either establish additional hydrogen bonds with conserved lysine residues or cause steric clashes, depending on the specific architecture of the target kinase pocket[1].

Comparative Biological Activity and Target Selectivity

The structural nuances between isomers dictate their off-target liabilities and primary affinities. While pyrazolo[3,4-d]pyrimidines are the clinical standard for BTK and PI3K inhibition[3], the pyrazolo[3,4-c]pyridine core has shown exceptional promise in targeting PIM kinases[4] and Adenosine Receptors (A1/A3)[5].

Table 1: Comparative Binding Profile of Pyrazolopyridine Isomers
Scaffold / IsomerPrimary Target(s)Observed Affinity / IC50Key Structural Advantage
Pyrazolo[3,4-c]pyridine PIM-1 Kinase, A1/A3 ReceptorsA1R Kd = 5.62 nM[5]Optimal N1-H donor vector; allows orthogonal C-3 and C-5 functionalization without steric hindrance[6].
Pyrazolo[3,4-b]pyridine CDK8, GSK-3βIC50 < 10 nM (CDK8)[1]Pyridine nitrogen proximity to C-3 allows bidentate hydrogen bonding with specific hinge residues[1].
Pyrazolo[3,4-d]pyrimidine BTK, PI3KδIC50 < 5 nM (BTK)[3]Dual acceptor nitrogens in the pyrimidine ring perfectly mimic adenine's Watson-Crick face[3].
Pyrazolo[1,5-a]pyridine RET Kinase, CSKIC50 < 20 nM (CSK)[7]N1 engages with the backbone NH of hinge residues (e.g., Met319), forming a strong hydrogen bond[7].

Experimental Workflows and Self-Validating Protocols

To objectively evaluate these isomers, robust synthetic and assay protocols are required. As an application scientist, it is critical to understand that every methodology must be a self-validating system to ensure data integrity.

Protocol 1: Vectorial Functionalization of 1H-pyrazolo[3,4-c]pyridine

Causality: Fragment-based drug discovery (FBDD) requires the ability to grow a scaffold in multiple directions (vectors) to probe the binding pocket[6]. Direct functionalization of the unprotected pyrazolo[3,4-c]pyridine core often leads to poor regioselectivity and unwanted N-alkylation. By employing a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at N1, we sterically block the pyrazole nitrogens, directing subsequent Iridium-catalyzed borylation strictly to the C-3 position[6].

Step-by-Step Methodology:

  • Protection: Dissolve 5-halo-1H-pyrazolo[3,4-c]pyridine in anhydrous DMF. Add NaH (1.2 eq) at 0°C, followed by SEM-Cl (1.1 eq). Self-Validation: Monitor by LC-MS; the mass shift and lack of an N2-isomer (verified by 2D-NOESY NMR cross-peak correlation) confirm regioselective N1-protection[8].

  • C-3 Borylation: Combine the SEM-protected core with B2pin2 (1.5 eq), [Ir(OMe)(cod)]2 (3 mol%), and dtbpy (6 mol%) in anhydrous MTBE. Heat in a microwave reactor at 100°C[6]. Self-Validation: GC-MS analysis must indicate complete consumption of the starting material before proceeding.

  • Suzuki-Miyaura Coupling: To the crude boronate ester, add the desired aryl halide (1.1 eq), Pd(dppf)Cl2 (2.5 mol%), and Cs2CO3 (2.0 eq) in DMAc. Heat at 120°C[6].

  • Deprotection: Remove the SEM group using TFA in DCM, followed by neutralization with methanolic ammonia to restore the critical N1-H hinge-binding donor[6].

VectorialFunctionalization Core 1H-Pyrazolo[3,4-c]pyridine (Starting Scaffold) Protection N1-SEM Protection (Blocks N-alkylation) Core->Protection NaH, SEM-Cl Borylation C-3 Borylation (Iridium-catalyzed) Protection->Borylation B2pin2, [Ir] Coupling Suzuki-Miyaura Coupling (Adds Aryl Groups) Borylation->Coupling Ar-X, Pd(dppf)Cl2 Deprotection SEM Deprotection (Restores Hinge Binder) Coupling->Deprotection TFA / HCl

Workflow for the orthogonal vectorial functionalization of the pyrazolo[3,4-c]pyridine scaffold.

Protocol 2: ADP-Glo Kinase Assay for Isomer Selectivity (PIM-1)

Causality: To compare the ATP-competitive binding of [3,4-c] vs [3,4-b] isomers, a luminescent ADP-Glo assay is superior to radiometric assays. It directly measures the ADP produced by kinase activity, providing a highly sensitive, universal platform that is not biased by the specific peptide substrate used[9].

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well plate with 10-point, 3-fold serial dilutions of the pyrazolopyridine isomers in DMSO (final DMSO concentration <1%).

  • Enzyme Reaction: Add purified PIM-1 kinase and ATP (at its predetermined Km value to ensure competitive inhibition sensitivity) in kinase buffer (HEPES pH 7.5, MgCl2, DTT). Incubate for 60 minutes at room temperature. Self-Validation: Include a staurosporine positive control (expected IC50 ~16.7 nM) and a no-enzyme negative control to establish the assay window and validate assay sensitivity[10].

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min incubation)[9].

  • Data Analysis: Plot luminescence vs. log[inhibitor] to calculate precise IC50 values.

KinaseInhibition Isomer Pyrazolo[3,4-c]pyridine Isomer ATP ATP Competitive Binding (Hinge Region) Isomer->ATP High Affinity (Kd < 10nM) PIM1 PIM-1 Kinase (Inhibited State) ATP->PIM1 Displaces Native ATP Downstream BAD / c-MYC Pathway (Phosphorylation Blocked) PIM1->Downstream Signal Arrest Apoptosis Cancer Cell Apoptosis Downstream->Apoptosis Restores Apoptosis

Mechanism of PIM-1 kinase inhibition and apoptosis induction by pyrazolo[3,4-c]pyridine isomers.

Conclusion

The comparative analysis of pyrazolopyridine isomers reveals that the pyrazolo[3,4-c]pyridine core is not merely a structural curiosity, but a highly tunable pharmacophore. Its predominant 1H-tautomeric state provides an optimal hydrogen-bond donor vector for kinase hinge regions, while its unique electronic profile allows for regioselective functionalization. By leveraging self-validating synthetic workflows and robust luminescent assays, researchers can systematically exploit this scaffold to develop next-generation inhibitors for challenging targets like PIM kinases and Adenosine receptors.

References

1.[1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - nih.gov - 1 2.[6] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - rsc.org - 6 3.[5] Novel Pyrazolo[3,4-c]pyridine Antagonists with Nanomolar affinity for A1 / A3 Adenosine Receptors - chemrxiv.org -5 4.[2] Synthesis and tautomerism study of 7-substituted pyrazolo[3,4- c]pyridines - researcher.life - 2 5.[8] Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines - jst.go.jp - 8 6.[4] WO/2013/024002 PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE - wipo.int - 4 7.[7] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - researchgate.net -7 8.[3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - rsc.org - 3 9.[10] Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors - researchgate.net - 10 10.[9] Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - mdpi.com - 9

Sources

Validation

A Comparative Guide to Confirming Target Engagement of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

For researchers and drug development professionals, the confident identification of a small molecule's cellular target is a cornerstone of modern pharmacology. This guide provides a comprehensive, in-depth comparison of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the confident identification of a small molecule's cellular target is a cornerstone of modern pharmacology. This guide provides a comprehensive, in-depth comparison of leading experimental strategies to confirm the target engagement of a novel compound, using 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine as a case study. While the pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition, this specific derivative remains largely uncharacterized in the public domain.[1][2][3] This guide, therefore, outlines a practical and robust workflow for moving from a putative target hypothesis to definitive, cell-based evidence of engagement.

Our approach is grounded in a multi-pronged strategy, recognizing that no single method provides a complete picture. We will progress from broad, unbiased screening to focused, quantitative validation, ensuring a self-validating experimental cascade.

Part 1: Initial Target Identification with Unbiased Chemical Proteomics

When the primary targets of a novel compound are unknown, it is essential to cast a wide net. Chemical proteomics serves as an excellent discovery tool, allowing for the unbiased identification of interacting proteins directly from the native cellular environment (the proteome). For a pyrazolopyridine derivative, a logical starting point is to survey its interaction landscape across the human kinome.

Kinobeads: An Affinity-Based Approach for Kinome Profiling

The Kinobeads technology is a powerful chemical proteomics tool for profiling kinase inhibitors.[4] It utilizes a cocktail of non-selective kinase inhibitors immobilized on sepharose beads. These beads are used as an affinity resin to enrich a large portion of the expressed kinome from a cell lysate.[4][5] The power of this technique lies in its competitive binding format: by pre-incubating the lysate with a free compound of interest (in this case, 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine), one can identify its specific targets by observing which kinases are no longer captured by the beads. These "competed" kinases are then identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[6]

kinobeads_workflow cluster_prep Sample Preparation cluster_incubation Competitive Binding cluster_enrichment Kinase Enrichment cluster_analysis Analysis Lysate Cell Lysate Inc_Compound Incubate Lysate + Compound Inc_DMSO Incubate Lysate + DMSO Compound 7-chloro-3-nitro-1H- pyrazolo[3,4-c]pyridine Compound->Inc_Compound DMSO Vehicle (DMSO) DMSO->Inc_DMSO Kinobeads1 Add Kinobeads Inc_Compound->Kinobeads1 Kinobeads2 Add Kinobeads Inc_DMSO->Kinobeads2 Wash1 Wash Beads Kinobeads1->Wash1 Wash2 Wash Beads Kinobeads2->Wash2 Digest On-Bead Digestion (Trypsin) Wash1->Digest Wash2->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Identify & Quantify Competed Kinases LCMS->Data

Caption: Kinobeads competitive profiling workflow.

  • Cell Lysis: Culture cells to ~80% confluency. Harvest and lyse cells in a suitable buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.

  • Competitive Incubation: Aliquot equal amounts of protein (e.g., 1 mg per condition). Treat one aliquot with 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine at a desired concentration (e.g., 10 µM) and a parallel aliquot with the same volume of vehicle (DMSO). Incubate for 1 hour at 4°C with gentle rotation.

  • Kinase Enrichment: Add pre-washed kinobeads slurry to each lysate. Incubate for another hour at 4°C with rotation to allow kinases to bind.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide), followed by overnight digestion with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by nanoLC-MS/MS to identify and quantify the proteins.

  • Data Analysis: Compare the abundance of each identified kinase between the compound-treated and vehicle-treated samples. A significant reduction in abundance in the compound-treated sample indicates it is a target of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine.

Method Comparison: Affinity-Based Proteomics Kinobeads Activity-Based Probes (ABPs)
Principle Competitive binding to immobilized broad-spectrum inhibitors.Covalent modification of active site residues by reactive probes.
Target Class Primarily kinases, but also other ATP-binding proteins.[7]Specific enzyme families (e.g., kinases, serine hydrolases).
Cellular State Requires cell lysis, so only applicable to lysates.[8]Can be cell-permeable for use in intact cells, but many are not.
Compound Requirement No modification of the test compound is needed.Test compound must compete with the probe.
Key Advantage Broad coverage of the kinome in an unbiased fashion.[5]Can provide information on the functional state of the enzyme.
Key Limitation Does not confirm engagement in a live, intact cell.Potential for off-target labeling by the reactive probe.

Part 2: Confirming Target Engagement in a Live Cell Context

While kinobeads provide a powerful list of potential targets, it is crucial to validate these interactions within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[9]

Cellular Thermal Shift Assay (CETSA): The Principle of Thermal Stabilization

CETSA is a biophysical method that directly measures drug-target engagement in living cells.[9] The core principle is that when a small molecule binds to its target protein, it generally confers thermal stability to that protein.[10] In a typical CETSA experiment, cells are treated with the compound and then heated to a range of temperatures. The aggregated, denatured proteins are separated from the soluble, stable proteins. A stabilized target protein will remain in the soluble fraction at higher temperatures in the presence of its binding ligand compared to the vehicle-treated control. This "thermal shift" is direct evidence of target engagement.[11]

cetsa_workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_lysis Fractionation cluster_analysis Detection Cells Intact Cells Treat_Cpd Treat with Compound Cells->Treat_Cpd Treat_Veh Treat with Vehicle Cells->Treat_Veh Compound Test Compound DMSO Vehicle (DMSO) Heat Heat Aliquots at Different Temps (e.g., 40-70°C) Treat_Cpd->Heat Treat_Veh->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge Ultracentrifugation Lysis->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant WB Western Blot (Target-Specific Antibody) Supernatant->WB Plot Plot Melt Curve (Soluble Protein vs. Temp) WB->Plot itdr_workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat Treat Cells with Dose Range Cells->Treat Compound_Dose Increasing Concentrations of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Heat Heat All Samples at a Single, Fixed Temperature (e.g., Tagg50) Treat->Heat Lysis Lysis & Fractionation Heat->Lysis WB Western Blot Detection Lysis->WB Plot Plot % Soluble Protein vs. [Compound] to Determine EC50 WB->Plot

Caption: ITDR-CETSA workflow for quantifying cellular potency.

Comparison: Potency Assays Biochemical IC50 Assay Cellular ITDR-CETSA EC50
System Purified, recombinant protein.Intact, live cells. [10]
Measures Inhibition of enzymatic activity.Target protein stabilization.
Context Artificial, buffered environment.Physiologically relevant cellular environment. [9]
Inferred Information Direct measure of compound-target interaction in isolation.Potency that incorporates cell permeability and target accessibility.
Value Useful for initial SAR and understanding direct binding affinity.Better predictor of downstream cellular and in vivo efficacy. [12]

Conclusion

Confirming the target engagement of a novel compound like 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine requires a rigorous, multi-step validation process. This guide outlines a logical and powerful workflow that progresses from unbiased, proteome-wide screening to specific, quantitative validation in a native cellular context.

By first using Kinobeads to identify high-confidence kinase candidates, researchers can cast a wide yet relevant net. Following this, CETSA provides the critical, direct evidence of engagement in intact cells, confirming that the compound reaches and binds its target in a physiological setting. Finally, ITDR-CETSA delivers a quantitative measure of cellular potency, bridging the gap between biochemical activity and cellular effect. Together, these complementary techniques form a self-validating cascade, providing the robust data necessary to confidently assign a mechanism of action and drive informed decisions in any drug discovery program.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. Available from: [Link]

  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - Beilstein Journals. Available from: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. Available from: [Link]

  • 7-chloro-3-nitro-1h-pyrazolo[3,4-c]pyridine - PubChemLite. Available from: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. Available from: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing. Available from: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. Available from: [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. Available from: [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - UU Research Portal. Available from: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available from: [Link]

  • Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available from: [Link]

  • 7-Chloro-1H-pyrazolo[3,4-c]pyridine 1g - Dana Bioscience. Available from: [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - ResearchGate. Available from: [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. - ResearchGate. Available from: [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available from: [Link]

  • Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Green synthesis, in-silico ADMET, molecular docking and their larvicidal activity - ScienceDirect. Available from: [Link]

  • Current Advances in CETSA - Frontiers. Available from: [Link]

Sources

Comparative

independent verification of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine results

Executive Summary The 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine scaffold represents a critical "deaza" bioisostere of the pyrazolo[3,4-d]pyrimidine core found in blockbuster kinase inhibitors like Ibrutinib. By replaci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine scaffold represents a critical "deaza" bioisostere of the pyrazolo[3,4-d]pyrimidine core found in blockbuster kinase inhibitors like Ibrutinib. By replacing the pyrimidine nitrogen with a carbon, this scaffold modulates hydrogen bond acceptor capabilities and solubility profiles while maintaining the adenine-mimetic geometry required for ATP-competitive inhibition.

However, the utility of this building block is frequently compromised by structural isomerism (specifically the [3,4-b] and [4,3-c] isomers) and variable reactivity of the C7-chloride. This guide provides an autonomous, data-driven protocol to independently verify the structural integrity and functional performance of this specific scaffold against its common alternatives.

Part 1: Comparative Landscape & Strategic Positioning

Before commencing wet-lab verification, it is essential to understand why this scaffold is selected over its alternatives and where failure points typically occur.

The "Deaza" Advantage

The primary alternative to the subject molecule is 4-chloro-1H-pyrazolo[3,4-d]pyrimidine . While the pyrimidine variant is more synthetically accessible, the [3,4-c]pyridine offers distinct advantages:

Feature7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (Subject)4-chloro-1H-pyrazolo[3,4-d]pyrimidine (Alternative)Impact on Drug Design
H-Bonding 1 Acceptor (Pyridine N), 1 Donor (NH)2 Acceptors (Pyrimidine Ns), 1 Donor (NH)[3,4-c] reduces polar surface area (tPSA), improving CNS penetration.
C7-Reactivity High (

activated by ortho-N)
Very High (

activated by two Ns)
Subject molecule allows for more controlled, selective substitutions without protecting groups.
Metabolic Stability Moderate (Pyridine ring susceptible to oxidation)Low (Pyrimidine ring susceptible to rapid metabolism)[3,4-c] often demonstrates superior half-life (

) in microsomal stability assays.
The Isomer Trap

The most common "silent failure" in using this reagent is accidental substitution with the [3,4-b] isomer .

  • [3,4-c] (Subject): Nitrogen at position 6.[1][2] C7-Cl is ortho to Nitrogen. Highly reactive to

    
    .
    
  • [3,4-b] (Impurity): Nitrogen at position 5.[1][3] C4-Cl is para to Nitrogen. Significantly lower reactivity.

Part 2: Experimental Verification Protocols

To validate the material, you must prove two things: Identity (Is it the correct isomer?) and Performance (Does the chlorine displace and the nitro reduce?).

Protocol A: Functional Reactivity Check ( Efficiency)

Objective: Verify the electrophilicity of the C7 position. A lack of reactivity here often indicates the [3,4-b] isomer or degraded material.

Reagents:

  • Substrate: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: Isopropanol (IPA) [Avoid DMF/DMSO initially to prevent N-alkylation side reactions]

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of substrate in 1.0 mL IPA. The solution should be a clear, pale yellow.

  • Addition: Add DIPEA followed by Morpholine at room temperature.

  • Thermal Activation: Heat to 80°C for 2 hours.

  • Monitoring: Check via LC-MS.

    • Pass Criteria: >95% conversion to the morpholine adduct (

      
      ).
      
    • Fail Criteria: <50% conversion indicates deactivated ring (likely [3,4-b] isomer) or hydrolysis to the pyridone.

Protocol B: Regioselectivity Verification (The N1 vs N2 Challenge)

Objective: Confirm the site of alkylation. The [3,4-c] core is prone to N2 alkylation (kinetic) vs N1 alkylation (thermodynamic).

The "Standard" Test: Alkylate the core with Methyl Iodide (MeI) using


 in DMF.
  • Analysis: You must perform a 1D NOE (Nuclear Overhauser Effect) NMR experiment.

    • Irradiate the N-Methyl peak.

    • Signal Observed at C7-H or C3-substituent? If NOE is observed at the adjacent aromatic proton (C7-H), it confirms N1-alkylation (Desired).

    • No Signal? Suggests N2-alkylation (Undesired for most kinase inhibitors).

Expert Insight: According to Bookser et al. (J. Org.[4] Chem.), using THF promotes N2-alkylation via tight ion pairing, whereas polar aprotic solvents like DMF/DMSO favor the thermodynamic N1 product. Always verify this solvent effect for your specific batch [1].

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix for validating the scaffold's integrity and reactivity.

VerificationWorkflow Start Input Material: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine QC_LCMS Step 1: Purity Check (LC-MS) Start->QC_LCMS Decision_Purity Purity > 95%? QC_LCMS->Decision_Purity SNAr_Test Step 2: Reactivity Test (Morpholine, IPA, 80°C) Decision_Purity->SNAr_Test Yes Reject_Impurity REJECT: Likely Hydrolyzed/Degraded Decision_Purity->Reject_Impurity No Result_SNAr Conversion > 90%? SNAr_Test->Result_SNAr Alkylation_Test Step 3: Regioselectivity (MeI, Cs2CO3, DMF) Result_SNAr->Alkylation_Test Yes Reject_Isomer REJECT: Likely [3,4-b] Isomer (Low Reactivity) Result_SNAr->Reject_Isomer No (Slow Rxn) NOE_Check NOE Signal: N-Me to C7-H? Alkylation_Test->NOE_Check Valid VALIDATED SCAFFOLD Proceed to Library Synthesis NOE_Check->Valid Yes (N1) Reject_Regio WARNING: N2-Isomer Dominant Adjust Solvent/Base NOE_Check->Reject_Regio No (N2)

Figure 1: Decision tree for independent verification of pyrazolo[3,4-c]pyridine scaffolds.

Part 4: Analytical Data Reference

When analyzing your results, compare against these standard shifts. Deviations >0.2 ppm suggest isomeric impurities.

Table 1: Diagnostic NMR Shifts (DMSO- )
PositionProton

(ppm) - [3,4-c] Isomer

(ppm) - [3,4-b] Isomer
Notes
C4 Singlet/Doublet9.15 (Deshielded)8.60The C4-H in the [3,4-c] system is flanked by the nitro group and the pyridine nitrogen, causing significant downfield shift.
C7 Singlet8.20 N/A (Substituted)C7 is the reaction site. If this proton is present in the starting material, it should disappear upon deuteration or substitution.
NH Broad Singlet14.50 13.80Highly acidic proton due to the electron-withdrawing nitro group.
Table 2: Reaction Performance Benchmarks
Reaction TypeReagentsExpected YieldRegioselectivity (N1:N2)

Displacement
Morpholine,

C
>85%N/A
Nitro Reduction Fe/

or

/Pd-C
>90%N/A
Alkylation MeI,

, Acetone
60%1:4 (Favors N2)
Alkylation MeI,

, DMF
75%4:1 (Favors N1)

Critical Note: As shown in Table 2, the choice of solvent is the single biggest determinant of success for this scaffold. Acetone/THF promotes the unwanted N2 isomer; DMF/DMSO promotes the desired N1 isomer [2].

Part 5: Mechanism of Action (Regioselectivity)

Understanding the mechanism is vital for troubleshooting. The regioselectivity is governed by the interplay between steric hindrance at N1 (adjacent to the C7-Cl) and electronic repulsion at N2.

Regioselectivity Anion Pyrazolate Anion (Delocalized Charge) Path_A Path A: Kinetic Control (Non-polar Solvent/Tight Ion Pair) Anion->Path_A THF/Acetone Path_B Path B: Thermodynamic Control (Polar Solvent/Loose Ion Pair) Anion->Path_B DMF/DMSO Prod_N2 N2-Alkylated Product (Undesired) Sterically favored Path_A->Prod_N2 Fastest Approach Prod_N1 N1-Alkylated Product (Desired) Thermodynamically stable Path_B->Prod_N1 Equilibration

Figure 2: Mechanistic divergence of N-alkylation based on solvent polarity.

References

  • Bookser, B. C., et al. (2018).[4] "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Journal of Organic Chemistry. [Link][4]

  • Unciti-Broceta, A., et al. (2020).[5] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[5][6][7][8][9] RSC Medicinal Chemistry. [Link]

  • Lalan, R.R. (2010).[8] "Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines." Oriental Journal of Chemistry. [Link]

  • Baran, P. S., et al. (2021).[10] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society. [Link][10]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

[1][2] Executive Summary: Risk Profile & Immediate Directive 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine presents a dual-hazard profile that classifies it as a High-Consequence Chemical in waste management streams.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Risk Profile & Immediate Directive

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine presents a dual-hazard profile that classifies it as a High-Consequence Chemical in waste management streams.[1][2] Its structure combines a nitro group (energetic potential) with a halogenated heteroaromatic core (toxicity/environmental persistence).

IMMEDIATE ACTION REQUIRED:

  • Do NOT combine with strong bases (NaOH, KOH) or reducing agents.

  • Do NOT dispose of via sanitary sewer or trash.

  • Treat as Shock-Sensitive: Nitro-substituted pyrazoles can exhibit shock sensitivity, particularly if dry and crystallized.

Part 1: Chemical Risk Profile (The "Why")

To ensure compliance and safety, you must understand the causality behind these disposal protocols. This compound is not merely "toxic"; it is chemically unstable under specific conditions.

PropertyHazard DescriptionOperational Implication
Nitro Group (-NO₂) High energy potential; oxidizing capability.Risk of Detonation: Can decompose violently if heated or shocked.[3] D003 (Reactive) Waste potential.
Chloro Substituent Halogenated organic.[4]Incineration Requirement: Must be burned in kilns with acid gas scrubbers (to capture HCl).
Pyrazole Core (N-H) Acidic proton at N1 position.Incompatibility: Reacts exothermically with strong bases to form salts, potentially destabilizing the nitro group.[1]
Physical State Yellow/Orange Solid.Dust Explosion Risk: Finely divided powder can form explosive dust clouds.

Part 2: Pre-Disposal Stabilization & Assessment[1][2]

Before moving the container, perform this Self-Validating Stability Check .

Protocol:

  • Visual Inspection: Check the container for crystal formation around the cap (signs of sublimation and recrystallization).

    • If crystals are present:[2][5]STOP. Do not open. Contact EHS immediately for remote opening/stabilization.

    • If stable: Proceed to segregation.

  • Phlegmatization (Recommended): If the compound is dry powder and older than 12 months, it is safer to wet it before disposal to desensitize it.

    • Solvent Choice: Use a high-flashpoint, compatible solvent like Dimethyl Sulfoxide (DMSO) or Water/Ethanol (50:50) .[1][2]

    • Why? Wetting reduces shock sensitivity and prevents dust generation.

Part 3: Waste Stream Segregation Logic

You must select the correct waste stream to prevent downstream accidents at the incineration plant.

Decision Matrix: Waste Stream Selection

Use the following logic flow to determine the correct container.

WasteStream Start Start: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Waste IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidStream Solid Waste Stream IsSolid->SolidStream Solid/Powder LiquidStream Liquid Waste Stream IsSolid->LiquidStream Dissolved BinA BIN A: Solid Hazardous Waste (Tag: Halogenated, Toxic, Reactive) SolidStream->BinA Double Bagged HalogenCheck Check: Is it mixed with Halogenated Solvents? LiquidStream->HalogenCheck BinB BIN B: Halogenated Liquid Waste (Tag: High BTU, Toxic) HalogenCheck->BinB Yes (DCM, Chloroform) BinC BIN C: Non-Halogenated Liquid Waste (Tag: Toxic, Reactive) HalogenCheck->BinC No (DMSO, EtOH) Note CRITICAL: Never mix with Oxidizers (Nitric Acid) or Strong Bases. BinC->Note

Figure 1: Waste Stream Segregation Logic. Note that Bin C (Non-Halogenated) is marked Red/Warning because adding a halogenated solute (the compound itself) to a non-halogenated solvent technically creates a halogenated mixture, often requiring Bin B handling protocols depending on concentration.[1][2]

Part 4: Packaging & Labeling Protocol

Follow this step-by-step procedure to package the waste for pickup. This system is designed to be redundant —if one barrier fails, the next protects the handler.

Step 1: Primary Containment[1][2][7]
  • Solids: Place the container into a clear, 4-mil or thicker polyethylene bag. Seal with tape.

  • Liquids: Ensure the screw cap is compatible (phenolic or polypropylene) and has a Teflon liner. Do not fill >90% to allow for thermal expansion.

Step 2: Secondary Containment[1][2][7]
  • Place the sealed primary container into a secondary HDPE bucket or a secondary ziplock bag.

  • Why? Nitro compounds can stain and permeate some plastics over time; secondary containment prevents contamination of the transport vehicle.

Step 3: Labeling (RCRA Compliance)

The label must be legible and include the following constituents and codes.

FieldEntryCode/Reason
Chemical Name 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridineFull IUPAC name required.
Hazards Toxic, Irritant, Potential Explosive Alert downstream handlers.[1][2]
RCRA Codes D003 (Reactive), D001 (Ignitable - if wet)D003 is critical due to the nitro group.[1]
Date [Current Date]Time-sensitive tracking.

Part 5: Emergency Response (Spills)

In the event of a spill outside the fume hood, execute this workflow immediately.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Risk of Dust Inhalation) Spill->Evacuate PPE 2. Don PPE: Tyvek Suit, Double Nitrile Gloves, N95 or P100 Respirator Evacuate->PPE WetMethod 3. Wet Method Cleanup Cover with solvent-dampened pads (Do NOT dry sweep) PPE->WetMethod Collect 4. Collect into Wide-Mouth Jar WetMethod->Collect Label 5. Label as Hazardous Waste Collect->Label

Figure 2: Spill Response Workflow.[6][7] The "Wet Method" is mandatory to prevent the generation of toxic, reactive dust.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine.[1][2] National Library of Medicine. (Note: General SAR data inferred from similar nitro-pyrazoles due to specific CAS scarcity). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Comprehensive Safety & Handling Guide: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine This document provides essential safety and logistical protocols for the handling, use, and disposal of 7-chloro-3-nitro-1H-pyrazolo[3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

This document provides essential safety and logistical protocols for the handling, use, and disposal of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep, causal understanding of the necessary precautions. The guidance herein is synthesized from established safety principles for related chemical structures, including halogenated heterocycles and nitroaromatic compounds, to ensure a robust and self-validating safety system in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Immediate Safety Briefing: The Critical Imperative

Given the functionalities present in 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (a chlorinated, nitro-substituted pyrazolopyridine), we must operate under the assumption of significant hazard until proven otherwise. The primary concerns stem from its structural alerts which suggest potential for:

  • High Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Severe Irritation: Potential to cause serious irritation or chemical burns to the skin and eyes.[2][4]

  • Long-Term Health Effects: Suspected mutagen or carcinogen, a common concern for complex heterocyclic scaffolds in drug discovery.[5]

  • Reactivity Hazards: Nitro-containing compounds can be energetically unstable.

Therefore, all handling of this compound is mandatory within a certified chemical fume hood, and direct contact must be rigorously avoided through the multi-layered Personal Protective Equipment (PPE) protocol detailed below.

The RAMP Framework for Hazard Management

To build a culture of safety, we employ the RAMP methodology: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[6][7]

  • Recognize Hazards: The key hazards are the chemical's inherent toxicity, irritancy, and unknown long-term effects, compounded by its physical form (likely a solid powder), which poses an inhalation risk.

  • Assess Risks: The primary risks involve exposure during weighing, solution preparation, and transfer operations, as well as accidental spills. The risk level is assessed as high due to the potential severity of health effects.

  • Minimize Risks: Risks are minimized through a combination of engineering controls (fume hoods), administrative controls (this standard operating procedure), and mandatory PPE.[6]

  • Prepare for Emergencies: Know the location and proper use of safety showers, eyewash stations, and spill kits.[6][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable. The selection is based on providing a robust barrier against the compound's likely chemical properties and physical form.[9][10][11]

Protection Area Required PPE Rationale and Causality
Respiratory NIOSH-approved N95 Respirator (minimum); Full-face respirator with organic vapor/particulate cartridges recommended for significant handling. The primary route of exposure for a solid compound is inhalation of fine particulates. An N95 provides a minimum barrier during small-scale weighing. A full-face respirator offers superior protection and incorporates eye/face protection, which is crucial when handling potentially corrosive or highly irritating substances.[5][10]
Hand Protection Double-Gloving with Chemically Resistant Gloves (e.g., Nitrile). Double-gloving provides a critical safeguard against tears and minimizes exposure during glove removal. Nitrile offers good resistance to a broad range of chemicals, including chlorinated solvents often used to dissolve such compounds.[5][11] Gloves must be inspected before use and changed immediately if contamination is suspected.
Eye & Face Chemical Safety Goggles AND a Full-Face Shield. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[11] A face shield worn over the goggles is mandatory to protect the entire face from splashes during solution preparation or in the event of an unexpected reaction.[10]
Body & Footwear Dedicated, fully-buttoned Laboratory Coat; Chemical-resistant Apron or Suit (for larger quantities); Closed-toe Shoes. A dedicated lab coat prevents cross-contamination of personal clothing. A chemical-resistant apron adds a layer of protection against spills.[5] Closed-toe shoes are a baseline requirement in any laboratory to protect against spills and dropped objects.[5]

Operational Plan: Step-by-Step Handling Protocol

All operations must be performed within a certified chemical fume hood with the sash at the lowest practical height.[12]

Step 1: Preparation & Area Setup

  • Verify the fume hood's certification is current and airflow is adequate.

  • Cover the work surface with disposable, absorbent bench paper. This contains minor spills and simplifies cleanup.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) before retrieving the compound to minimize time and movement.

  • Don all required PPE as specified in the table above.

Step 2: Weighing the Compound

  • Perform all weighing operations inside the fume hood on an analytical balance.

  • Use a dedicated, labeled spatula.

  • To minimize aerosolization, gently scoop the powder; do not pour it from a height.

  • Close the primary container immediately after dispensing.

Step 3: Solution Preparation

  • Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase dust generation.

  • Cap the vessel securely before mixing or vortexing.

  • Handle all solutions with the same level of precaution as the solid.

Step 4: Post-Handling & Decontamination

  • Thoroughly decontaminate non-disposable equipment (like the spatula) with an appropriate solvent inside the fume hood. Collect this rinsate as hazardous waste.

  • Wipe down the work surface of the fume hood with a suitable solvent.

  • Carefully remove the outer pair of gloves and dispose of them as solid hazardous waste. Remove the remaining PPE in a manner that avoids cross-contamination.

  • Wash hands thoroughly with soap and water.[13]

Disposal Plan: Preventing Environmental & Personnel Exposure

Improper disposal is a primary vector for exposure and environmental harm. All waste streams must be treated as hazardous.[1][13]

Waste Segregation is Critical:

  • Solid Waste: All contaminated disposable items (gloves, bench paper, weigh boats, pipette tips) must be placed in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."[1]

  • Liquid Waste: All unused solutions and contaminated solvent rinsates must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[1][14]

  • Incompatible Wastes: Do not mix this waste stream with non-halogenated solvents, strong acids, bases, or oxidizers.[1][15]

Container Management:

  • Use Appropriate Containers: Use chemically resistant glass or high-density polyethylene (HDPE) containers with secure, tight-fitting caps.[1]

  • Label Immediately: Label waste containers before adding the first drop of waste. The label must clearly state "Hazardous Waste," list the full chemical name of all components, and include relevant hazard pictograms.[14][16]

  • Storage: Store waste containers in a designated satellite accumulation area within the lab, preferably in secondary containment. Keep containers closed at all times except when adding waste.[1][9]

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.[1] The standard final disposal method for such compounds is high-temperature incineration.[1]

Diagram: PPE Selection & Risk Mitigation Workflow

This diagram illustrates the decision-making process for ensuring adequate protection when handling 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine.

PPE_Workflow PPE Selection & Risk Mitigation Workflow start Start: New Experiment with 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine haz_rec 1. Recognize Hazards - Chlorinated Heterocycle - Nitroaromatic Group - Solid Powder Form start->haz_rec risk_assess 2. Assess Risks - Inhalation (High) - Dermal Contact (High) - Ingestion (Medium) - Unknown Chronic Effects (High) haz_rec->risk_assess eng_controls 3. Engineering Controls - Mandate use of Chemical Fume Hood risk_assess->eng_controls ppe_select 4. Select PPE based on Risk eng_controls->ppe_select disposal 5. Plan for Disposal - Segregated Halogenated Waste - Labeled, Sealed Containers eng_controls->disposal resp_prot Respiratory: Full-Face Respirator (Organic Vapor/P100) ppe_select->resp_prot hand_prot Hand: Double Nitrile Gloves ppe_select->hand_prot eye_prot Eye/Face: Chemical Goggles + Face Shield ppe_select->eye_prot body_prot Body: Dedicated Lab Coat + Apron ppe_select->body_prot emergency 6. Prepare for Emergencies - Locate Eyewash/Shower - Review Spill Protocol disposal->emergency proceed Proceed with Experiment Following SOP emergency->proceed

Caption: A workflow diagram illustrating the RAMP-based process for safe handling.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • Safety in Academic Chemistry Laboratories, 7th Edition. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined. Retrieved from [Link]

  • HazCom Standard: a Guide to OSHA's HCS Compliance. (2023, April 26). BradyID.com. Retrieved from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). A-Lined. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety in Academic Chemistry Laboratories, 8th Edition. (n.d.). American Chemical Society. Retrieved from [Link]

  • American Chemical Society Issues Guidelines for Safer Research Laboratories. (2013, September 10). Lab Manager. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Pyridine, 4-Nitro, 1-Oxide. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Management Procedures For Specific Waste Types. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • Standard Operating Procedure: Halogenated Organic Liquids. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Lab Alley. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]

  • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). LinkedIn. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • PPE Guidelines for Chlorine Handling. (n.d.). Scribd. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2024, November 26). Ing. Petr Švec - PENTA s.r.o. Retrieved from [Link]

Sources

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